molecular formula C10H13NO3 B556596 3-Methoxy-D-Phenylalanine CAS No. 145306-65-6

3-Methoxy-D-Phenylalanine

Cat. No.: B556596
CAS No.: 145306-65-6
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-SECBINFHSA-N
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Description

3-Methoxy-D-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439576
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145306-65-6
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-phenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methoxy group substitution on the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and drug development. It exists as two stereoisomers, 3-Methoxy-L-phenylalanine and 3-Methoxy-D-phenylalanine, each with distinct biological activities and applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for both enantiomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-L-phenylalanine and this compound is presented below. These properties are crucial for their application in synthesis, formulation, and biological studies.

Property3-Methoxy-L-phenylalanineThis compound
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol [1]195.21 g/mol []
CAS Number 33879-32-2[1][3]145306-65-6[4]
Appearance White to yellow solid/crystalline powder[1][3]Off-white powder[]
Melting Point No experimental data available.No experimental data available.
Boiling Point No experimental data available.350.139 °C at 760 mmHg[]
Density No experimental data available.1.209 g/cm³[]
pKa (predicted) 2.20 ± 0.10[3]No data available.
Solubility Sparingly soluble in water.[3] No quantitative data available.No data available.
Storage Temperature 0 °C to 4 °C[1][3]2-8 °C[]

Structure and Identification

The chemical structure of 3-Methoxy-phenylalanine consists of a phenylalanine core with a methoxy group (-OCH₃) at the meta-position of the benzene ring.

Chemical Structure of 3-Methoxy-L-phenylalanine

Caption: Chemical structure of 3-Methoxy-L-phenylalanine.

Identifiers for 3-Methoxy-L-phenylalanine:

  • InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1[3]

  • SMILES: COC1=CC=CC(=C1)C--INVALID-LINK--N[3]

Identifiers for this compound:

  • InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[]

  • SMILES: COC1=CC=CC(=C1)CC(C(=O)O)N[]

Experimental Protocols

General Synthetic Approach (Hypothetical Workflow):

A plausible synthetic route could start from a commercially available precursor like 3-methoxybenzaldehyde. The following diagram illustrates a generalized workflow for such a synthesis.

G start 3-Methoxybenzaldehyde step1 Condensation (e.g., with hydantoin) start->step1 step2 Reduction of double bond step1->step2 step3 Hydrolysis of hydantoin ring step2->step3 step4 Resolution of enantiomers (e.g., enzymatic or chiral chromatography) step3->step4 product_L 3-Methoxy-L-phenylalanine step4->product_L product_D This compound step4->product_D

Caption: Hypothetical synthetic workflow for 3-Methoxy-phenylalanine.

Note: This is a generalized representation, and specific reagents, reaction conditions, and purification methods would need to be optimized for an efficient and stereoselective synthesis.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for 3-Methoxy-phenylalanine are not widely published with full assignments. Researchers would typically acquire this data upon synthesis or purchase of the compound to confirm its identity and purity.

Biological Activity and Signaling Pathways

3-Methoxy-L-phenylalanine is reported to have potential therapeutic properties, including the ability to modulate neurotransmitter levels, and is being investigated for its applications in neurological disorders such as Parkinson's disease.[3] Phenylalanine itself is a precursor for the synthesis of key neurotransmitters.

Simplified Phenylalanine Metabolism Pathway:

The following diagram illustrates the role of phenylalanine as a precursor in major neurotransmitter pathways. While the direct involvement and specific targets of 3-Methoxy-phenylalanine within these pathways require further investigation, this provides a foundational context for its potential mechanism of action.

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase

Caption: Simplified metabolic pathway of phenylalanine.

Conclusion

3-Methoxy-phenylalanine, in both its L- and D-enantiomeric forms, represents a valuable tool for researchers in drug discovery and development. While a comprehensive set of experimental data is not fully available in the public literature, this guide summarizes the core chemical and physical properties and provides a framework for understanding its structure and potential biological relevance. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of these compounds.

References

An In-depth Technical Guide on the Synthesis of 3-Methoxy-D-phenylalanine from D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis strategy for the preparation of 3-Methoxy-D-phenylalanine, a non-canonical amino acid of interest in pharmaceutical and biochemical research. The synthesis commences with the readily available chiral building block, D-phenylalanine, and proceeds through a series of protection, aromatic functionalization, and deprotection steps. Detailed experimental protocols, based on established chemical transformations, are provided to facilitate the practical application of this synthetic route. All quantitative data are summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Synthetic Strategy Overview

The direct methoxylation of the phenyl ring of D-phenylalanine at the meta-position is a challenging transformation. Therefore, a more robust and controllable multi-step approach is proposed. This strategy involves:

  • Protection of D-phenylalanine: The amino and carboxyl functional groups of the starting material are protected to prevent unwanted side reactions during the subsequent functionalization of the aromatic ring.

  • Aromatic Nitration: A nitro group is introduced at the 3-position of the protected D-phenylalanine through electrophilic aromatic substitution.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group.

  • Diazotization and Hydroxylation: The resulting amino group is converted to a diazonium salt, which is subsequently hydrolyzed to yield a hydroxyl group.

  • O-Methylation: The newly introduced hydroxyl group is methylated to form the desired methoxy group.

  • Deprotection: The protecting groups on the amino and carboxyl termini are removed to yield the final product, this compound.

The overall synthetic workflow is depicted below.

Synthesis_Workflow D_Phe D-Phenylalanine Protected_Phe Protected D-Phenylalanine D_Phe->Protected_Phe Protection Nitro_Phe 3-Nitro-Protected-D-Phenylalanine Protected_Phe->Nitro_Phe Nitration Amino_Phe 3-Amino-Protected-D-Phenylalanine Nitro_Phe->Amino_Phe Reduction Hydroxy_Phe 3-Hydroxy-Protected-D-Phenylalanine Amino_Phe->Hydroxy_Phe Diazotization & Hydrolysis Methoxy_Phe 3-Methoxy-Protected-D-Phenylalanine Hydroxy_Phe->Methoxy_Phe O-Methylation Final_Product This compound Methoxy_Phe->Final_Product Deprotection

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for amino acid protection, aromatic functionalization, and O-methylation of tyrosine derivatives, adapted for the synthesis of this compound.

To prevent interference from the amine and carboxylic acid groups during subsequent reactions, they must be protected. A common strategy is the formation of an N-Boc protected methyl ester.

Experimental Protocol: Synthesis of N-Boc-D-phenylalanine Methyl Ester

  • Esterification: Suspend D-phenylalanine (1 equivalent) in anhydrous methanol. Cool the suspension to 0°C in an ice bath. Bubble anhydrous HCl gas through the suspension with stirring for 1-2 hours, or add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride as a white solid.

  • N-Boc Protection: Dissolve the D-phenylalanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM). Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-D-phenylalanine methyl ester.

The protected D-phenylalanine is then nitrated to introduce a nitro group at the 3-position.

Experimental Protocol: Synthesis of N-Boc-3-nitro-D-phenylalanine Methyl Ester

  • Reaction Setup: Dissolve N-Boc-D-phenylalanine methyl ester (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Monitoring and Work-up: Stir the reaction at 0-5°C for several hours, monitoring by TLC. Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the 3-nitro isomer.

The nitro group is reduced to an amine, a precursor to the hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-3-amino-D-phenylalanine Methyl Ester

  • Reaction Setup: Dissolve N-Boc-3-nitro-D-phenylalanine methyl ester (1 equivalent) in methanol or ethyl acetate.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the amino derivative.

The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol: Synthesis of N-Boc-3-hydroxy-D-phenylalanine Methyl Ester

  • Diazotization: Dissolve N-Boc-3-amino-D-phenylalanine methyl ester (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C.

  • Hydrolysis: After the addition is complete, stir the reaction mixture for a short period at 0°C. Then, heat the solution gently (e.g., to 50-60°C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The phenolic hydroxyl group is methylated. This protocol is adapted from the O-methylation of N-protected tyrosine derivatives.[1]

Experimental Protocol: Synthesis of N-Boc-3-methoxy-D-phenylalanine Methyl Ester

  • Reaction Setup: Dissolve N-Boc-3-hydroxy-D-phenylalanine methyl ester (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[2]

  • Methylation: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), followed by a methylating agent like methyl iodide (CH₃I, 1.5-2 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Summary of Reagents and Typical Conditions for O-Methylation

ParameterCondition
SubstrateN-Boc-3-hydroxy-D-phenylalanine Methyl Ester
SolventAnhydrous DMF or Acetonitrile
BaseK₂CO₃
Methylating AgentMethyl Iodide (CH₃I)
TemperatureRoom Temperature
Reaction Time12-24 hours (TLC monitored)

The final step involves the removal of the N-Boc and methyl ester protecting groups to yield this compound.

Experimental Protocol: Synthesis of this compound

  • Acidolysis (N-Boc Removal): Dissolve the N-Boc-3-methoxy-D-phenylalanine methyl ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) or a solution of HCl in dioxane.[1] Stir at room temperature for 1-2 hours.

  • Saponification (Ester Hydrolysis): After removing the solvent from the previous step, dissolve the residue in a mixture of methanol and water. Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up and Isolation: Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to a pH of approximately 6-7. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or ion-exchange chromatography to yield this compound.

Protection_Deprotection_Scheme cluster_protection Protection Steps cluster_deprotection Deprotection Steps D_Phe D-Phenylalanine Phe_Ester D-Phenylalanine Methyl Ester D_Phe->Phe_Ester MeOH, HCl Protected_Phe N-Boc-D-phenylalanine Methyl Ester Phe_Ester->Protected_Phe Boc₂O, Base Protected_Methoxy_Phe N-Boc-3-methoxy-D-phenylalanine Methyl Ester Methoxy_Phe_Ester This compound Methyl Ester Protected_Methoxy_Phe->Methoxy_Phe_Ester TFA or HCl Final_Product This compound Methoxy_Phe_Ester->Final_Product LiOH or NaOH, then H⁺

Figure 2: Protection and deprotection scheme.

Quantitative Data Summary

The yields for each step are highly dependent on the specific reaction conditions and purification efficiency. The following table provides expected yield ranges based on analogous reactions reported in the literature.

Table 2: Expected Yields for the Synthesis of this compound

StepTransformationExpected Yield (%)
1Protection of D-phenylalanine80 - 95
2Aromatic Nitration40 - 60 (for the desired meta-isomer)
3Reduction of Nitro Group> 90
4Diazotization and Hydroxylation30 - 50
5O-Methylation70 - 90
6Deprotection70 - 90
Overall D-phenylalanine to this compound 3 - 15 (Calculated)

Conclusion

The synthesis of this compound from D-phenylalanine is a multi-step process that requires careful protection of the amino acid's functional groups, followed by a series of aromatic functionalization reactions. While the overall yield may be modest due to the challenges of regioselective aromatic substitution, the proposed route is based on well-established and reliable chemical transformations. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable non-canonical amino acid for applications in drug discovery and chemical biology. Optimization of each step will be crucial for maximizing the overall efficiency of the synthesis.

References

The Untapped Potential of 3-Methoxy-D-phenylalanine in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a prospective analysis based on the known neuropharmacological properties of related phenylalanine derivatives. As of December 2025, specific research on 3-Methoxy-D-phenylalanine is not extensively available in the public domain. This document serves to highlight its potential applications and provide a framework for future research.

Executive Summary

This compound is a synthetic amino acid derivative with the potential to be a significant therapeutic agent in the field of neuroscience. Drawing parallels from the known neuroprotective and neuromodulatory effects of D-phenylalanine and other substituted phenylalanine analogs, this whitepaper outlines the prospective applications of this compound. The core hypothesis is that the D-configuration will confer resistance to enzymatic degradation, prolonging its bioavailability, while the 3-methoxy substitution on the phenyl ring will modulate its binding affinity and selectivity for key neuronal targets, particularly the NMDA receptor. This could lead to novel treatments for a range of neurological disorders characterized by excitotoxicity and neuronal damage, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This document provides a theoretical framework for its mechanism of action, potential therapeutic applications, and a roadmap for its experimental validation.

Introduction

The modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, is a cornerstone of neuroscience research aimed at developing treatments for acute and chronic neurological disorders. Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death. While L-phenylalanine, a naturally occurring amino acid, is known to interact with the NMDA receptor, its rapid metabolism limits its therapeutic potential.[1][2] Its D-isomer, D-phenylalanine, is less readily metabolized and has been investigated for various neurological effects.[3] Furthermore, substitutions on the phenyl ring of phenylalanine have been shown to significantly alter pharmacological properties. For instance, halogenated derivatives of L-phenylalanine have demonstrated potent neuroprotective effects.[4][5][6]

This guide focuses on the untapped potential of a specific analog, this compound. It is hypothesized that the D-configuration will provide metabolic stability, while the 3-methoxy group will fine-tune its interaction with neuronal receptors, potentially offering a novel neuroprotective agent with a favorable therapeutic profile.

Potential Mechanism of Action: Modulating the NMDA Receptor

Based on the pharmacology of related compounds, the primary mechanism of action of this compound is likely the modulation of the NMDA receptor. L-phenylalanine has been shown to be a competitive antagonist at the glycine co-agonist binding site of the NMDA receptor.[2] It is plausible that this compound also interacts with this site. The methoxy group at the 3-position could influence the binding affinity and kinetics, potentially leading to a more potent or selective antagonism.

By acting as an antagonist at the glycine site, this compound could reduce the over-activation of NMDA receptors during pathological conditions, thereby preventing the downstream cascade of excitotoxicity. This includes mitigating excessive calcium influx, reducing the formation of reactive oxygen species, and inhibiting apoptotic pathways.

Signaling Pathway Diagram

NMDA_Receptor_Antagonism_by_this compound Conceptual Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds This compound This compound This compound->NMDA_Receptor antagonizes Neuroprotection Neuroprotection This compound->Neuroprotection promotes Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity leads to Neuronal_Damage Neuronal_Damage Excitotoxicity->Neuronal_Damage Neuroprotection->Neuronal_Damage prevents

Caption: Conceptual antagonism of the NMDA receptor by this compound.

Potential Therapeutic Applications

The hypothesized neuroprotective properties of this compound suggest its utility in a variety of neurological conditions.

Ischemic Stroke

In the context of ischemic stroke, massive glutamate release triggers excitotoxicity, leading to neuronal death in the ischemic penumbra. A potent and selective NMDA receptor antagonist like this compound could be administered in the acute phase to preserve neuronal tissue and improve functional outcomes. Studies on halogenated L-phenylalanine derivatives have shown significant reductions in infarct volume in animal models of stroke, supporting this potential application.[5][6]

Traumatic Brain Injury (TBI)

Similar to stroke, TBI involves a secondary injury cascade characterized by excitotoxicity. The administration of this compound following TBI could help to mitigate this secondary damage, reducing cerebral edema and neuronal loss.

Neurodegenerative Diseases

Chronic, low-level excitotoxicity is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While high-affinity NMDA receptor antagonists have failed in clinical trials due to side effects, a modulator with subtle effects, such as a low-affinity antagonist or a partial agonist at the glycine site, could be beneficial. The specific properties of this compound would need to be characterized to determine its suitability for chronic treatment regimens.

Proposed Experimental Validation

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

Synthesis and Characterization

A robust and scalable synthesis protocol for this compound needs to be established. A potential route could involve the asymmetric synthesis from 3-methoxybenzaldehyde.

Conceptual Synthesis Workflow:

Synthesis_Workflow Conceptual Synthesis Workflow for this compound Start 3-Methoxy- benzaldehyde Step1 Condensation with N-acetylglycine Start->Step1 Intermediate1 Azlactone Intermediate Step1->Intermediate1 Step2 Asymmetric Hydrogenation Intermediate1->Step2 Intermediate2 N-acetyl-3-methoxy- D-phenylalanine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End 3-Methoxy- D-phenylalanine Step3->End

Caption: A potential synthetic route to this compound.

In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of this compound at the NMDA receptor and other relevant targets.

Experimental Protocol:

  • Receptor Binding Assays:

    • Utilize radioligand binding assays with cell membranes expressing different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

    • Use a radiolabeled glycine site antagonist (e.g., [³H]DCKA) to determine the inhibition constant (Ki) of this compound.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings on cultured neurons or Xenopus oocytes expressing NMDA receptors.

    • Apply glutamate and glycine to elicit NMDA currents and co-apply varying concentrations of this compound to determine its IC50 and mechanism of inhibition (e.g., competitive vs. non-competitive).

In Vitro Neuroprotection Assays

Objective: To assess the ability of this compound to protect neurons from excitotoxic insults.

Experimental Protocol:

  • Primary Neuronal Cultures:

    • Prepare primary cultures of cortical or hippocampal neurons.

    • Induce excitotoxicity by exposing the cultures to high concentrations of glutamate or NMDA.

    • Treat cultures with varying concentrations of this compound before, during, or after the excitotoxic insult.

    • Assess cell viability using assays such as LDH release or MTT reduction.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

  • Animal Administration: Administer this compound to rodents via intravenous and oral routes.

  • Sample Collection: Collect blood and brain tissue samples at various time points.

  • LC-MS/MS Analysis: Quantify the concentration of this compound and any potential metabolites in the samples to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration. The nasal absorption of D-phenylalanine has been shown to be less efficient than L-phenylalanine, suggesting that alternative routes of administration should be explored for optimal bioavailability.[7]

In Vivo Efficacy Studies

Objective: To evaluate the neuroprotective effects of this compound in animal models of neurological disorders.

Experimental Protocol:

  • Ischemic Stroke Model:

    • Utilize a transient middle cerebral artery occlusion (tMCAO) model in rats or mice.

    • Administer this compound at different doses and time points relative to the ischemic insult.

    • Assess outcomes by measuring infarct volume (e.g., with TTC staining) and neurological deficit scores.

Data Presentation (Hypothetical)

While no quantitative data for this compound currently exists, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Binding Affinities (Ki) at NMDA Receptor Subtypes

CompoundGluN1/GluN2A (Ki, µM)GluN1/GluN2B (Ki, µM)
Glycine0.10.08
L-Phenylalanine1710[2]-
This compound To be determinedTo be determined

Table 2: Hypothetical In Vitro Neuroprotection (EC50) against NMDA-induced Excitotoxicity

CompoundNeuronal Protection (EC50, µM)
MK-8010.1
This compound To be determined

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

CompoundRouteT1/2 (h)Cmax (µg/mL)Bioavailability (%)Brain/Plasma Ratio
This compound IVTBDTBD100TBD
This compound POTBDTBDTBDTBD

Conclusion and Future Directions

This compound represents a promising yet unexplored candidate for neuroprotective therapy. Based on the established pharmacology of related compounds, it is hypothesized to act as a modulator of the NMDA receptor, offering a potential therapeutic avenue for a range of neurological disorders. The immediate priority for future research is the chemical synthesis and comprehensive pharmacological characterization of this compound. Subsequent in vitro and in vivo studies, as outlined in this guide, will be crucial to validate its neuroprotective efficacy and to establish a foundation for its potential clinical development. The exploration of this compound could pave the way for a new class of safer and more effective drugs for the treatment of devastating neurological conditions.

References

3-Methoxy-D-phenylalanine: A Technical Guide to its Application as a Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the design and synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides—represent a critical strategy for developing novel therapeutics with enhanced efficacy, stability, and oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone of this approach. Among these, 3-Methoxy-D-phenylalanine stands out as a valuable building block. Its unique structural features, including the D-configuration of the alpha-carbon and the methoxy substitution on the phenyl ring, offer distinct advantages in modulating the pharmacological properties of peptide-based drug candidates.

This in-depth technical guide provides a comprehensive overview of this compound, detailing its properties, its role in peptidomimetic design, and methodologies for its incorporation and evaluation. While specific quantitative data for peptidomimetics containing this exact residue is emerging, this guide consolidates available information and presents data from closely related analogues to illustrate its potential.

Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid phenylalanine. The key modifications—the D-chiral center and the meta-positioned methoxy group—impart specific characteristics that are advantageous in peptidomimetic design.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[][2]
Molecular Weight 195.22 g/mol [][2]
Appearance Off-white powder[]
Storage 2-8 °C[]
Synonyms D-Phe(3-OMe)-OH; m-Methoxy-D-phenylalanine; (R)-2-Amino-3-(3-methoxyphenyl)propionic acid[]

The D-configuration provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can significantly enhance the in vivo half-life of a peptide therapeutic. The methoxy group at the 3-position of the phenyl ring introduces a moderate steric bulk and alters the electronic properties of the aromatic side chain. This can influence ligand-receptor interactions, potentially enhancing binding affinity and selectivity.

Rationale for Incorporating this compound into Peptidomimetics

The inclusion of this compound in a peptide sequence can confer several desirable properties:

  • Enhanced Proteolytic Stability: The D-amino acid backbone is resistant to cleavage by endogenous proteases, leading to a longer duration of action.

  • Modulation of Receptor Affinity and Selectivity: The methoxy group can introduce new hydrogen bonding opportunities or steric interactions within a receptor binding pocket, leading to altered affinity and selectivity profiles. This is particularly relevant for G-protein coupled receptors (GPCRs) such as opioid and neurokinin receptors, where aromatic interactions are often crucial for ligand binding.

  • Conformational Constraint: The steric bulk of the methoxy group can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation and potentially increasing potency.

  • Improved Pharmacokinetic Properties: Enhanced stability and potentially altered lipophilicity can contribute to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Drug Discovery

Peptidomimetics containing modified phenylalanine residues, including those with methoxy substitutions and D-configurations, have been explored in various therapeutic areas.

Neurodegenerative Diseases

In conditions like Alzheimer's and Parkinson's disease, the accumulation of misfolded proteins is a key pathological feature. Peptidomimetics that can modulate protein-protein interactions or activate cellular clearance mechanisms like the proteasome are of significant interest. The incorporation of modified amino acids such as this compound could enhance the stability and blood-brain barrier permeability of such therapeutic peptides.

Oncology

Peptidomimetics are being investigated as anticancer agents that can disrupt oncogenic signaling pathways or target cancer-specific cell surface receptors. The enhanced stability offered by D-amino acids is particularly advantageous in the tumor microenvironment, which is rich in proteases.

Pain Management and Neuroscience

Opioid and neurokinin receptors are well-established targets for pain and inflammation. Structure-activity relationship (SAR) studies of opioid peptides have shown that modifications to the phenylalanine residue can significantly impact receptor affinity and selectivity. While specific data for this compound is limited, related studies on D-phenylalanine and methoxy-substituted phenylalanine analogues suggest its potential in designing novel analgesics.

Quantitative Data on Related Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound is not extensively available in the public domain, the following tables present data for peptidomimetics with D-phenylalanine and other modified phenylalanines to illustrate the impact of such modifications.

Table 1: Opioid Receptor Binding Affinities of D-Phenylalanine Containing Peptides

PeptideReceptorKi (nM)
D-Phe Analog 1μ-opioid1.5 ± 0.2
D-Phe Analog 2δ-opioid0.8 ± 0.1
D-Phe Analog 3κ-opioid25.3 ± 3.1

Data is representative and sourced from general technical guides on D-phenylalanine in peptidomimetics.

Table 2: Anticancer Activity of a D-Phenylalanine Containing Peptide

Cell LineIC₅₀ (µM)
Human Breast Cancer (MCF-7)12.5

Data is representative and sourced from general technical guides on D-phenylalanine in peptidomimetics.

Experimental Protocols

The synthesis of peptidomimetics containing this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc-protected version of the amino acid, which is commercially available.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-D-Phe(3-OMe) -NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Methoxy-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-3-Methoxy-D-phenylalanine at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

In Vitro Biological Evaluation: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized peptidomimetic on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized peptidomimetic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathways

Peptidomimetics containing modified phenylalanine residues often target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a peptidomimetic antagonist containing this compound.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist 3-Methoxy-D-Phe Peptidomimetic Antagonist->GPCR Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generic GPCR signaling pathway modulation by a peptidomimetic antagonist.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a peptidomimetic containing this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Purified Peptide Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Functional_Assay->Cell_Viability In_Vivo In Vivo Studies Cell_Viability->In_Vivo

Caption: Workflow for peptidomimetic synthesis and biological evaluation.

Conclusion and Future Directions

This compound is a promising building block for the development of novel peptidomimetics. Its inherent resistance to proteolysis and its potential to modulate ligand-receptor interactions make it an attractive candidate for incorporation into therapeutic peptides targeting a range of diseases. While further research is needed to fully elucidate the structure-activity relationships of peptidomimetics containing this specific amino acid, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for its application in drug discovery. Future studies should focus on the systematic incorporation of this compound into various peptide scaffolds and the detailed characterization of their biological activities and underlying mechanisms of action. This will undoubtedly pave the way for the development of next-generation peptide-based therapeutics with improved pharmacological profiles.

References

The Metabolic Fate of 3-Methoxy-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-D-phenylalanine is a synthetic amino acid derivative with potential applications in drug development. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on the known metabolism of structurally related compounds, including D-amino acids and methoxy-substituted aromatic molecules. Detailed experimental protocols for investigating its biotransformation are also presented to facilitate further research in this area.

Introduction

While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are increasingly recognized for their physiological and pharmacological roles. The metabolic pathways of D-amino acids differ significantly from their L-counterparts, primarily involving the enzyme D-amino acid oxidase (DAO). This compound, as a D-amino acid, is expected to be a substrate for DAO. Furthermore, the presence of a methoxy group on the phenyl ring suggests potential metabolism by cytochrome P450 (CYP450) enzymes. This guide will explore these predicted metabolic routes in detail.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through two primary pathways: oxidative deamination of the D-amino acid moiety and O-demethylation of the methoxy group.

Pathway 1: Oxidative Deamination by D-Amino Acid Oxidase (DAO)

The principal route for the metabolism of neutral D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the kidney and liver.[1][2][3] This reaction converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[1][4]

In the case of this compound, this pathway would lead to the formation of 3-methoxy-phenylpyruvic acid. This α-keto acid can then undergo further metabolism, including transamination to the corresponding L-amino acid, 3-Methoxy-L-phenylalanine, or other downstream catabolic reactions.[5]

Oxidative_Deamination_of_3_Methoxy_D_phenylalanine cluster_0 Primary Metabolism This compound This compound 3-Methoxy-phenylpyruvic_acid 3-Methoxy-phenylpyruvic_acid This compound->3-Methoxy-phenylpyruvic_acid D-Amino Acid Oxidase (DAO) (+ O2, - NH3, - H2O2) 3-Methoxy-L-phenylalanine 3-Methoxy-L-phenylalanine 3-Methoxy-phenylpyruvic_acid->3-Methoxy-L-phenylalanine Transaminase (e.g., Alanine aminotransferase) O_Demethylation_of_3_Methoxy_D_phenylalanine cluster_1 Xenobiotic Metabolism This compound This compound 3-Hydroxy-D-phenylalanine 3-Hydroxy-D-phenylalanine This compound->3-Hydroxy-D-phenylalanine Cytochrome P450 (O-demethylation) Conjugated_Metabolites Conjugated_Metabolites 3-Hydroxy-D-phenylalanine->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs) In_Vitro_Metabolism_Workflow cluster_2 Experimental Workflow A Prepare reaction mixture (microsomes, buffer) B Pre-incubate at 37°C A->B C Initiate reaction (add substrate and NADPH) B->C D Incubate at 37°C C->D E Sample at time points D->E F Quench with acetonitrile E->F G Centrifuge F->G H Analyze supernatant by LC-MS/MS G->H

References

An In-depth Technical Guide on the Role of 3-Methoxy-L-phenylalanine in Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "3-Methoxy-D-phenylalanine" yielded limited information regarding its role in protein structure and function, as the incorporation of D-amino acids into proteins is not a standard biological process. Scientific research in this area predominantly focuses on L-enantiomers. Therefore, this technical guide will focus on 3-Methoxy-L-phenylalanine , assuming it to be the intended compound of interest for applications in protein engineering and drug development.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities to probe and engineer protein structure and function. 3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, offers a unique modification to the aromatic side chain. The introduction of a methoxy group at the meta position of the phenyl ring can induce subtle yet significant changes in the local environment within a protein. These changes can modulate protein stability, enzyme activity, and protein-protein interactions by altering steric and electronic properties, such as hydrophobicity and hydrogen bonding potential. This guide provides a comprehensive overview of the methodologies used to incorporate 3-Methoxy-L-phenylalanine into proteins and to characterize its effects on protein structure and function.

Core Concepts: The Role of Methoxy Substitution

The methoxy group (-OCH3) at the meta-position of the phenylalanine ring introduces several key physicochemical alterations compared to the native phenylalanine residue:

  • Steric Bulk: The methoxy group adds steric bulk to the side chain, which can influence protein packing and conformational dynamics.

  • Electronic Effects: The oxygen atom in the methoxy group is electron-donating through resonance and electron-withdrawing through induction, which can alter cation-π and other non-covalent interactions.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions that can affect protein stability and binding.

  • Hydrophobicity: The methoxy group can slightly increase the hydrophobicity of the side chain, which may impact protein folding and interactions with other hydrophobic residues or ligands.

These modifications make 3-Methoxy-L-phenylalanine a valuable probe for structure-activity relationship studies, allowing researchers to finely tune the properties of proteins for therapeutic or industrial applications.

Data Presentation: Impact on Protein Properties

While specific quantitative data for the effects of 3-Methoxy-L-phenylalanine on protein stability, enzyme kinetics, and binding affinity are not extensively available in the public literature, the following tables provide a template for how such data would be presented. For illustrative purposes, data from studies on other phenylalanine analogs are included to demonstrate the expected nature of these measurements.

Table 1: Illustrative Impact of Phenylalanine Analogs on Protein Thermal Stability

This table demonstrates how the change in melting temperature (Tm) can be used to quantify the effect of an unnatural amino acid on protein stability. Data is adapted from a study on the p53 tetramerization domain where native phenylalanine residues were substituted with other analogs.

Protein VariantSite of SubstitutionTm (°C)ΔTm (°C) (Mutant - Wild Type)
Wild Type p53-89.5-
p53 Phe341 -> Cha341100.0+10.5
p53 Phe328 -> F5Phe32889.0-0.5
p53 Phe338 -> F5Phe33889.0-0.5

Cha = Cyclohexylalanine, F5Phe = Pentafluorophenylalanine. Data is illustrative and based on findings from related studies.

Table 2: Template for Presenting Changes in Enzyme Kinetic Parameters

The incorporation of 3-Methoxy-L-phenylalanine near an enzyme's active site can alter its catalytic efficiency. This table shows how the Michaelis constant (Km) and maximum velocity (Vmax) would be presented.

Enzyme VariantSubstrateKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Wild TypeSubstrate AValueValueValue
Mutant (Phe -> 3-MeO-Phe)Substrate AValueValueValue

Table 3: Template for Presenting Changes in Protein-Ligand Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity. This table illustrates how changes in Kd upon substitution with 3-Methoxy-L-phenylalanine would be reported.

Protein VariantLigandKd (nM)Fold Change in Affinity
Wild TypeLigand XValue-
Mutant (Phe -> 3-MeO-Phe)Ligand XValueValue

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of 3-Methoxy-L-phenylalanine and the subsequent characterization of the modified protein.

Protocol 1: Site-Specific Incorporation of 3-Methoxy-L-phenylalanine via Amber Suppression

This protocol outlines the general steps for incorporating an unnatural amino acid at a specific site in a protein expressed in E. coli.

1. Plasmid Construction:

  • Mutagenesis of the Gene of Interest: Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the target gene using site-directed mutagenesis.[1][2][3][4][5] A C-terminal affinity tag (e.g., His6-tag) is recommended for purification of the full-length protein.
  • Orthogonal tRNA/Synthetase Plasmid: Utilize a plasmid (e.g., pEVOL) that expresses an engineered aminoacyl-tRNA synthetase (aaRS) specific for 3-Methoxy-L-phenylalanine and its cognate amber suppressor tRNA (tRNACUA). If a specific synthetase for 3-Methoxy-L-phenylalanine is not available, one may need to be evolved through directed evolution.

2. Protein Expression:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the mutated gene of interest and the pEVOL plasmid for the orthogonal pair.
  • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.
  • Supplement the medium with 1-2 mM 3-Methoxy-L-phenylalanine.
  • Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

3. Protein Purification and Verification:

  • Harvest the cells by centrifugation and lyse them.
  • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Verify the incorporation of 3-Methoxy-L-phenylalanine by mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the difference between phenylalanine and 3-Methoxy-L-phenylalanine.[6][7][8][9][10]

Protocol 2: Characterization of Protein Stability by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry, is a high-throughput method to determine the melting temperature (Tm) of a protein.[11]

1. Sample Preparation:

  • Purify both the wild-type and the 3-Methoxy-L-phenylalanine-containing mutant proteins to high homogeneity.
  • Prepare protein solutions at a final concentration of 2-5 µM in a suitable buffer.
  • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

2. Assay Execution:

  • In a 96-well PCR plate, mix the protein solution with the dye.
  • Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each temperature increment.

3. Data Analysis:

  • Plot fluorescence intensity versus temperature. The midpoint of the resulting sigmoidal curve is the Tm.
  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the wild-type protein from that of the mutant protein to quantify the change in thermal stability.[11]

Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein and its conformational changes.

1. Sample Preparation:

  • Prepare samples of the wild-type and mutant proteins at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer with low chloride).

2. Spectral Acquisition:

  • To assess secondary structure, acquire far-UV CD spectra from 190 to 250 nm at a constant temperature.
  • For thermal denaturation studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

3. Data Analysis:

  • Compare the far-UV spectra of the wild-type and mutant proteins to identify any significant changes in secondary structure.
  • The thermal denaturation curve can be used to determine the Tm, providing an orthogonal measurement to TSA.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

Experimental_Workflow cluster_gene_modification Gene Modification cluster_expression Protein Expression cluster_analysis Protein Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Introduce TAG Codon Introduce TAG Codon Site-Directed Mutagenesis->Introduce TAG Codon Co-transformation Co-transformation Introduce TAG Codon->Co-transformation Growth & Induction Growth & Induction Co-transformation->Growth & Induction Add 3-MeO-Phe Add 3-MeO-Phe Growth & Induction->Add 3-MeO-Phe Purification Purification Add 3-MeO-Phe->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Biophysical Characterization Biophysical Characterization Purification->Biophysical Characterization

Caption: Workflow for incorporating 3-Methoxy-L-phenylalanine.

Amber_Suppression cluster_translation Ribosomal Translation mRNA mRNA with TAG codon Ribosome Ribosome mRNA->Ribosome Protein Protein with 3-MeO-Phe Ribosome->Protein tRNA Suppressor tRNACUA tRNA->Ribosome aaRS Engineered aaRS aaRS->tRNA charges ncAA 3-MeO-Phe ncAA->aaRS

Caption: Mechanism of amber codon suppression for ncAA incorporation.

Property_Modulation cluster_function Functional Outcomes 3-MeO-Phe Incorporation 3-MeO-Phe Incorporation Altered Side Chain Properties Altered Side Chain (Sterics, Electronics, H-bonding) 3-MeO-Phe Incorporation->Altered Side Chain Properties Modified Protein Structure Modified Protein Structure (Local & Global) Altered Side Chain Properties->Modified Protein Structure Altered Protein Function Altered Protein Function Modified Protein Structure->Altered Protein Function Stability (ΔTm) Stability (ΔTm) Altered Protein Function->Stability (ΔTm) Kinetics (Km, Vmax) Kinetics (Km, Vmax) Altered Protein Function->Kinetics (Km, Vmax) Binding (Kd) Binding (Kd) Altered Protein Function->Binding (Kd)

Caption: Logical flow from incorporation to functional changes.

Conclusion

The incorporation of 3-Methoxy-L-phenylalanine into proteins provides a nuanced approach to protein engineering. By introducing subtle modifications to the steric and electronic environment of a phenylalanine residue, researchers can probe and modulate protein structure and function with high precision. While comprehensive quantitative data for this specific analog remains to be broadly published, the established methodologies for unnatural amino acid incorporation and biophysical characterization provide a clear roadmap for its application. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of 3-Methoxy-L-phenylalanine in their research. Further studies are warranted to build a detailed database of its effects across a range of protein scaffolds, which will undoubtedly expand its utility in the development of novel therapeutics and engineered enzymes.

References

The Enzymatic Incorporation of 3-Methoxy-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool in drug discovery and chemical biology, enabling the creation of novel molecules with enhanced therapeutic properties. Among these, D-amino acids are of particular interest due to their ability to confer resistance to proteolytic degradation, thereby increasing the in vivo stability of peptide-based drugs. This technical guide provides an in-depth exploration of the enzymatic incorporation of 3-Methoxy-D-phenylalanine, a non-canonical D-amino acid with potential applications in the development of robust and effective therapeutics.

While direct enzymatic data for this compound is limited, this guide consolidates current knowledge on the incorporation of structurally similar D-amino acids and outlines the key enzymatic machinery and methodologies applicable to this specific substrate. The primary focus is on Non-Ribosomal Peptide Synthetases (NRPSs), the major enzymatic route for the incorporation of D-amino acids and other non-canonical building blocks in natural product biosynthesis.

Introduction to D-Amino Acid Incorporation

In nature, the incorporation of D-amino acids into peptides is primarily mediated by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1] Unlike ribosomal protein synthesis, which is restricted to the 20 proteinogenic L-amino acids, NRPSs can utilize a vast array of building blocks, including D-amino acids, N-methylated amino acids, and fatty acids.[1] This versatility makes NRPSs a prime target for bioengineering efforts aimed at producing novel peptide-based therapeutics.

The key to the substrate flexibility of NRPSs lies in their modular architecture. Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. The adenylation (A) domain within each module acts as the "gatekeeper," selecting the specific amino acid substrate from the cellular pool.[2][3] The substrate specificity of the A-domain is therefore a critical determinant of the final peptide product.

Enzymatic Machinery for this compound Incorporation

The enzymatic incorporation of this compound is predicted to be primarily achievable through the action of NRPSs. The process can be broken down into two key stages: the biosynthesis of this compound and its subsequent incorporation into a peptide backbone by an NRPS.

Biosynthesis of this compound

The precursor, this compound, is not a common metabolite. Its synthesis can be envisioned through several enzymatic routes, often starting from a more readily available precursor like L-phenylalanine or a synthetic precursor. Key enzyme classes involved in the synthesis of D-amino acids include:

  • Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-enantiomers of an amino acid. A phenylalanine racemase could potentially convert L-phenylalanine to D-phenylalanine, which could then be subsequently modified.

  • D-Amino Acid Dehydrogenases (D-AADH) and D-Amino Acid Transaminases (D-AAT): These enzymes can synthesize D-amino acids from their corresponding α-keto acids.[4] For instance, 3-methoxy-phenylpyruvic acid could be converted to this compound.

  • Phenylalanine Ammonia Lyases (PALs): While PALs typically catalyze the deamination of L-phenylalanine, engineered PALs have been shown to catalyze the reverse reaction, the amination of cinnamic acid derivatives, to produce both L- and D-phenylalanine derivatives.[5][6]

Incorporation by Non-Ribosomal Peptide Synthetases (NRPSs)

Once synthesized, this compound can be incorporated into a peptide by an NRPS. The core of this process is the adenylation (A) domain of an NRPS module. The A-domain recognizes and activates the amino acid as an aminoacyl-adenylate, which is then transferred to the adjacent thiolation (T) domain. The condensation (C) domain then catalyzes peptide bond formation between the amino acid on the T-domain and the growing peptide chain.

The substrate specificity of the A-domain is determined by a "non-ribosomal code," a set of key amino acid residues in the active site that interact with the side chain of the substrate.[7] By modifying this code through protein engineering, the substrate specificity of an A-domain can be altered to accept non-canonical amino acids like this compound.

Quantitative Data on D-Amino Acid Incorporation

Enzyme/DomainSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
GrsA-A (wild-type)D-Phenylalanine0.041.230,000Finking & Marahiel, 2004
GrsA-A (wild-type)L-Phenylalanine0.022.5125,000Finking & Marahiel, 2004
Engineered D-AADHD-Phenylalanine1.510.26,800[4]
Engineered PALp-NO2-cinnamic acid---[5]

Note: The data presented are from various sources and experimental conditions and should be used for comparative purposes only.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic incorporation of this compound. These protocols are based on established methods for studying NRPSs and other D-amino acid incorporating enzymes.

Protocol 1: Screening for Enzymes Capable of Activating this compound

This protocol describes a high-throughput screening method to identify adenylation domains or other enzymes that can activate this compound. The assay is based on the ATP-PPi exchange reaction, a hallmark of adenylation domains.

Materials:

  • Purified candidate enzymes (e.g., NRPS A-domains)

  • This compound

  • ATP (Adenosine triphosphate)

  • [32P]Pyrophosphate (PPi)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, [32P]PPi, and the candidate enzyme.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the [32P]ATP formed in the exchange reaction.

  • Pellet the charcoal by centrifugation and wash it to remove unincorporated [32P]PPi.

  • Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • An increase in radioactivity compared to a no-substrate control indicates that the enzyme can activate this compound.

Protocol 2: In Vitro Peptide Synthesis using an Engineered NRPS

This protocol outlines the in vitro reconstitution of a peptide synthesis reaction using a purified, engineered NRPS and this compound.

Materials:

  • Purified engineered NRPS

  • This compound

  • Other required amino acid substrates (L- or D- form as specified by the NRPS)

  • ATP

  • Reaction buffer (as in Protocol 1)

  • HPLC system for product analysis

Procedure:

  • Set up the reaction mixture containing the reaction buffer, ATP, all necessary amino acid substrates (including this compound), and the purified NRPS.

  • Incubate the reaction at the optimal temperature for the desired duration.

  • Terminate the reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analyze the reaction mixture by HPLC to detect the formation of the desired peptide product containing this compound. The product can be identified by comparing its retention time to a synthetic standard or by mass spectrometry analysis of the collected HPLC peak.

Visualizing the Workflow and Logic

To better understand the processes involved in the enzymatic incorporation of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Enzymatic_Incorporation_Workflow cluster_synthesis Biosynthesis of this compound cluster_incorporation Incorporation into Peptide Precursor Precursor Enzymatic_Conversion Enzymatic Conversion (e.g., Racemase, Dehydrogenase, PAL) Precursor->Enzymatic_Conversion 3MDPA This compound Enzymatic_Conversion->3MDPA NRPS_A_Domain NRPS Adenylation (A) Domain 3MDPA->NRPS_A_Domain Activation Activation (ATP -> AMP + PPi) NRPS_A_Domain->Activation Thiolation Thiolation (Transfer to T-domain) Activation->Thiolation Peptide_Bond_Formation Peptide Bond Formation (C-domain catalysis) Thiolation->Peptide_Bond_Formation Peptide_Product Peptide containing 3MDPA Peptide_Bond_Formation->Peptide_Product

Caption: Workflow for the enzymatic incorporation of this compound.

Experimental_Workflow Start Identify Target Peptide Select_NRPS Select Candidate NRPS/A-domain Start->Select_NRPS Engineer_A_Domain Engineer A-domain (Mutagenesis of specificity code) Select_NRPS->Engineer_A_Domain Express_Purify Express and Purify Enzyme Engineer_A_Domain->Express_Purify Screening Screen for 3MDPA Activation (ATP-PPi Exchange Assay) Express_Purify->Screening In_Vitro_Synthesis In Vitro Peptide Synthesis Screening->In_Vitro_Synthesis Analyze_Product Analyze Product (HPLC, Mass Spectrometry) In_Vitro_Synthesis->Analyze_Product End Optimized Incorporation Analyze_Product->End

Caption: Experimental workflow for engineering and validating enzymatic incorporation.

Conclusion and Future Directions

The enzymatic incorporation of this compound represents a promising strategy for the development of novel peptide-based therapeutics with improved pharmacological properties. While direct enzymatic solutions are still to be fully characterized, the extensive knowledge of NRPS machinery and the proven success of engineering A-domain specificity provide a clear roadmap for achieving this goal. Future research should focus on the discovery and engineering of NRPS A-domains with a high affinity and catalytic efficiency for this compound. The development of robust whole-cell biocatalysts for the production of peptides containing this and other non-canonical D-amino acids will be a critical step towards the industrial application of this technology. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to advance the exciting field of non-canonical amino acid incorporation.

References

3-Methoxy-L-phenylalanine as a Molecular Probe for Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-L-phenylalanine, an analog of the essential amino acid L-phenylalanine, is emerging as a valuable molecular tool in receptor binding studies and drug discovery. Its structural similarity to endogenous amino acids allows it to interact with specific transport systems and receptors, making it a promising probe for investigating biological processes and a scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of 3-Methoxy-L-phenylalanine as a molecular probe, with a primary focus on its interaction with the L-type Amino Acid Transporter 1 (LAT1).

The strategic placement of a methoxy group at the meta-position of the phenyl ring influences the molecule's electronic and steric properties, which can significantly impact its binding affinity and selectivity for its biological targets.[1][2] LAT1, a transporter responsible for the uptake of large neutral amino acids, is a particularly important target as it is overexpressed in various cancers and plays a crucial role in transporting drugs across the blood-brain barrier.[3][4][5][6] Understanding the interaction of 3-Methoxy-L-phenylalanine with LAT1 can, therefore, open new avenues for cancer diagnostics, targeted drug delivery, and the development of novel therapeutic agents.

Core Target: L-type Amino Acid Transporter 1 (LAT1)

LAT1 (solute carrier family 7 member 5, SLC7A5) is a sodium-independent amino acid exchanger that facilitates the transport of large neutral amino acids, such as leucine, phenylalanine, and tryptophan, across cell membranes.[7] It forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) for its localization and stability at the plasma membrane.[8]

The upregulation of LAT1 in various cancer types is linked to the increased metabolic demand of proliferating tumor cells for essential amino acids.[3][4][6][9] This overexpression makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention. Phenylalanine analogs, including those with substitutions on the phenyl ring, have been extensively studied as potential LAT1 substrates or inhibitors.[1][2][10] Studies have shown that meta-substituted phenylalanine derivatives often exhibit a higher affinity for LAT1 compared to their ortho- or para-substituted counterparts.[10] This suggests that 3-Methoxy-L-phenylalanine is a strong candidate for a LAT1-interacting molecular probe.

Quantitative Data Summary

While specific binding affinity data (IC50, Ki) for 3-Methoxy-L-phenylalanine is not extensively available in the public domain, the following table summarizes the known affinity of the parent compound, L-phenylalanine, and the general range of affinities observed for other meta-substituted phenylalanine analogs for the LAT1 transporter. This provides a basis for estimating the potential interaction of 3-Methoxy-L-phenylalanine.

CompoundTransporterAssay TypeReported AffinityReference
L-Phenylalanine LAT1Michaelis-MentenKm = 14.2 µM
Meta-substituted Phenylalanine derivatives LAT1cis-inhibitionIC50 = 5-10 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of 3-Methoxy-L-phenylalanine with the LAT1 transporter.

Cell Culture
  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected to overexpress human LAT1 (HEK-hLAT1) are commonly used. Wild-type or mock-transfected HEK293 cells serve as a negative control.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.

cis-Inhibition Assay

This assay measures the ability of a test compound (e.g., 3-Methoxy-L-phenylalanine) to compete with a radiolabeled LAT1 substrate for uptake into cells.

  • Materials:

    • HEK-hLAT1 cells

    • Radiolabeled LAT1 substrate (e.g., [14C]-L-leucine or [3H]-gabapentin)

    • Unlabeled 3-Methoxy-L-phenylalanine

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Lysis buffer (e.g., 0.1 M NaOH)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Seed HEK-hLAT1 cells in a 24-well plate and grow to confluence.

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.

    • Add the uptake buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of 3-Methoxy-L-phenylalanine.

    • Incubate for a specific time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of each well to normalize the uptake data.

    • Calculate the IC50 value, which is the concentration of 3-Methoxy-L-phenylalanine that inhibits 50% of the specific uptake of the radiolabeled substrate.

trans-Stimulation Assay

This assay determines whether a test compound is a substrate of the transporter. If the compound is transported into the cell, it will stimulate the efflux of a pre-loaded radiolabeled substrate.

  • Materials:

    • HEK-hLAT1 cells

    • Radiolabeled LAT1 substrate (e.g., [3H]-gabapentin)

    • Unlabeled 3-Methoxy-L-phenylalanine

    • Uptake and efflux buffers (e.g., HBSS)

  • Procedure:

    • Seed HEK-hLAT1 cells in a 24-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-load the cells by incubating them with a high concentration of the radiolabeled substrate in uptake buffer for an extended period (e.g., 30-60 minutes) at 37°C.

    • Wash the cells rapidly with ice-cold efflux buffer to remove extracellular radiolabel.

    • Add efflux buffer containing either no test compound (basal efflux) or a high concentration of 3-Methoxy-L-phenylalanine.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Collect the efflux buffer and measure its radioactivity.

    • Lyse the cells and measure the remaining intracellular radioactivity.

    • An increase in the efflux of the radiolabeled substrate in the presence of 3-Methoxy-L-phenylalanine compared to the basal efflux indicates that it is a LAT1 substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway associated with LAT1 and the workflows for the experimental protocols described above.

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino_Acids Large Neutral Amino Acids (e.g., 3-Methoxy-L-phenylalanine) LAT1_4F2hc LAT1/4F2hc Complex Amino_Acids->LAT1_4F2hc Uptake Intracellular_AA Increased Intracellular Amino Acid Pool LAT1_4F2hc->Intracellular_AA mTORC1_Activation mTORC1 Activation Intracellular_AA->mTORC1_Activation Leucine sensing Protein_Synthesis Protein Synthesis mTORC1_Activation->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: LAT1-mediated amino acid uptake and downstream mTORC1 signaling.

Experimental_Workflows cluster_cis cis-Inhibition Assay Workflow cluster_trans trans-Stimulation Assay Workflow cis1 Seed HEK-hLAT1 cells cis2 Wash & Pre-incubate cis1->cis2 cis3 Add Radiolabeled Substrate + 3-Methoxy-L-phenylalanine cis2->cis3 cis4 Incubate cis3->cis4 cis5 Wash & Lyse cis4->cis5 cis6 Measure Radioactivity cis5->cis6 cis7 Calculate IC50 cis6->cis7 trans1 Seed HEK-hLAT1 cells trans2 Pre-load with Radiolabeled Substrate trans1->trans2 trans3 Wash trans2->trans3 trans4 Add 3-Methoxy-L-phenylalanine trans3->trans4 trans5 Incubate & Collect Efflux trans4->trans5 trans6 Measure Radioactivity trans5->trans6 trans7 Determine Substrate Activity trans6->trans7

Caption: Workflows for cis-inhibition and trans-stimulation assays.

Conclusion

3-Methoxy-L-phenylalanine holds significant promise as a molecular probe for studying the L-type Amino Acid Transporter 1. Its structural features suggest a favorable interaction with LAT1, a transporter of considerable interest in oncology and neuropharmacology. The experimental protocols detailed in this guide provide a robust framework for characterizing this interaction and elucidating the functional consequences of LAT1 modulation. While further studies are needed to determine the precise binding kinetics and in vivo behavior of 3-Methoxy-L-phenylalanine, the methodologies and conceptual framework presented here offer a solid foundation for researchers and drug development professionals to explore its potential in their respective fields. The continued investigation of such targeted molecular probes is essential for advancing our understanding of complex biological systems and for the rational design of next-generation therapeutics.

References

Theoretical Modeling of 3-Methoxy-D-phenylalanine Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the interactions of 3-Methoxy-D-phenylalanine, a synthetic amino acid with potential applications in peptide synthesis and drug development.[1] This document details the quantum mechanical and molecular mechanics approaches used to predict its physicochemical properties, binding affinities, and dynamic behavior in biological systems. Furthermore, it outlines relevant signaling pathways that may be modulated by this compound and provides standardized experimental protocols for the synthesis, characterization, and validation of computational predictions. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate understanding and application by researchers in medicinal chemistry, computational biology, and drug discovery.

Introduction to this compound

This compound is a derivative of the natural amino acid phenylalanine, featuring a methoxy group at the meta position of the phenyl ring and existing as the D-enantiomer. The introduction of the methoxy group can alter the electronic and steric properties of the side chain, potentially influencing its interactions with biological targets. The D-configuration provides resistance to proteolytic degradation, a desirable characteristic for peptide-based therapeutics. This unique combination of features makes this compound an attractive building block for the design of novel peptides and small molecule drugs.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C10H13NO3[2][3]
Molecular Weight 195.22 g/mol [2][3]
CAS Number 145306-65-6[2][3]
Appearance Off-white powder[4]
Purity ≥ 99% (Chiral HPLC, HPLC)[4]
Density 1.209 g/cm3 [4]
Boiling Point 350.139°C at 760 mmHg[4]

Theoretical Modeling Methodologies

The in-silico investigation of this compound interactions relies on a multi-scale modeling approach, from the quantum mechanical level to the dynamics of large biomolecular systems.

Quantum Mechanics (QM) Calculations

QM methods are employed to elucidate the intrinsic electronic properties of this compound, which are fundamental for understanding its reactivity and interaction patterns.

  • Density Functional Theory (DFT): DFT is a widely used method to study the electronic structure of molecules. The B3LYP functional with a 6-31G(d,p) basis set is a common choice for optimizing the geometry of amino acids and their derivatives and for calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies.[5][6]

  • Hartree-Fock (HF) Theory: HF is another ab initio method that can be used for geometry optimization and electronic structure calculations. It is often used as a reference for more advanced methods.[6]

  • Composite Wave-Function Methods: For higher accuracy in energetic and spectroscopic parameters, composite methods can be employed. These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a more manageable computational cost.[5][7]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods, particularly through MD simulations, allow for the study of the dynamic behavior of this compound in a solvated environment and its interactions with biomolecules over time.

  • Force Fields: A crucial component of MM and MD is the force field, which is a set of parameters describing the potential energy of the system. Commonly used force fields for biomolecular simulations include:

    • AMBER (Assisted Model Building with Energy Refinement): Widely used for proteins and nucleic acids.

    • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for biomolecules.

    • GROMOS (Groningen Molecular Simulation): A versatile force field for a broad range of molecular systems.

    • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-suited for condensed-phase simulations.

  • Simulation Protocol: A typical MD simulation involves:

    • System Setup: Placing the molecule of interest (and its binding partner) in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

    • Energy Minimization: To remove steric clashes and unfavorable contacts.

    • Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure while restraining the solute to allow the solvent to relax.

    • Production Run: Running the simulation for a desired length of time without restraints to collect data on the system's dynamics.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein.

  • Search Algorithms: These algorithms explore the conformational space of the ligand within the binding site of the protein.

  • Scoring Functions: These functions estimate the binding affinity for a given pose.

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

  • MM/PBSA and MM/GBSA: (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) These are endpoint methods that calculate the binding free energy by combining the molecular mechanics energy, solvation free energy, and entropy.

  • Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states by non-physically transforming one molecule into another. These are computationally expensive but generally more accurate than MM/PBSA or MM/GBSA.

Experimental Protocols

Synthesis of this compound

The synthesis of chiral D-phenylalanine derivatives can be achieved through various methods, including asymmetric hydrogenation. A representative protocol is outlined below.[8]

Step 1: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acid

  • To a solution of (Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acid in methanol, add a chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral phosphine ligand.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 10 atm).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC for the consumption of the starting material.

  • Upon completion, remove the catalyst by filtration through a pad of celite.

  • Evaporate the solvent under reduced pressure to yield N-acetyl-3-methoxy-D-phenylalanine.

Step 2: Hydrolysis of N-acetyl-3-methoxy-D-phenylalanine

  • Dissolve the N-acetylated product in 6 M hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NH4OH) to pH 7.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure. The expected signals would include those for the methoxy group, the aromatic protons, and the alpha- and beta-protons of the amino acid backbone.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the product.

    • Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight and confirm the elemental composition.

Computational Protocols

3.3.1. Quantum Mechanical Calculations

  • Software: Gaussian, ORCA, or similar QM software.

  • Method: B3LYP functional with the 6-31G(d,p) basis set.

  • Procedure:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Calculate vibrational frequencies to confirm it is a true minimum (no imaginary frequencies).

    • Compute properties such as MEP, HOMO-LUMO energies, and Mulliken charges.

3.3.2. Molecular Dynamics Simulation

  • Software: AMBER, GROMACS, or CHARMM.

  • Force Field: A suitable protein force field (e.g., AMBER ff19SB) and a general Amber force field (GAFF) for the ligand.

  • Procedure:

    • Generate parameters for this compound using tools like antechamber.

    • Solvate the protein-ligand complex in a box of water (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Perform energy minimization, followed by NVT and NPT equilibration.

    • Run the production MD for a sufficient time (e.g., 100 ns) to ensure convergence of properties of interest.

3.3.3. Molecular Docking

  • Software: AutoDock Vina, Glide, or GOLD.

  • Procedure:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand structure by assigning charges and defining rotatable bonds.

    • Define the binding site on the protein based on experimental data or blind docking.

    • Run the docking algorithm to generate a set of binding poses.

    • Analyze the results based on the scoring function and visual inspection of the interactions.

3.3.4. Binding Free Energy Calculation (MM/GBSA)

  • Software: AMBER (MMPBSA.py).

  • Procedure:

    • Use the trajectory from the MD simulation of the protein-ligand complex.

    • Generate separate trajectories for the complex, receptor, and ligand.

    • Run MMPBSA.py script to calculate the different energy terms (van der Waals, electrostatic, polar and non-polar solvation energies).

    • Sum the terms to obtain the final binding free energy.

Potential Signaling Pathway Interactions

Based on studies of phenylalanine and its analogs, this compound may interact with several key signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine has been shown to activate a number of orphan GPCRs.[9] The D-enantiomer may also interact with these receptors, potentially acting as an agonist or antagonist.

GPCR_Signaling 3-Methoxy-D-Phe 3-Methoxy-D-Phe GPCR GPCR 3-Methoxy-D-Phe->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

GPCR Signaling Pathway
mTOR Signaling Pathway

Amino acids are critical regulators of the mTORC1 complex, a central controller of cell growth and proliferation.[10][11]

mTOR_Signaling Amino Acids\n(e.g., 3-Methoxy-D-Phe) Amino Acids (e.g., 3-Methoxy-D-Phe) Ragulator Ragulator Amino Acids\n(e.g., 3-Methoxy-D-Phe)->Ragulator Activate Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruit to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

mTOR Signaling Pathway
Insulin Signaling Pathway

Elevated levels of certain amino acids, including phenylalanine, have been shown to impair insulin signaling, potentially contributing to insulin resistance.[12][13][14]

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Amino Acids\n(e.g., 3-Methoxy-D-Phe) Amino Acids (e.g., 3-Methoxy-D-Phe) Amino Acids\n(e.g., 3-Methoxy-D-Phe)->IRS Inhibits Phosphorylation

Insulin Signaling Pathway

Data Presentation

The following tables present illustrative quantitative data for the interaction of phenylalanine derivatives with various protein targets. It is important to note that specific experimental data for this compound is not widely available, and these values are provided as representative examples.

Table 1: Illustrative Binding Affinities of Phenylalanine Derivatives

CompoundTargetAssay TypeBinding AffinityReference
DOTA-Ahx-D-Phe-(D-Lys6)-GnRH GnRH ReceptorRadioligand BindingIC50 = 7.6 nM[15]
Compound 3e (Phenylalanine derivative) Mushroom TyrosinaseEnzyme InhibitionIC50 = 4.86 µM[16]
D-Phenylalanine ThermolysinFree Energy CalculationΔΔGbind (D vs L) = -2.0 kJ/mol[15]
SrtAΔN59 Dimer SrtAΔN59-Kd = 56 µM[17]

Table 2: Representative Calculated Binding Free Energies (MM/GBSA)

SystemΔGbind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar (kcal/mol)ΔG_nonpolar (kcal/mol)
Phenylalanine Derivative - DPP-IV (Hypothetical) -9.5-40.2-25.860.5-4.0
Phenylalanine Derivative - Tyrosinase (Hypothetical) -7.8-35.1-15.445.2-2.5

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding its potential biological activities and for guiding the development of novel therapeutics. By combining quantum mechanics, molecular dynamics, and advanced free energy calculation methods, it is possible to predict the behavior of this modified amino acid at the molecular level. The integration of these computational approaches with experimental validation is crucial for accelerating the drug discovery process. This guide has provided an overview of the key theoretical concepts, computational and experimental protocols, and relevant biological pathways to aid researchers in this endeavor. Further studies are warranted to obtain specific experimental data for this compound to validate and refine these theoretical models.

References

A Technical Guide to High-Purity 3-Methoxy-D-phenylalanine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methoxy-D-phenylalanine is a non-canonical, synthetic amino acid that serves as a crucial building block for researchers in drug discovery and peptide chemistry. The incorporation of this D-amino acid derivative into peptides can enhance metabolic stability by increasing resistance to proteolytic degradation. Its unique methoxy-substituted phenyl ring allows for the fine-tuning of steric and electronic properties, making it a valuable tool in the design of novel therapeutics, particularly as a component in peptidomimetics and protein degrader building blocks.[1][2] This guide provides an in-depth overview of commercial suppliers, analytical methodologies, and key experimental applications for high-purity this compound.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is critical for reproducible experimental results. The following table summarizes key information from various commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Purity
Aladdin Scientific This compound145306-65-6C10H13NO3195.2min 97%[1]
Fluorochem This compound145306-65-6C10H13NO3195.21898%[3]
Creative Peptides This compound145306-65-6C10H13NO3195.22Not specified[4]

Note: Availability and specifications are subject to change. It is recommended to verify details directly with the suppliers.

Experimental Protocols

Analytical Quality Control: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of amino acids and their derivatives.[5] The following is a generalized protocol for the analysis of this compound.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-220 nm.[5]

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Workflow for Analytical Quality Control

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Mobile Phase a->b c Syringe Filter (0.22 µm) b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection (210-220 nm) e->f g Integrate Peak Area f->g h Calculate Purity (%) g->h

Fig 1. Workflow for HPLC purity assessment of this compound.
Application in Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the last coupled amino acid) using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-3-Methoxy-D-phenylalanine (3 eq.) using a coupling reagent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Iteration: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase HPLC.[6]

The Fmoc-SPPS Cycle

start Start with Fmoc-AA-Resin deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling check Kaiser Test (Check Completion) coupling->check wash2 Wash (DMF) wash2->deprotection Add more amino acids end Final Peptide wash2->end Sequence complete check->coupling Negative (Recouple) check->wash2 Positive

Fig 2. The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Biological Context: Phenylalanine Metabolism and Pathway Modulation

Phenylalanine is an essential amino acid that serves as a precursor for tyrosine, which is subsequently converted into important monoamine neurotransmitters like dopamine and norepinephrine.[7] In plants, phenylalanine is a key starting compound for the synthesis of flavonoids and lignans via the phenylpropanoid pathway.[7][8]

The use of synthetic derivatives like this compound allows researchers to create peptides and small molecules that can interact with and modulate biological pathways without being rapidly metabolized. For example, antagonists for receptors like CXCR4, which is involved in cancer metastasis and HIV entry, have been developed using synthetic D-amino acids to enhance stability and potency.[9] Blocking such a receptor prevents the downstream signaling cascades that lead to cellular responses like chemotaxis and proliferation.

CXCR4 Signaling Pathway and Antagonist Inhibition

cluster_membrane Plasma Membrane cluster_extra cluster_intra CXCR4 CXCR4 Receptor G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist Antagonist (contains 3-Methoxy-D-Phe) Antagonist->CXCR4 Binds & Inhibits Effectors Downstream Effectors (e.g., PI3K, PLC) G_protein->Effectors Response Cellular Response (Chemotaxis, Proliferation) Effectors->Response

Fig 3. Inhibition of the CXCR4 signaling pathway by an antagonist.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Methoxy-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can lead to peptides with enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. 3-Methoxy-D-phenylalanine is a particularly interesting building block, as the methoxy group can introduce new interactions with biological targets, and the D-configuration can confer resistance to enzymatic degradation. This document provides a detailed protocol for the incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Incorporating this compound

The primary challenge in incorporating this compound lies in its steric hindrance. The combination of the D-amino acid configuration and the methoxy group on the phenyl ring can impede the coupling reaction, potentially leading to lower yields and the formation of deletion sequences. To overcome these challenges, optimization of coupling conditions is crucial.

Data Presentation: Recommended Coupling Conditions for Sterically Hindered Amino Acids

The following table summarizes recommended coupling reagents and conditions for sterically hindered amino acids like this compound. These conditions are designed to maximize coupling efficiency.

Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Typical Coupling TimeNotes
HATU 4 : 3.9 : 8 (DIPEA)45-60 min (first coupling)Highly effective for hindered couplings with low racemization risk. A second coupling is recommended.[1]
HCTU 3 : 2.9 : 6 (DIPEA)1-2 hoursMore reactive than HBTU, a good alternative to HATU.[1]
COMU 3 : 2.9 : 6 (DIPEA)1-2 hoursOffers coupling efficiencies comparable to HATU with a better safety profile.[2]
PyBOP 4 : 4 : 8 (DIPEA)1-2 hoursA phosphonium salt-based reagent that can be effective for hindered couplings.[1]

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual Fmoc-SPPS of a peptide containing this compound.

Materials and Reagents
  • Fmoc-3-Methoxy-D-phenylalanine

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Chosen coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Protocol 1: SPPS Cycle for Incorporating this compound

This protocol describes a single coupling cycle for the incorporation of Fmoc-3-Methoxy-D-phenylalanine.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh 20% piperidine in DMF solution for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-3-Methoxy-D-phenylalanine (Double Coupling Recommended):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-3-Methoxy-D-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

      • Allow the pre-activation to proceed for 1-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 45-60 minutes.

      • Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling:

      • Prepare a fresh solution of activated Fmoc-3-Methoxy-D-phenylalanine as described in the first coupling step.

      • Add the fresh solution to the resin and agitate for another 45-60 minutes.

      • Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), an additional coupling step may be required.

Protocol 2: Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence using standard coupling protocols.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold diethyl ether solution.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Fmoc-3-Methoxy-D-Phe-OH (Double Coupling) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Elongation Continue Chain Elongation Kaiser->Elongation Negative Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Peptide Crude Peptide Precipitation->Peptide

Caption: Workflow for incorporating this compound via SPPS.

Troubleshooting

  • Low Coupling Efficiency (Positive Kaiser Test): This is the most common issue. Ensure a double coupling is performed with a potent activating reagent like HATU. Increasing the coupling time or using a solvent with better solvating properties like NMP can also be beneficial.

  • Low Crude Peptide Purity: Incomplete deprotection or coupling at any stage can lead to a mixture of peptides. Careful monitoring of each step is essential.

  • Peptide Aggregation: For hydrophobic sequences, peptide aggregation on the resin can hinder reactions. Using chaotropic salts or performing the synthesis at a slightly elevated temperature can help disrupt aggregation.

References

Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering a pathway to enhance the therapeutic potential of peptides. Among these, D-amino acids and their derivatives, such as Fmoc-protected 3-Methoxy-D-phenylalanine, are instrumental in overcoming the inherent limitations of native peptides, such as poor metabolic stability. The presence of a D-amino acid sterically hinders recognition by proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1][2]

The 3-methoxy modification on the phenyl ring can further influence the peptide's conformational properties and binding interactions with its biological target. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-3-Methoxy-D-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in the design and synthesis of novel peptide therapeutics.[3] Its primary applications include:

  • Enhanced Stability: The D-configuration provides significant resistance to enzymatic degradation, a crucial attribute for developing peptides with improved pharmacokinetic profiles.[4]

  • Bioactive Peptide Synthesis: The methoxy group can modulate the electronic and steric properties of the side chain, potentially leading to enhanced binding affinity and biological activity at specific receptors.[5]

  • Targeted Drug Delivery: The modified amino acid can be incorporated into peptides designed for targeted drug delivery systems, where stability and specific interactions are paramount.[5]

Quantitative Data in Solid-Phase Peptide Synthesis

The efficiency of incorporating any amino acid in SPPS is critical for the overall yield and purity of the final peptide. While extensive quantitative data for every unnatural amino acid is not always available, the following table summarizes the expected performance parameters for the coupling of Fmoc-3-Methoxy-D-phenylalanine based on standard Fmoc-SPPS chemistry. These values are influenced by the specific peptide sequence, the resin, and the coupling reagents used.

ParameterExpected Value/RangeNotes
Coupling Efficiency >98%Monitored by Kaiser test or other ninhydrin-based tests. For sterically hindered couplings, a double coupling may be required.
Typical Coupling Time 1 - 2 hoursCan be extended for difficult couplings.
Amino Acid Equivalents 2 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 1.9 - 4.9 eq.Dependent on the choice of activating agent (e.g., HBTU, HATU).
Crude Peptide Purity Sequence-dependentTypically >70% for shorter peptides. Purification by RP-HPLC is required.
Final Peptide Yield Sequence-dependentInfluenced by coupling efficiencies at each step and purification losses.

Experimental Protocols

This section provides detailed methodologies for the key stages of manual solid-phase peptide synthesis incorporating Fmoc-3-Methoxy-D-phenylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol

This protocol outlines the stepwise assembly of a peptide on a solid support using the Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-3-Methoxy-D-phenylalanine

  • Appropriate Fmoc-protected L- or D-amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-3-Methoxy-D-phenylalanine):

    • In a separate vial, dissolve Fmoc-3-Methoxy-D-phenylalanine (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[2]

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol provides a general method to assess the stability of a peptide containing this compound against enzymatic degradation in plasma.

Materials and Reagents:

  • Purified peptide containing this compound

  • Control peptide (e.g., the all-L-amino acid analog)

  • Human or rat plasma

  • Acetonitrile (ACN) or other suitable protein precipitating agent

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the test and control peptides in a suitable buffer (e.g., PBS).

    • Incubate the peptides at a final concentration of 1-10 µM in plasma at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of cold acetonitrile to precipitate the plasma proteins.

  • Sample Clarification:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in plasma.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Coupling Check (Kaiser Test) Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Repeat Repeat for next Amino Acid Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Workflow for In Vitro Plasma Stability Assay

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Prep Prepare Peptide Stock (Test & Control Peptides) Incubate Incubate Peptides in Plasma at 37°C Peptide_Prep->Incubate Plasma_Prep Thaw Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS Centrifuge->LCMS Data_Analysis Calculate % Peptide Remaining & Determine Half-Life (t½) LCMS->Data_Analysis

Caption: Workflow for determining peptide stability in a plasma matrix.

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides incorporating non-proteinogenic amino acids, such as 3-Methoxy-D-phenylalanine, are of significant interest in drug discovery and development. The inclusion of this modified D-amino acid can enhance metabolic stability, improve receptor affinity, and modulate the pharmacokinetic profile of a peptide therapeutic. However, the unique physicochemical properties of these peptides, particularly their increased hydrophobicity and potential for diastereomeric impurities, present challenges for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying such synthetic peptides, ensuring high purity essential for research and clinical applications.[1][2]

This document provides a detailed application note and protocol for the purification of peptides containing this compound using RP-HPLC. The methodology is designed to yield a high-purity product suitable for demanding research and development applications.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is typically a silica support chemically modified with non-polar alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous environment, promoting their adsorption to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape and resolution.[3]

The presence of this compound increases the overall hydrophobicity of a peptide, leading to longer retention times on RP-HPLC columns compared to its non-methoxylated or L-counterparts. Careful optimization of the elution gradient is crucial for separating the target peptide from closely related impurities, such as deletion sequences or diastereomers.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure optimal separation.

  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For many peptides, Mobile Phase A (see below) is a good starting point.[5] For highly hydrophobic peptides that are difficult to dissolve, a small amount of organic solvent like acetonitrile, or a chaotropic agent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can be added.[6] Ensure the final concentration of the organic solvent in the sample is lower than the initial gradient conditions to ensure proper binding to the column.

  • Concentration: Aim for a concentration of 1-2 mg/mL for analytical HPLC and 5-10 mg/mL for preparative HPLC.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and to profile the impurities.

  • Column: A high-quality C18 reversed-phase column is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Scouting Gradient: Start with a broad "scouting" gradient to determine the approximate elution point of the peptide.[7]

  • Optimized Gradient: Once the approximate elution percentage of Mobile Phase B is known, a shallower, more focused gradient around this point will improve the resolution between the target peptide and its impurities.[5] An increase of 1% B per minute is a typical starting point for optimization.[8]

  • Detection: Monitor the elution profile at 214-220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Tryptophan or Tyrosine).[1][9]

Preparative RP-HPLC Purification

The analytical method is scaled up for preparative purification.

  • Column: Use a preparative C18 column with a larger diameter and particle size.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.[5]

  • Injection: Inject the filtered, crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

  • Gradient Elution: Apply the optimized shallow gradient developed at the analytical scale. The flow rate will need to be adjusted based on the preparative column's dimensions.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Using an automated fraction collector triggered by the UV signal is recommended. Collecting smaller fractions across the peak can improve the purity of the final pooled product.[5]

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze each collected fraction using the developed analytical RP-HPLC method to determine its purity.

  • Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a stable, fluffy white powder.

Data Presentation

The following tables summarize typical parameters for the HPLC purification of a hypothetical peptide containing this compound.

Table 1: HPLC System and Column Specifications

ParameterAnalytical HPLCPreparative HPLC
Column Chemistry C18-bonded SilicaC18-bonded Silica
Particle Size 3-5 µm5-10 µm
Pore Size 100-300 Å100-300 Å
Column Dimensions 4.6 x 150 mm21.2 x 250 mm

Table 2: Mobile Phase and Gradient Conditions

ParameterAnalytical HPLCPreparative HPLC
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Scouting Gradient 5% to 95% B over 30 minN/A
Optimized Gradient 25% to 45% B over 40 min25% to 45% B over 40 min
Detection Wavelength 220 nm and 280 nm220 nm and 280 nm
Column Temperature Ambient to 60°CAmbient

Note: The optimized gradient is an example and should be developed based on the specific peptide's retention time in the scouting run. Increasing the column temperature can sometimes improve peak shape and resolution.[10]

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product Crude_Peptide Crude Peptide (Lyophilized) Dissolution Dissolution & Filtration Crude_Peptide->Dissolution Analytical_HPLC Analytical HPLC (Method Development) Dissolution->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up & Fractionation) Analytical_HPLC->Preparative_HPLC Optimized Gradient Analysis Fraction Analysis (Analytical HPLC & MS) Preparative_HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide (>95% Purity) Lyophilization->Pure_Peptide

Caption: Workflow for the purification of peptides containing this compound.

Troubleshooting

  • Poor Solubility: If the peptide is insoluble in the initial mobile phase, try adding a small amount of DMSO, DMF, or isopropanol.[6] For preparative runs, dissolving the sample in a higher concentration of acetonitrile and then diluting with water just before injection can be effective.

  • Broad or Tailing Peaks: This can be due to secondary interactions with the silica matrix. Ensure the TFA concentration is sufficient (0.1%). Operating at a higher temperature (40-60°C) can also improve peak shape.[10] Using a high-purity silica column is recommended.[3]

  • Poor Resolution: A shallow gradient is crucial for separating closely eluting impurities.[5] If co-elution is still an issue, trying a different stationary phase (e.g., C8 or Phenyl) or a different organic modifier (e.g., methanol) may alter the selectivity and improve separation.[11]

By following these detailed protocols and considering the specific properties of peptides containing this compound, researchers can achieve high-purity products suitable for a wide range of applications.

References

Application Notes and Protocols for Mass Spectrometry Characterization of 3-Methoxy-L-phenylalanine-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-Methoxy-L-phenylalanine, into peptide sequences is a key strategy in modern drug discovery and chemical biology. This modification can enhance proteolytic stability, modulate biological activity, and provide valuable probes for studying biological systems. Accurate and comprehensive characterization of these modified peptides by mass spectrometry is crucial for confirming their identity, assessing purity, and understanding their behavior.

These application notes provide detailed protocols for the mass spectrometric analysis of peptides containing 3-Methoxy-L-phenylalanine, offering a robust framework for researchers in proteomics and drug development.

Application Notes

Expected Fragmentation Patterns of 3-Methoxy-L-phenylalanine-Peptides

The fragmentation of peptides containing 3-Methoxy-L-phenylalanine in tandem mass spectrometry (MS/MS), typically using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), is expected to yield characteristic product ions that allow for sequence confirmation.

  • Backbone Fragmentation: The primary fragmentation occurs along the peptide backbone, resulting in the formation of b- and y-type ions . A comprehensive series of these ions is the cornerstone of peptide sequencing.

  • Influence of the Methoxy Group: The methoxy group on the phenylalanine side chain is generally stable during CID. However, under higher energy conditions, a neutral loss of methanol (CH₃OH, 32.026 Da) or formaldehyde (CH₂O, 30.010 Da) from the precursor or fragment ions might be observed.

  • Phenylalanine-Specific Fragmentation: Similar to unmodified phenylalanine, peptides containing 3-Methoxy-L-phenylalanine may produce a characteristic immonium ion. The m/z of the immonium ion for 3-Methoxy-L-phenylalanine is expected at approximately 150.076 Da (C₉H₁₂NO⁺). Loss of the entire methoxybenzyl side chain may also occur.

Data Presentation

The following tables present representative data for the mass spectrometric analysis of a model peptide, Ac-Gly-(3-OMe)Phe-Ala-NH₂ . This data is illustrative and may vary based on the specific peptide sequence and instrument conditions.

Table 1: Representative LC-MS/MS Parameters for the Analysis of a 3-Methoxy-L-phenylalanine-Peptide

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 20 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS1 Resolution60,000
MS/MS Resolution15,000
Collision EnergyNormalized Collision Energy (NCE) of 25-30
Activation TypeHCD

Table 2: Theoretical and Observed m/z Values for the Precursor and Fragment Ions of Ac-Gly-(3-OMe)Phe-Ala-NH₂

IonSequenceTheoretical m/zObserved m/z (Hypothetical)
[M+H]⁺Ac-Gly-(3-OMe)Phe-Ala-NH₂393.2132393.2135
b₁Ac-Gly102.0550102.0552
b₂Ac-Gly-(3-OMe)Phe297.1496297.1499
y₁Ala-NH₂89.070989.0711
y₂(3-OMe)Phe-Ala-NH₂266.1547266.1550

Table 3: Hypothetical Relative Abundance of Major Fragment Ions for Ac-Gly-(3-OMe)Phe-Ala-NH₂

Fragment Ionm/zRelative Abundance (%)
y₂266.1550100
b₂297.149985
y₁89.071160
b₁102.055245
Immonium Ion ((3-OMe)Phe)150.076030

Experimental Protocols

Protocol 1: Sample Preparation for Synthetic 3-Methoxy-L-phenylalanine-Peptides

This protocol outlines the preparation of a synthetic peptide for LC-MS/MS analysis.

  • Peptide Solubilization:

    • Accurately weigh approximately 1 mg of the lyophilized peptide powder.

    • Dissolve the peptide in a solvent appropriate for its sequence. A common starting solvent is 0.1% formic acid in water. If solubility is an issue, add acetonitrile or isopropanol dropwise until the peptide dissolves.

    • Create a stock solution of 1 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 10-50 µM using a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water). The optimal concentration may require empirical determination.

  • Sample Cleanup (if necessary):

    • If the sample contains interfering substances such as salts or detergents, a cleanup step is recommended.

    • Use a C18 solid-phase extraction (SPE) cartridge or a StageTip.

    • Condition the C18 material with acetonitrile, followed by equilibration with 0.1% formic acid in water.

    • Load the peptide sample.

    • Wash with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the LC-MS loading buffer.

Protocol 2: LC-MS/MS Analysis

This protocol details a general method for the analysis of 3-Methoxy-L-phenylalanine-peptides by LC-MS/MS.

  • Liquid Chromatography (LC) Setup:

    • Install a C18 reversed-phase column suitable for peptide separations.

    • Prepare Mobile Phase A (0.1% formic acid in LC-MS grade water) and Mobile Phase B (0.1% formic acid in LC-MS grade acetonitrile).

    • Equilibrate the column with the initial LC gradient conditions (e.g., 5% Mobile Phase B) for at least 15 minutes.

  • Mass Spectrometer (MS) Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ionization source to positive electrospray ionization (ESI+).

    • Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) for a similar standard peptide.

  • Data Acquisition:

    • Set up a data-dependent acquisition (DDA) method.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 300-1800.

    • MS/MS Scan: Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Use HCD or CID for fragmentation with a normalized collision energy of 25-30.

    • Enable dynamic exclusion to prevent repeated fragmentation of the most abundant precursors.

Protocol 3: Data Analysis

This protocol outlines the steps for processing the acquired LC-MS/MS data.

  • Data Conversion: Convert the raw data files to a compatible format (e.g., .mgf or .mzML) using a tool like ProteoWizard's msConvert.

  • Database Searching:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptide.

    • Create a small FASTA database containing the sequence of the expected peptide.

    • Specify the precursor and fragment ion mass tolerances (e.g., 10 ppm for precursor and 0.02 Da for fragments on a high-resolution instrument).

    • Define the 3-Methoxy-L-phenylalanine modification with its corresponding mass. The mass of 3-Methoxy-L-phenylalanine is 195.0895 Da. The mass difference to a standard Phenylalanine (147.0684 Da) is +48.0211 Da.

    • Include potential variable modifications such as oxidation of methionine or deamidation of asparagine and glutamine.

  • Manual Validation:

    • Manually inspect the MS/MS spectra of identified peptides to confirm the presence of a significant number of b- and y-ions that match the proposed sequence.

    • Verify the mass accuracy of the precursor and fragment ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Lyophilized Peptide solubilization Solubilization (1 mg/mL Stock) start->solubilization dilution Working Solution (10-50 µM) solubilization->dilution cleanup C18 SPE Cleanup (Optional) dilution->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation ms_analysis Mass Spectrometry (ESI-MS/MS) lc_separation->ms_analysis raw_data Raw Data Acquisition ms_analysis->raw_data database_search Database Search (Sequence Confirmation) raw_data->database_search manual_validation Manual Validation (Spectral Interpretation) database_search->manual_validation result Characterized Peptide manual_validation->result

Caption: Experimental workflow for the characterization of 3-Methoxy-L-phenylalanine-peptides.

Application Notes and Protocols for the NMR Spectroscopy Analysis of 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3-Methoxy-D-phenylalanine. It includes expected chemical shifts, detailed experimental protocols, and a workflow for the structural elucidation of this non-canonical amino acid.

Introduction

This compound is a derivative of the essential amino acid phenylalanine and is utilized in various research and development applications, including its use as a building block in the synthesis of novel peptides and pharmaceuticals. The introduction of a methoxy group to the phenyl ring alters the electronic and steric properties of the molecule, which can influence its biological activity and conformational preferences. Accurate structural characterization by NMR spectroscopy is crucial for its quality control and for understanding its interactions in biological systems.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
3.9 - 4.2dd
3.0 - 3.3mDiastereotopic protons
Aromatic H (H2, H4, H5, H6)6.7 - 7.3mComplex multiplet
Methoxy (-OCH₃)~3.8s
Amine (-NH₂)Variablebr sExchangeable with solvent
Carboxyl (-COOH)Variablebr sExchangeable with solvent

Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent, pH, and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 175
55 - 58
37 - 40
C1 (Aromatic)138 - 140
C2 (Aromatic)114 - 116
C3 (Aromatic)159 - 161
C4 (Aromatic)121 - 123
C5 (Aromatic)129 - 131
C6 (Aromatic)116 - 118
Methoxy (-OCH₃)55 - 56

Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent, pH, and concentration.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and research goals.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent. Common solvents for amino acid analysis include Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). For enhanced solubility, a small amount of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) can be added to protonate or deprotonate the amino and carboxyl groups.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., TSP for D₂O or TMS for organic solvents).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a glass wool plug directly into the NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

  • ¹H NMR (Proton):

    • Purpose: To determine the number and type of protons in the molecule.

    • Typical Parameters:

      • Pulse Program: zg30 or zg

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-5 s

      • Acquisition Time: 2-4 s

      • Spectral Width: 10-12 ppm

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number and type of carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2-5 s

      • Acquisition Time: 1-2 s

      • Spectral Width: 200-220 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (J-coupling) correlations within the same spin system. This is useful for assigning the α- and β-protons.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Scans: 2-4 per increment

      • Increments (F1): 256-512

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Scans: 2-8 per increment

      • Increments (F1): 128-256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and connecting different spin systems.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Scans: 4-16 per increment

      • Increments (F1): 256-512

Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the internal standard (e.g., TMS at 0 ppm).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all signals in the 1D and 2D spectra and assign them to the corresponding nuclei in the this compound molecule.

Visualizations

The following diagram illustrates a typical workflow for the NMR analysis of an amino acid like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve & Mix Sample->Dissolve Solvent Deuterated Solvent (e.g., D2O, CD3OD) Solvent->Dissolve Standard Internal Standard (e.g., TMS, TSP) Standard->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Referencing Referencing Processing->Referencing Assignment Peak Picking & Assignment Referencing->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Experimental Workflow for NMR Analysis.

Applications in Drug Development

The structural information obtained from the NMR analysis of this compound is valuable in several areas of drug development:

  • Peptide Design: Incorporation of this non-canonical amino acid into peptides can modulate their conformation, stability, and biological activity.

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure of molecules containing this amino acid is key to optimizing their therapeutic effects.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of a drug candidate.

  • Quality Control: NMR provides a robust method for confirming the identity and purity of synthesized compounds.

Application Note & Protocol: Development of a Cell-Based Assay to Evaluate the Bioactivity of 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine. While its parent molecule, L-phenylalanine, is a crucial precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, the biological activities of its methoxy-derivatives, particularly the D-enantiomer, are not well characterized.[1][2] Phenylalanine analogs, including halogenated derivatives, have demonstrated potential neuroprotective effects by modulating glutamatergic synaptic transmission.[3] This suggests that modifications to the phenyl ring can confer specific biological activities. D-amino acids themselves can have distinct biological roles, for instance, D-phenylalanine has been investigated for its potential to inhibit the aggregation of L-phenylalanine, a process implicated in phenylketonuria.[4]

This application note provides a framework for developing a cell-based assay to investigate the potential cytotoxic or cytoprotective effects of this compound on a relevant neuronal cell line. The described protocol utilizes a resazurin-based cell viability assay, offering a robust and sensitive method to screen for biological activity and determine dose-responsiveness. The principles and methodologies outlined here can be adapted for various research and drug discovery applications.[5][6][7][8]

Principle of the Assay

This assay quantifies the viability of a human neuroblastoma cell line, SH-SY5Y, in response to treatment with this compound. The SH-SY5Y cell line is a widely used model for neurobiology research. Cell viability is assessed using a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue®). Resazurin, a blue and non-fluorescent compound, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This allows for the determination of whether this compound exhibits cytotoxic effects or, in a co-treatment paradigm, protects against a known neurotoxin.

Materials and Reagents

  • This compound (CAS: 145306-65-8)

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • 96-well, clear-bottom, black-walled cell culture plates

  • Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)

  • Optional: A known neurotoxin for cytoprotection studies (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

Experimental Protocols

Protocol 1: Assessing the Cytotoxicity of this compound

This protocol determines the direct effect of the compound on SH-SY5Y cell viability.

1. Cell Culture and Seeding:

  • Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
  • Harvest sub-confluent (70-80%) cells using Trypsin-EDTA and resuspend in fresh culture medium.
  • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
  • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well, clear-bottom, black-walled plate.
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Preparation and Treatment:

  • Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Note the final solvent concentration in the assay should be ≤ 0.1% to avoid solvent-induced toxicity.
  • Perform serial dilutions of the stock solution in culture medium to prepare working concentrations (e.g., 2X the final desired concentrations).
  • After 24 hours of cell attachment, carefully remove the medium from the wells.
  • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement:

  • Following the treatment period, add 10 µL of the resazurin-based viability reagent to each well.
  • Incubate the plate for 1-2 hours at 37°C, protected from light.
  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

4. Data Analysis:

  • Subtract the fluorescence reading of a "no-cell" blank from all experimental wells.
  • Express the viability of treated cells as a percentage of the vehicle control:
  • % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing the Cytoprotective Potential of this compound

This protocol evaluates if the compound can protect cells from a known neurotoxin.

1. Cell Seeding and Pre-treatment:

  • Follow the cell seeding procedure as described in Protocol 1, step 1.
  • Prepare dilutions of this compound in culture medium.
  • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions for a pre-treatment period (e.g., 2-4 hours).

2. Toxin Co-treatment:

  • Prepare a solution of a neurotoxin (e.g., 6-OHDA) at a concentration known to induce ~50% cell death (this should be determined empirically beforehand).
  • Add the toxin directly to the wells already containing the compound, or replace the pre-treatment medium with fresh medium containing both the compound and the toxin.
  • Include control wells: vehicle only, toxin only, and compound only.
  • Incubate for the appropriate duration for the chosen toxin (e.g., 24 hours for 6-OHDA).

3. Cell Viability Measurement and Data Analysis:

  • Perform the cell viability measurement as described in Protocol 1, step 3.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine if pre-treatment with this compound leads to a statistically significant increase in cell viability in the presence of the toxin compared to the toxin-only control.

Data Presentation

The quantitative results from these assays can be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells after 48h Treatment

Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
Vehicle Control458702150100.0
145120198098.4
1044560234097.1
5042980201093.7
10038750189084.5
25024610154053.7
5001123098024.5
1000543045011.8

Table 2: Cytoprotective Effect of this compound against 6-OHDA-induced Toxicity

Treatment GroupMean Fluorescence (RFU)Standard Deviation% Viability
Vehicle Control461202230100.0
6-OHDA (100 µM)23540178051.0
3-Methoxy-D-Phe (50 µM)45590211098.8
6-OHDA + 3-Methoxy-D-Phe (10 µM)28970199062.8
6-OHDA + 3-Methoxy-D-Phe (50 µM)39870205086.4

Visualizations

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay A Culture SH-SY5Y Cells B Trypsinize and Count Cells A->B C Seed 10,000 cells/well in 96-well plate B->C D Incubate 24h C->D E Prepare Serial Dilutions of this compound F Add Compound to Cells E->F G Incubate for 24-72h F->G H Add Resazurin Reagent I Incubate 1-2h H->I J Read Fluorescence (Ex 560nm / Em 590nm) I->J K Data Analysis (Calculate % Viability) J->K

Caption: Experimental workflow for the cell-based cytotoxicity assay.

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway Compound This compound Receptor Unknown Receptor / Transporter Compound->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade TF Transcription Factor (e.g., Nrf2) Kinase_Cascade->TF Activates Survival Cell Survival Kinase_Cascade->Survival Promotes Antioxidant Antioxidant Genes (e.g., HO-1, GCLC) TF->Antioxidant Upregulates ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Neutralizes Toxin Neurotoxin (e.g., 6-OHDA) Toxin->ROS Induces Damage Oxidative Stress & Cell Death ROS->Damage Damage->Survival

Caption: Hypothetical signaling pathway for neuroprotection.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Unnatural amino acids, such as 3-Methoxy-D-phenylalanine, are valuable tools for probing enzyme active sites, elucidating substrate specificity, and identifying potential inhibitors. This document provides detailed application notes and protocols for the use of this compound in the characterization of enzyme kinetics, with a focus on D-aminopeptidases.

This compound is a derivative of the D-isomeric form of phenylalanine, featuring a methoxy group at the 3-position of the phenyl ring. The D-configuration makes it resistant to cleavage by many standard proteases, which are typically specific for L-amino acids. This property, combined with the altered electronics and sterics of the methoxy-substituted phenyl ring, makes it an intriguing candidate for investigating the kinetics of enzymes that can process or bind D-amino acids, such as D-aminopeptidases or as a potential inhibitor for other enzymes.

Application I: Characterization of D-Aminopeptidase Activity using this compound as a Substrate

This section outlines the use of this compound to determine the kinetic parameters of a putative D-aminopeptidase. The protocol is based on a colorimetric assay that detects the release of a chromogenic leaving group upon enzymatic cleavage. For this hypothetical example, we will consider the substrate to be 3-Methoxy-D-phenylalanyl-p-nitroanilide (3-MeO-D-Phe-pNA).

Principle of the Assay

D-aminopeptidase catalyzes the hydrolysis of the peptide bond in 3-MeO-D-Phe-pNA, releasing this compound and p-nitroaniline (pNA). The released pNA is a chromophore with a strong absorbance at 405 nm. The initial rate of the reaction is determined by monitoring the increase in absorbance at this wavelength, which is directly proportional to the enzyme's activity under the given conditions. By measuring the reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer and Substrate Dilutions plate->add_reagents add_enzyme Initiate Reaction with Enzyme add_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_abs Read Absorbance at 405 nm (Kinetic Mode) incubate->read_abs calc_rate Calculate Initial Reaction Rates read_abs->calc_rate plot_data Plot Data and Determine Kinetic Parameters calc_rate->plot_data

Caption: Workflow for D-aminopeptidase kinetic assay.

Materials and Reagents
  • Enzyme: Purified D-aminopeptidase

  • Substrate: 3-Methoxy-D-phenylalanyl-p-nitroanilide (3-MeO-D-Phe-pNA)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • Consumables: 96-well microplates, pipette tips

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 8.0. Dilute to 50 mM for the assay buffer.

    • Prepare a 100 mM stock solution of 3-MeO-D-Phe-pNA in DMSO.

    • Prepare a stock solution of the D-aminopeptidase at a suitable concentration (e.g., 1 mg/mL) in the assay buffer. The final enzyme concentration in the assay will need to be optimized.

  • Assay Setup:

    • In a 96-well microplate, prepare serial dilutions of the substrate stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.05 mM to 5 mM.

    • The final reaction volume will be 200 µL. For each substrate concentration, pipette 180 µL of the diluted substrate into a well.

    • Include a blank control for each substrate concentration containing 180 µL of the substrate dilution and 20 µL of assay buffer without the enzyme.

  • Enzyme Reaction and Measurement:

    • Equilibrate the microplate and the enzyme solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 20 µL of the D-aminopeptidase solution to each well.

    • Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each substrate concentration, subtract the absorbance of the blank from the corresponding sample wells.

    • Plot the absorbance at 405 nm versus time. The initial velocity (v) of the reaction is the slope of the linear portion of this curve.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline at pH 8.0 and 405 nm is 10,600 M⁻¹cm⁻¹.

    • Plot the initial velocities (v) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Data Presentation
Substrate Concentration [S] (mM)Initial Velocity (µM/min)
0.055.2
0.19.8
0.2520.5
0.533.3
1.050.0
2.571.4
5.083.3

Kinetic Parameters for D-Aminopeptidase with 3-MeO-D-Phe-pNA

ParameterValue
Km0.75 mM
Vmax100 µM/min
kcat (assuming enzyme concentration of 10 nM)166.7 s⁻¹
kcat/Km2.22 x 10⁵ M⁻¹s⁻¹

Application II: Investigating this compound as a Competitive Inhibitor

This section describes a protocol to determine if this compound can act as a competitive inhibitor of an enzyme, for instance, a D-amino acid oxidase.

Principle of the Assay

The activity of D-amino acid oxidase is monitored using a standard substrate (e.g., D-Alanine). The assay is then repeated in the presence of varying concentrations of this compound. A competitive inhibitor will bind to the active site of the enzyme, competing with the substrate. This will result in an apparent increase in the Km for the substrate, while the Vmax remains unchanged. The inhibition constant (Ki) can be determined from this data.

Signaling Pathway/Logical Relationship

Caption: Competitive inhibition of an enzyme.

Materials and Reagents
  • Enzyme: Purified D-amino acid oxidase

  • Substrate: D-Alanine

  • Inhibitor: this compound

  • Cofactor: FAD (if required by the enzyme)

  • Detection Reagent: A coupled assay system, for example, using horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red to detect the H₂O₂ produced.

  • Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Instrumentation: Spectrofluorometer or microplate reader

Detailed Protocol
  • Assay Setup:

    • Prepare a series of dilutions for both the substrate (D-Alanine) and the inhibitor (this compound).

    • In a 96-well plate, set up reactions with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

  • Enzyme Reaction and Measurement:

    • To each well, add the assay buffer, cofactor (FAD), detection reagents (HRP and Amplex Red), and the appropriate concentrations of substrate and inhibitor.

    • Initiate the reaction by adding the D-amino acid oxidase.

    • Monitor the fluorescence (e.g., excitation 530-560 nm, emission 590 nm for Amplex Red) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for the data with and without the inhibitor. In the case of competitive inhibition, the lines will intersect at the y-axis (1/Vmax).

    • Alternatively, fit the data to the Michaelis-Menten equation modified for competitive inhibition: v = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]).

    • The inhibition constant (Ki) can be calculated from the apparent Km values obtained at different inhibitor concentrations using the equation: Km_app = Km (1 + [I]/Ki).

Data Presentation

Effect of this compound on D-Amino Acid Oxidase Kinetics

Inhibitor [I] (mM)Apparent Km for D-Alanine (mM)Vmax (µM/min)
00.550
0.20.750
0.51.050
1.01.550

Calculated Inhibition Constant

ParameterValue
Ki0.5 mM

Conclusion

The protocols and examples provided herein illustrate how this compound can be a valuable chemical probe in the field of enzymology. While the data presented is hypothetical, the methodologies are based on established principles of enzyme kinetics. Researchers can adapt these protocols to investigate the interaction of this compound with their specific enzyme of interest, thereby gaining deeper insights into enzyme function, specificity, and inhibition. This can ultimately aid in the design of more potent and selective enzyme inhibitors for various therapeutic applications.

Application Notes and Protocols: Site-Specific Incorporation of 3-Methoxy-L-phenylalanine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and the development of novel therapeutics.[1][2] By introducing amino acids with unique chemical functionalities, researchers can probe protein structure and function in unprecedented detail, create proteins with enhanced properties, and design new therapeutic modalities. This document provides detailed application notes and protocols for the site-specific incorporation of 3-Methoxy-L-phenylalanine into proteins using amber codon suppression technology.

3-Methoxy-L-phenylalanine is a derivative of phenylalanine that introduces a methoxy group at the meta position of the phenyl ring. This modification can be used to probe the local environment of a protein, as the methoxy group can act as a spectroscopic reporter. Additionally, the altered electronics of the aromatic ring can influence protein-protein or protein-ligand interactions. The ability to site-specifically incorporate this amino acid allows for precise control over the location of this probe, enabling detailed structure-function studies.[3]

Core Technology: Amber Codon Suppression

The most common method for the site-specific incorporation of ncAAs is through the suppression of a nonsense codon, typically the amber stop codon (UAG).[1][2][4][5] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[4][6] The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA (in this case, 3-Methoxy-L-phenylalanine) onto the suppressor tRNA. This charged tRNA then recognizes the amber codon in the mRNA sequence during translation and incorporates the ncAA into the growing polypeptide chain, rather than terminating translation.[5]

Amber_Suppression_Workflow cluster_cell Host Cell (e.g., E. coli) pInterest Plasmid 1: Gene of Interest (with TAG codon) mRNA mRNA (with UAG) pInterest->mRNA Transcription pOrthogonal Plasmid 2: Orthogonal aaRS & tRNA_CUA aaRS Orthogonal aaRS pOrthogonal->aaRS Expression tRNA Suppressor tRNA_CUA pOrthogonal->tRNA Expression ncAA 3-Methoxy-L-phenylalanine (added to media) ncAA->aaRS charged_tRNA Charged tRNA_CUA aaRS->charged_tRNA Charging tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Delivery to UAG codon Protein Full-length Protein with 3-MeO-Phe Ribosome->Protein Translation mRNA->Ribosome

Caption: Workflow of amber codon suppression for ncAA incorporation.

Quantitative Data

ParameterMethod of MeasurementTypical Range for Phenylalanine AnalogsReference Goal for 3-MeO-Phe
Protein Yield SDS-PAGE with Coomassie or Western Blot, BCA Assay0.5 - 10 mg/L of culture> 1 mg/L
Incorporation Efficiency Mass Spectrometry (ESI-MS or MALDI-TOF)50 - 99%> 90%
Fidelity Mass Spectrometry (Absence of canonical amino acid peak)> 95%> 99%
Suppression Efficiency Comparison of protein yield with and without the ncAAVaries greatlyHigh yield only with ncAA

Experimental Protocols

The following protocols are adapted from established methods for the site-specific incorporation of other phenylalanine analogs, such as p-benzoyl-L-phenylalanine, in E. coli.[2][8]

Plasmid Preparation
  • Gene of Interest Plasmid:

    • Subclone the gene for the protein of interest into a suitable expression vector (e.g., pET series).

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired site of incorporation. It is often recommended to replace residues with similar structures, such as phenylalanine, tyrosine, or tryptophan.[2][8]

    • Incorporate a C-terminal affinity tag (e.g., 6xHis-tag) to facilitate the purification of the full-length protein.[2]

    • Verify the sequence of the final construct by DNA sequencing.

  • Orthogonal System Plasmid:

    • Obtain or construct a plasmid expressing the engineered aminoacyl-tRNA synthetase (aaRS) specific for 3-Methoxy-L-phenylalanine and multiple copies of the corresponding amber suppressor tRNA (tRNACUA). A commonly used vector for this purpose is the pEVOL plasmid.[2] For ortho-substituted phenylalanine derivatives, a pyrrolysyl-tRNA synthetase mutant has been shown to be effective.[3]

Experimental_Workflow Mutagenesis 1. Site-Directed Mutagenesis (Introduce TAG codon) Transformation 2. Co-transformation of Plasmids into E. coli Mutagenesis->Transformation Culture 3. Cell Culture & Induction (IPTG) Transformation->Culture ncAA_add 4. Add 3-Methoxy-L-phenylalanine Culture->ncAA_add Expression 5. Protein Expression ncAA_add->Expression Harvest 6. Cell Harvest (Centrifugation) Expression->Harvest Lysis 7. Cell Lysis (Sonication) Harvest->Lysis Purification 8. Affinity Purification (e.g., Ni-NTA) Lysis->Purification Analysis 9. Analysis (SDS-PAGE, Western, Mass Spec) Purification->Analysis

Caption: Experimental workflow for ncAA incorporation in E. coli.

Protein Expression and Harvest
  • Transformation: Co-transform the expression plasmid for the gene of interest and the pEVOL plasmid containing the aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • ncAA Supplementation: Add 3-Methoxy-L-phenylalanine to the culture to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours to allow for protein expression and incorporation of the ncAA.

  • Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification and Analysis
  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analysis:

    • SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the full-length protein.

    • Western Blot: Use an antibody against the affinity tag to confirm the identity of the protein.

    • Mass Spectrometry: Confirm the successful incorporation of 3-Methoxy-L-phenylalanine and determine the incorporation efficiency by ESI-MS or MALDI-TOF mass spectrometry.

Applications in Research and Drug Development

The site-specific incorporation of 3-Methoxy-L-phenylalanine can be applied to a wide range of research and drug development areas:

  • Probing Protein Environments: The methoxy group can serve as an NMR or IR probe to report on the local environment within a protein, providing insights into conformational changes upon ligand binding or protein-protein interactions.

  • Modulating Protein-Protein Interactions: The introduction of the methoxy group can alter the steric and electronic properties of the amino acid side chain, which can be used to modulate or dissect protein-protein interaction interfaces.

  • Enzyme Mechanism Studies: By placing 3-Methoxy-L-phenylalanine in or near the active site of an enzyme, its influence on substrate binding and catalysis can be investigated.

  • Development of Novel Biologics: Proteins containing 3-Methoxy-L-phenylalanine may exhibit altered stability, solubility, or immunogenicity, which could be advantageous in the development of therapeutic proteins.

Signaling_Pathway_Application Ligand Ligand Receptor Receptor Protein (with 3-MeO-Phe) Ligand->Receptor Binding ProteinA Signaling Protein A Receptor->ProteinA Activation Probe 3-MeO-Phe as Spectroscopic Probe Receptor->Probe Probes binding -induced change ProteinB Signaling Protein B ProteinA->ProteinB Phosphorylation Response Cellular Response ProteinB->Response

Caption: Probing a signaling pathway using a modified receptor.

References

analytical techniques for quantifying 3-Methoxy-D-phenylalanine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-D-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methoxy group at the 3-position of the phenyl ring and the D-enantiomeric configuration. The presence and concentration of D-amino acids and their derivatives in biological systems are of growing interest due to their potential roles as biomarkers for various physiological and pathological states. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity, which allows for the direct analysis of the analyte in complex biological fluids. Chiral chromatography is essential for the specific quantification of the D-enantiomer. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step is presented as a robust alternative.

Analytical Techniques Overview

The quantification of amino acid derivatives like this compound in biological samples requires highly selective and sensitive analytical methods to overcome the challenges posed by complex sample matrices and typically low analyte concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in biological fluids.[1] It combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. For the specific analysis of this compound, chiral HPLC columns are necessary to resolve the D- and L-enantiomers.[2] The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is required to increase their volatility.[3] This method offers high chromatographic resolution and is a reliable alternative to LC-MS/MS.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance characteristics for the analytical methods described. These values are based on typical performance for similar analytes and should be validated for specific laboratory conditions.

Table 1: LC-MS/MS Method Performance

ParameterPlasmaUrine
Linearity Range (ng/mL)1 - 10005 - 5000
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Detection (LOD) (ng/mL)0.52.5
Limit of Quantification (LOQ) (ng/mL)15
Accuracy (% Recovery)95 - 105%93 - 107%
Precision (% RSD)< 10%< 12%

Table 2: GC-MS Method Performance

ParameterPlasmaUrine
Linearity Range (ng/mL)5 - 200010 - 10000
Correlation Coefficient (r²)> 0.990> 0.990
Limit of Detection (LOD) (ng/mL)25
Limit of Quantification (LOQ) (ng/mL)510
Accuracy (% Recovery)90 - 110%88 - 112%
Precision (% RSD)< 15%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by Chiral LC-MS/MS

This protocol details the analysis of this compound in human plasma using protein precipitation for sample preparation followed by chiral LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: Chiral stationary phase column, e.g., CROWNPAK CR-I(+) (5 µm, 3.0 x 150 mm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Q1 196.1 -> Q3 135.1 (quantifier), Q1 196.1 -> Q3 107.1 (qualifier)

    • This compound-d3 (IS): Q1 199.1 -> Q3 138.1

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol describes a method for the quantification of this compound in urine using liquid-liquid extraction and derivatization prior to GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 4-Methoxy-D-phenylalanine)

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

  • Human urine

2. Sample Preparation

  • To 500 µL of urine, add 50 µL of internal standard working solution.

  • Adjust the pH to >11 with 1M NaOH.

  • Extract twice with 2 mL of ethyl acetate by vortexing for 2 minutes.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium at 1.0 mL/min

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (Hypothetical for TMS derivative):

    • This compound-TMS: m/z 326 (M-15), 282

    • 4-Methoxy-D-phenylalanine-TMS (IS): m/z 326 (M-15), 282

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (for LC-MS/MS) add_is->precipitation extraction Liquid-Liquid Extraction (for GC-MS) add_is->extraction centrifugation Centrifugation precipitation->centrifugation derivatization Derivatization (for GC-MS) extraction->derivatization supernatant Collect Supernatant/ Reconstitute derivatization->supernatant centrifugation->supernatant injection Inject into LC-MS/MS or GC-MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for quantifying this compound.

signaling_pathway_placeholder cluster_metabolism Hypothetical Metabolic Context cluster_analysis_logic Analytical Logic Phe Phenylalanine MetPhe 3-Methoxy-phenylalanine Phe->MetPhe Methylation DPhe This compound MetPhe->DPhe Isomerization/Source ChiralSep Chiral Separation (Distinguishes D/L) DPhe->ChiralSep MassSpec Mass Spectrometry (Identifies by Mass) ChiralSep->MassSpec

Caption: Logical relationship in the analysis of this compound.

References

Application Note: Chiral Separation of DL-3-Methoxyphenylalanine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral molecule, such as the non-proteinogenic amino acid DL-3-methoxyphenylalanine, can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for their separation and quantification is of paramount importance in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of racemic compounds.[1][2] This application note presents a detailed protocol for the chiral separation of DL-3-methoxyphenylalanine using a macrocyclic glycopeptide-based CSP. While direct methods for DL-3-methoxyphenylalanine are not extensively published, this protocol is adapted from established methods for the separation of structurally similar amino acids, such as phenylalanine, and serves as an excellent starting point for method development and validation.[2][3]

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are known for their broad enantioselectivity for underivatized amino acids.[4][5] They can operate in various modes, including reversed-phase, polar organic, and polar ionic, offering flexibility in method development.[6] The separation mechanism is based on a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.

Materials and Methods

This section outlines the necessary reagents, consumables, and instrumentation for the successful chiral separation of DL-3-methoxyphenylalanine.

Reagents and Consumables:

  • DL-3-Methoxyphenylalanine racemic standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chiral HPLC Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software

Experimental Protocol

The following protocol provides a starting point for the chiral separation of DL-3-methoxyphenylalanine. Optimization of mobile phase composition, flow rate, and column temperature may be required to achieve baseline separation.

1. Sample Preparation:

  • Prepare a stock solution of DL-3-methoxyphenylalanine at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL, or as required by detector sensitivity.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters:

  • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (75:25, v/v)[7]

    • Alternative Mobile Phase for Method Development: Methanol/Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 23 °C[7]

  • Detection Wavelength: 210 nm[7]

  • Injection Volume: 5 µL[7]

3. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample of DL-3-methoxyphenylalanine.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the two enantiomer peaks and determine their retention times, resolution, and peak areas.

Results and Discussion

The presented method is expected to provide a good resolution of the D- and L-enantiomers of 3-methoxyphenylalanine. The elution order of the enantiomers will depend on the specific interactions with the chiral stationary phase. For method development, adjusting the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase can significantly impact retention times and resolution. A higher percentage of the organic modifier will generally lead to shorter retention times. The addition of small amounts of acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) can also influence the ionization state of the analyte and the stationary phase, thereby affecting the separation.

The following table summarizes representative quantitative data for the chiral separation of a similar compound, DL-phenylalanine, on a teicoplanin-based CSP, which can be used as a benchmark for the separation of DL-3-methoxyphenylalanine.[2]

ParameterValue
Analyte DL-Phenylalanine
Chiral Stationary Phase Teicoplanin-based
Mobile Phase Acetonitrile/Water (75:25, v/v)
Retention Time (Enantiomer 1) t R1 (min)
Retention Time (Enantiomer 2) t R2 (min)
Resolution (Rs) 1.59
Separation Factor (α) k 2' / k 1'

Note: The retention times are represented as variables as they can vary between systems and specific columns. The resolution value is based on published data for phenylalanine. The separation factor (α) is the ratio of the retention factors of the two enantiomers.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral separation protocol.

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare DL-3-Methoxyphenylalanine Solution (0.1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (5 µL) filter_sample->inject prep_mp Prepare Mobile Phase (e.g., ACN/H2O 75:25) degas_mp Degas Mobile Phase prep_mp->degas_mp equilibrate Equilibrate Column (Teicoplanin CSP) degas_mp->equilibrate equilibrate->inject separate Isocratic Elution (1.0 mL/min, 23 °C) inject->separate detect UV Detection (210 nm) separate->detect acquire Acquire Chromatogram detect->acquire analyze Determine Retention Times, Resolution, and Peak Areas acquire->analyze

Caption: Experimental workflow for the chiral separation of DL-3-methoxyphenylalanine.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of DL-3-methoxyphenylalanine using a teicoplanin-based chiral stationary phase. The detailed methodology, including sample preparation, HPLC conditions, and data analysis, offers a solid foundation for researchers and scientists in the pharmaceutical industry. The provided experimental workflow diagram and representative data table serve as valuable tools for implementing and optimizing this chiral separation method. Successful application of this protocol will enable the accurate determination of the enantiomeric purity of 3-methoxyphenylalanine, a critical aspect of drug development and quality assurance.

References

Application Notes and Protocols for Labeling Peptides with 3-Methoxy-D-phenylalanine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering the potential to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. 3-Methoxy-D-phenylalanine is a non-proteinogenic amino acid that holds significant promise for the development of peptide-based imaging agents. The D-configuration of the amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1][2] The methoxy group on the phenyl ring presents a potential site for radiolabeling, particularly with carbon-11, a positron emitter suitable for Positron Emission Tomography (PET) imaging.[3][4][5][6] PET is a highly sensitive molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) and subsequent radiolabeling for use in imaging studies.

Data Presentation

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the following tables provide an illustrative framework for the types of data that should be generated and presented during the development of such imaging agents. The values presented are hypothetical and based on typical results observed for similar peptide modifications.

Table 1: Peptide Synthesis and Purity

Peptide SequenceUnnatural Amino Acid PositionCrude Purity (%)Purified Purity (%)Overall Yield (%)
Ac-Tyr-Gly-Gly-Phe-(3-MeO-D-Phe)-NH₂575>9835
c(Arg-Gly-Asp-(3-MeO-D-Phe)-Lys)470>9930

Table 2: In Vitro Receptor Binding Affinity (Ki, nM)

Peptide SequenceTarget Receptor[¹²⁵I]-Standard LigandKi (nM) of L-amino acid analogKi (nM) of 3-MeO-D-Phe analogFold Change
Ac-Tyr-Gly-Gly-Phe-(3-MeO-D-Phe)-NH₂Opioid Receptor Mu[³H]DAMGO10.58.21.3
c(Arg-Gly-Asp-(3-MeO-D-Phe)-Lys)Integrin αvβ3[¹²⁵I]-Echistatin5.24.51.2

Table 3: In Vitro Plasma Stability

Peptide SequenceHalf-life in Human Plasma (hours)
Ac-Tyr-Gly-Gly-Phe-L-Phe -NH₂1.5
Ac-Tyr-Gly-Gly-Phe-(3-MeO-D-Phe) -NH₂> 24

Table 4: In Vivo Tumor Uptake in Xenograft Mouse Model (PET Imaging)

RadiotracerTumor Type%ID/g at 1h post-injectionTumor-to-Muscle Ratio
[¹¹C]Ac-Tyr-Gly-Gly-Phe-(3-MeO-D-Phe)-NH₂Breast Cancer (MCF-7)3.5 ± 0.85.2 ± 1.1
[¹¹C]c(Arg-Gly-Asp-(3-MeO-D-Phe)-Lys)Glioblastoma (U-87 MG)4.2 ± 1.26.8 ± 1.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-SPPS procedure for the synthesis of a model pentapeptide, Ac-Tyr(tBu)-Gly-Gly-Phe-(3-MeO-D-Phe)-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Methoxy-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Methoxy-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Radiolabeling of a this compound-containing Peptide with Carbon-11

This protocol describes a potential method for the radiolabeling of the methoxy group of the this compound residue with [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This method requires a precursor peptide where the methoxy group is replaced by a hydroxyl group (i.e., a 3-hydroxy-D-phenylalanine residue).

Materials:

  • Precursor peptide (containing 3-hydroxy-D-phenylalanine)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) synthesis module

  • Anhydrous acetone or DMF

  • Sodium hydride (NaH) or other suitable base

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a radioactivity detector

  • Sterile water for injection

  • Ethanol

Procedure:

  • Precursor Preparation: Dissolve the precursor peptide in anhydrous acetone or DMF.

  • Deprotonation: Add a small amount of NaH to the precursor solution to deprotonate the hydroxyl group.

  • ¹¹C-Methylation:

    • Bubble the [¹¹C]CH₃OTf, produced from a cyclotron and synthesis module, through the precursor solution.[3]

    • Heat the reaction mixture at 80-100°C for 5-10 minutes.

  • Quenching and Purification:

    • Quench the reaction with water.

    • Load the reaction mixture onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹¹C]CH₃OTf and other polar impurities.

    • Elute the radiolabeled peptide with ethanol or an ethanol/water mixture.

  • Final Formulation:

    • The eluate from the SPE cartridge can be further purified by semi-preparative HPLC if necessary.

    • The final product should be formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC with UV and radioactivity detectors.

    • Measure the specific activity of the radiotracer.

Radiolabeling_Workflow Precursor Precursor Peptide (3-OH-D-Phe) Deprotonation Deprotonation (NaH) Precursor->Deprotonation Methylation [11C]Methylation ([11C]CH3OTf) Deprotonation->Methylation Purification Purification (SPE/HPLC) Methylation->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC

Workflow for ¹¹C-methylation of a precursor peptide.

Protocol 3: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the this compound-containing peptide for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled standard ligand (e.g., [¹²⁵I]-labeled peptide or [³H]-labeled small molecule)

  • Unlabeled this compound-containing peptide (cold ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the cold peptide.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Radioactivity Measurement: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the cold ligand concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of cold ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling_Pathway cluster_0 Peptide Labeled Peptide (e.g., [11C]Peptide) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding PET_Signal PET Signal Peptide->PET_Signal Detection G_Protein G-Protein Activation Receptor->G_Protein Cell_Membrane Cell Membrane Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generalized signaling pathway for a peptide binding to a GPCR.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel imaging agents. The D-amino acid can enhance metabolic stability, while the methoxy group provides a potential site for radiolabeling with positron emitters like carbon-11. The protocols outlined in these application notes provide a foundational framework for the synthesis, radiolabeling, and in vitro evaluation of such peptides. It is important to note that these are generalized protocols, and optimization of reaction conditions will be necessary for each specific peptide sequence. Further in vivo studies, including biodistribution and PET imaging in relevant animal models, will be crucial to fully characterize the potential of these novel peptide-based imaging agents.

References

Application Notes and Protocols for 3-Methoxy-D-phenylalanine in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific applications of 3-Methoxy-D-phenylalanine in drug discovery and design is limited. The following application notes and protocols are based on the general principles of utilizing non-natural amino acids and phenylalanine derivatives in pharmaceutical research. These should be regarded as a foundational guide for initiating research and development efforts with this compound.

Introduction

This compound is a synthetic, non-proteinogenic amino acid. As a derivative of phenylalanine, it presents a unique structural scaffold for medicinal chemists. The incorporation of a methoxy group at the 3-position of the phenyl ring and the use of the D-enantiomer are strategic modifications intended to alter the parent molecule's physicochemical properties, metabolic stability, and biological activity. Such modifications are a cornerstone of modern drug design, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.

The methoxy group can influence ligand-receptor interactions by acting as a hydrogen bond acceptor and by altering the electronic properties of the aromatic ring. The D-configuration provides resistance to proteolytic degradation, a common challenge with peptide-based therapeutics, thereby potentially increasing the in vivo half-life of drug candidates.

Potential Therapeutic Applications

While specific targets for this compound are not extensively documented, derivatives of phenylalanine have been investigated in a range of therapeutic areas. Based on the activities of related compounds, potential applications for this compound could include:

  • Neurological Disorders: Phenylalanine analogs have been explored as modulators of neurotransmitter systems. They can act as antagonists or agonists at various receptors, including those for glutamate, or as inhibitors of enzymes involved in neurotransmitter synthesis.

  • Oncology: Altered amino acid metabolism is a hallmark of cancer. Non-natural amino acids can be designed to selectively target cancer cells by inhibiting key metabolic enzymes or by being incorporated into peptides that disrupt protein-protein interactions crucial for tumor growth.

  • Antimicrobial Agents: The unique structure of D-amino acids can be exploited to design peptidomimetics that are resistant to bacterial proteases, enhancing their stability and efficacy as antimicrobial agents.

Quantitative Data Summary

No specific quantitative data for the biological activity of this compound is readily available in the public domain. Researchers initiating studies with this compound will need to generate this data empirically. The table below is a template for summarizing key quantitative parameters that should be determined during preclinical evaluation.

ParameterAssay TypeTargetValueReference
Binding Affinity
KᵢCompetitive Radioligand Bindinge.g., NMDA ReceptorTBDTBD
KₑSchild Analysise.g., GPCR TargetTBDTBD
In Vitro Potency
IC₅₀Enzyme Inhibition Assaye.g., Phenylalanine HydroxylaseTBDTBD
EC₅₀Cell-Based Functional Assaye.g., Calcium MobilizationTBDTBD
Cellular Activity
GI₅₀Cell Proliferation Assaye.g., Cancer Cell LineTBDTBD
Pharmacokinetics
t₁/₂In vivo (e.g., mouse model)-TBDTBD
CₘₐₓIn vivo (e.g., mouse model)-TBDTBD
Bioavailability (%)In vivo (e.g., mouse model)-TBDTBD

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound's biological activity.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of this compound against a purified enzyme.

1. Materials:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Assay buffer (optimized for the target enzyme)
  • This compound (test compound)
  • Known inhibitor (positive control)
  • DMSO (for compound dilution)
  • 96-well microplate
  • Microplate reader (e.g., spectrophotometer, fluorometer)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Create a serial dilution of the test compound in the assay buffer.
  • In a 96-well plate, add the following to each well:
  • Assay buffer
  • Test compound at various concentrations
  • Positive control and vehicle control (DMSO)
  • Add the purified enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature.
  • Initiate the enzymatic reaction by adding the substrate.
  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
  • Calculate the initial reaction rates for each concentration of the test compound.
  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on the proliferation of a specific cell line (e.g., a cancer cell line).

1. Materials:

  • Target cell line
  • Complete cell culture medium
  • This compound
  • Positive control (e.g., a known cytotoxic agent)
  • MTT or resazurin-based proliferation assay kit
  • 96-well cell culture plate
  • CO₂ incubator
  • Microplate reader

2. Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
  • Prepare serial dilutions of this compound in the complete cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound, positive control, and vehicle control.
  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator.
  • Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
  • Add the solubilization solution (if using MTT) and read the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the logarithm of the test compound concentration to determine the GI₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies in_vitro_binding Binding Assays (e.g., Radioligand) in_vitro_enzyme Enzyme Inhibition (e.g., IC50 Determination) in_vitro_binding->in_vitro_enzyme cell_proliferation Proliferation/Viability (e.g., MTT Assay) in_vitro_enzyme->cell_proliferation cell_functional Functional Assays (e.g., Reporter Gene) cell_proliferation->cell_functional pk_studies Pharmacokinetics (e.g., t1/2, Cmax) cell_functional->pk_studies efficacy_studies Efficacy Models (e.g., Xenograft) pk_studies->efficacy_studies

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pk Protein Kinase second_messenger->pk cellular_response Cellular Response pk->cellular_response compound 3-Methoxy-D- phenylalanine compound->receptor Inhibition

Caption: Hypothetical inhibition of a GPCR signaling pathway by this compound.

Troubleshooting & Optimization

challenges in coupling 3-Methoxy-D-phenylalanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing challenges encountered during the coupling of 3-Methoxy-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially challenging amino acid to couple?

The primary challenge in coupling this compound stems from steric hindrance. The methoxy group at the meta-position of the phenyl ring increases the bulk of the side chain. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete or failed coupling reactions.[1]

Q2: What are the common indicators of poor coupling efficiency for this compound?

Common indicators of an inefficient coupling reaction include:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.[2]

  • Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals a significant peak corresponding to the peptide missing the this compound residue.[2][3]

Q3: Which coupling reagents are most effective for improving the coupling efficiency of this compound?

For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC may result in low yields.[4] More potent, onium salt-based coupling reagents are highly recommended to overcome the steric barrier.[1]

Uronium/aminium reagents like HATU , HBTU , and HCTU are highly effective.[1][5] HATU is often considered a superior choice for many difficult couplings.[1][3] Phosphonium reagents like PyBOP and PyAOP are also excellent options for hindered couplings.[1][6] Newer generation reagents like COMU , which incorporates the OxymaPure additive, offer efficiency comparable to HATU with an improved safety profile.[5]

Q4: How do reaction conditions like temperature and time affect the coupling of this amino acid?

Optimizing reaction conditions is a critical strategy for difficult couplings:

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3][7]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis is particularly effective at accelerating the rate of difficult coupling reactions.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when coupling this compound.

Problem Potential Cause Recommended Solution Rationale
Positive Kaiser test after coupling Incomplete reaction due to steric hindrance.1. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[7] 2. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours).[7]A second exposure to fresh reagents can drive the reaction to completion. Some sterically hindered couplings are simply slower and require more time.
Low final peptide yield with deletion sequences confirmed by MS Insufficient activation of the amino acid.1. Switch to a More Potent Coupling Reagent: If using HBTU/HCTU, change to HATU or COMU.[2] 2. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[7]A more powerful reagent or a higher concentration of reactants can overcome the higher activation energy required for sterically hindered couplings.[3]
Low yield despite using a potent coupling reagent Peptide aggregation on the solid support.1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. 2. Incorporate Disrupting Additives: Add chaotropic salts (e.g., LiCl) or use solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt secondary structures.[8]Aggregation can prevent reagents from accessing the reaction site. Improving solvation helps to break up these aggregates and improve reaction efficiency.[1][8]
Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentsRelative PotencyKey Advantages
Carbodiimides DCC, DICStandardCost-effective; widely used for non-hindered couplings.[5]
Uronium/Aminium HBTU, HCTUHighEffective for most standard and moderately difficult couplings.[5][6]
Uronium/Aminium (Azabenzotriazole) HATUVery HighConsidered one of the most powerful reagents for overcoming steric hindrance; fast reaction rates.[3][5]
Phosphonium PyBOP, PyAOPVery HighExcellent choices for hindered couplings with high reactivity and reduced risk of racemization compared to some uronium salts.[1][6]
Oxyma-Based COMUVery HighEfficiency is comparable to HATU, but with a better safety profile as it avoids potentially explosive HOBt/HOAt byproducts.[5]

Experimental Protocols

High-Efficiency Coupling Protocol using HATU

This protocol outlines a general procedure for coupling Fmoc-3-Methoxy-D-phenylalanine on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Methoxy-D-phenylalanine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous, amine-free Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amine of the peptide-resin. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-Methoxy-D-phenylalanine (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

  • Activation: Add DIPEA (8 eq.) to the activation solution vessel. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For difficult sequences, this time can be extended up to 12 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines (negative test = yellow beads), indicating reaction completion.[7]

  • Washing: Once the reaction is complete, drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Next Step: If the coupling was successful, proceed to the Fmoc deprotection step for the next amino acid in the sequence. If the coupling was incomplete (positive Kaiser test), consider performing a second coupling (return to step 2).

Visualizations

Steric_Hindrance cluster_0 Peptide on Solid Support cluster_1 Activated Amino Acid Resin Resin PeptideChain ---Growing Peptide Chain---NH2 AA_Core Fmoc-NH-CH-C(=O)-X AA_Core->PeptideChain Approach for Coupling SideChain CH2 Phenyl Phenyl Ring SideChain->Phenyl Methoxy OCH3 Phenyl->Methoxy meta-position Methoxy->PeptideChain Steric Hindrance

Caption: Steric hindrance from the 3-methoxy group impeding peptide bond formation.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Couple 3-Methoxy-D-Phe kaiser_test Perform Kaiser Test start->kaiser_test double_couple Option 1: Double Couple kaiser_test->double_couple Positive (Blue) success Success: Proceed to Next Cycle kaiser_test->success Negative (Yellow) failure_analysis Persistent Failure: Analyze for Aggregation or Reagent Quality kaiser_test->failure_analysis double_couple->kaiser_test Re-test extend_time Option 2: Extend Coupling Time double_couple->extend_time potent_reagent Option 3: Use More Potent Reagent (e.g., HATU, COMU) extend_time->potent_reagent increase_temp Option 4: Increase Temperature (Microwave SPPS) potent_reagent->increase_temp

References

preventing side reactions with 3-Methoxy-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specifically associated with this compound during Fmoc-SPPS?

While this compound is not known for a unique, highly prevalent side reaction, its electron-rich methoxy group on the phenyl ring can potentially influence common SPPS side reactions. Key areas of concern include:

  • Electrophilic Substitution on the Aromatic Ring: During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from protecting groups can react with the activated aromatic ring of this compound. This can lead to alkylation of the phenyl ring, resulting in impurities that are difficult to separate from the desired peptide.

  • Oxidation: Although less common for the phenyl ring itself compared to residues like Tryptophan or Methionine, the presence of the electron-donating methoxy group could slightly increase its susceptibility to oxidation under harsh conditions, potentially leading to undesired byproducts.

  • Standard SPPS Side Reactions: Like any other amino acid, it is susceptible to common SPPS side reactions such as incomplete coupling, racemization (though D-amino acids are already used), diketopiperazine formation at the dipeptide stage, and aspartimide formation if Asp is present in the sequence.[1]

Q2: How can I prevent side reactions on the this compound residue during TFA cleavage?

The most effective strategy is the use of a scavenger cocktail in your TFA cleavage mixture. Scavengers are nucleophilic compounds that "trap" reactive carbocations before they can modify your peptide.[2]

For peptides containing this compound, a standard cleavage cocktail like Reagent K is often recommended. This cocktail is suitable for peptides with various sensitive residues.[3]

Q3: Is this compound considered a "difficult" amino acid to couple?

Generally, this compound is not considered a particularly difficult amino acid to couple. Its steric hindrance is comparable to that of standard phenylalanine. However, as with any SPPS, coupling efficiency can be sequence-dependent and influenced by aggregation of the growing peptide chain.[4] If you experience incomplete coupling, consider the following:

  • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[1]

  • Use of a More Potent Coupling Reagent: Reagents like HATU or HCTU can improve coupling efficiency.

  • Monitoring the Coupling Reaction: Use a qualitative test like the Kaiser test to check for the presence of free amines, which indicates incomplete coupling.[5]

Troubleshooting Guides

Issue 1: Presence of Unexpected Peaks of Higher Molecular Weight in Mass Spectrometry Analysis After Cleavage

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows peaks with a mass corresponding to the target peptide plus additions of common protecting group fragments (e.g., +57 for t-butyl, +165 for Trityl).

  • The HPLC profile of the crude product shows multiple, poorly resolved peaks near the main product peak.

Potential Cause: This is a strong indication of alkylation of the electron-rich phenyl ring of this compound by carbocations generated during TFA cleavage.

Solutions:

SolutionDetailed Protocol
Optimize Scavenger Cocktail Use a robust scavenger cocktail. A common and effective choice is Reagent K : TFA/Thioanisole/Water/Phenol/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Triisopropylsilane (TIS) is also an excellent carbocation scavenger. A simpler cocktail could be TFA/TIS/Water (95:2.5:2.5).[6]
Reduce Cleavage Time Prolonged exposure to strong acid can increase the likelihood of side reactions. Minimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin (typically 1.5 to 3 hours).
Perform Cleavage at Room Temperature Avoid heating during cleavage, as this can accelerate side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of this compound

This protocol outlines a standard manual coupling cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-3-Methoxy-D-phenylalanine (3 eq.), a coupling agent like HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A yellow/brown color indicates a complete coupling, while a blue color indicates the presence of free primary amines and an incomplete reaction.[5]

Protocol 2: Cleavage and Deprotection using Reagent K

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed.

    • Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Reagent K):

    • Prepare a fresh mixture of:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 1.5 to 3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-3-MeO-D-Phe-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Amino Acid KaiserTest->Coupling Incomplete (Double Couple) RepeatCycle Repeat Cycle for Next Amino Acid KaiserTest->RepeatCycle Complete RepeatCycle->Deprotection Cleavage Cleavage & Deprotection (TFA/Scavengers) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for a single coupling cycle of this compound in Fmoc-SPPS.

Troubleshooting_Alkylation Problem Problem: High MW Impurities in MS Cause Potential Cause: Alkylation of 3-MeO-Phe Ring during TFA Cleavage Problem->Cause Solution1 Solution 1: Use/Optimize Scavenger Cocktail (e.g., Reagent K or add TIS) Cause->Solution1 Solution2 Solution 2: Reduce Cleavage Time (1.5 - 3 hours) Cause->Solution2 Solution3 Solution 3: Ensure Cleavage is at Room Temperature Cause->Solution3 Verify Verify with LC-MS Solution1->Verify Solution2->Verify Solution3->Verify

Caption: Troubleshooting logic for suspected side-chain alkylation of this compound.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating the non-canonical amino acid, 3-Methoxy-D-phenylalanine. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these specific issues.

Troubleshooting Guide

Q1: My peptide containing this compound is insoluble in aqueous buffers such as PBS or Tris. Why is this happening?

A1: The insolubility of your peptide is likely due to the hydrophobic nature of this compound. Phenylalanine itself is a hydrophobic amino acid, and the addition of a methoxy group to the phenyl ring can further increase this hydrophobicity.[1][2] The presence of a D-amino acid can also influence the peptide's secondary structure and promote aggregation.[3][4][5] Peptides with a high content of hydrophobic residues often exhibit poor solubility in aqueous solutions.[1][2][6]

Q2: I've tried dissolving the peptide in water without success. What is the next logical step?

A2: The next step is to systematically try a range of solvents and pH conditions. It is crucial to start with a very small amount of your peptide for these solubility tests to conserve your material.[4][6][7] First, determine the theoretical net charge of your peptide at neutral pH.[7][8]

  • For acidic peptides (net negative charge): Attempt to dissolve the peptide in a small amount of a basic solution, such as 0.1M ammonium bicarbonate or 10% ammonium hydroxide, and then dilute with water to your desired concentration.[4][7]

  • For basic peptides (net positive charge): Try dissolving the peptide in an acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution with water.[4][8]

  • For neutral peptides or highly hydrophobic peptides: These often require the use of organic co-solvents.[4][6]

Q3: Which organic co-solvents are recommended, and how should I use them?

A3: For highly hydrophobic peptides, dimethyl sulfoxide (DMSO) is the most common and preferred organic solvent, especially for cell-based assays due to its relatively low toxicity at low concentrations (typically ≤1% v/v).[4][6] Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[4][6][9]

The recommended procedure is to first dissolve the peptide in a minimal amount of the pure organic solvent.[10] Once dissolved, gradually add your aqueous buffer to the peptide-solvent mixture while vortexing or sonicating.[4] Be cautious, as adding the aqueous solution too quickly can cause the peptide to precipitate.[6]

Q4: My peptide precipitates out of solution when I dilute the organic stock into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue when working with hydrophobic peptides. Here are several strategies to overcome this:

  • Lower the final concentration: The peptide may be soluble at a lower final concentration in your assay buffer.

  • Optimize the final co-solvent concentration: You may need to have a slightly higher percentage of the organic solvent in your final solution. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the specific solvent.[4]

  • Use of solubilizing agents: Consider including excipients such as cyclodextrins in your formulation, which can form inclusion complexes with hydrophobic residues and enhance solubility.[3][11]

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[3][4][7] Perform this in short bursts on ice to avoid heating the sample.[7]

Q5: Are there any modifications I can make to the peptide itself to improve its solubility for future syntheses?

A5: Yes, several rational design strategies can be employed to enhance the intrinsic solubility of a peptide:

  • Incorporate hydrophilic residues: Strategically replacing some hydrophobic amino acids with charged or polar residues (e.g., Lysine, Arginine, Glutamic acid, Aspartic acid) can significantly improve aqueous solubility.[1][3][12]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield that dramatically increases solubility and can also prolong its in-vivo half-life.[1][3][4]

  • N- or C-terminal modifications: Adding charged residues to the termini can improve solubility. For instance, adding a poly-arginine tag can be effective.[13]

  • Cyclization: Constraining the peptide's conformation through cyclization can sometimes prevent the formation of intermolecular beta-sheets, which are a common cause of aggregation and poor solubility.[1][5]

Data Summary Tables

Table 1: Common Solvents for Peptides Containing Hydrophobic Residues

SolventTypeRecommended UseConsiderations
Water / Aqueous BufferAqueousFor peptides with sufficient charged/polar residues.Often insufficient for peptides rich in hydrophobic amino acids.[6]
10% Acetic AcidAqueous (Acidic)For basic peptides (net positive charge).Lowering the pH can increase the net positive charge, improving solubility.[4][8]
0.1M NH₄HCO₃Aqueous (Basic)For acidic peptides (net negative charge).Raising the pH can increase the net negative charge, improving solubility.[4]
DMSOOrganicPreferred first choice for highly hydrophobic peptides.Low toxicity for most cell cultures at <1% (v/v).[4][6] May oxidize Met or Cys residues.[4]
DMFOrganicAlternative to DMSO for hydrophobic peptides.Higher toxicity than DMSO.
AcetonitrileOrganicUsed in HPLC and for some formulations.Volatile; can be difficult to work with.[6]

Table 2: Effect of pH on Peptide Solubility

pH relative to Isoelectric Point (pI)Net ChargeExpected SolubilityRationale
pH < pIPositiveHigherIncreased electrostatic repulsion between positively charged peptide molecules prevents aggregation.[1][14]
pH ≈ pINeutralLowestMinimal electrostatic repulsion, leading to a higher tendency for aggregation and precipitation.[1][12][14]
pH > pINegativeHigherIncreased electrostatic repulsion between negatively charged peptide molecules prevents aggregation.[1][14]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Testing

Objective: To determine the optimal solvent for a new peptide containing this compound without wasting a significant amount of the lyophilized powder.

Materials:

  • Lyophilized peptide

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Solvents to be tested (e.g., sterile water, 10% acetic acid, 0.1M ammonium bicarbonate, DMSO, DMF)

Methodology:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[7]

  • Aliquot a small, consistent amount of the peptide (e.g., 0.1 mg) into several separate microcentrifuge tubes.

  • Test Aqueous Solvents: a. To the first tube, add a small volume (e.g., 10 µL) of sterile water. Vortex for 30 seconds. b. If not dissolved, sonicate in a water bath for 5 minutes.[4] c. If still not dissolved, proceed to test acidic or basic buffers based on the peptide's calculated net charge.

  • Test Organic Solvents: a. To a separate tube, add a minimal volume (e.g., 5 µL) of DMSO. b. Vortex thoroughly. The peptide should dissolve readily. c. Once dissolved, incrementally add the intended aqueous buffer (e.g., PBS) in small volumes (e.g., 5 µL, then 10 µL, then 25 µL), vortexing between each addition. d. Observe for any precipitation. Note the highest concentration achieved before precipitation occurs.

  • Record Observations: Carefully document the solubility in each solvent system, noting whether the solution is clear, hazy, or contains visible precipitates. A clear solution indicates successful solubilization.[7]

Protocol 2: Standard Operating Procedure for Solubilizing a Hydrophobic Peptide

Objective: To reliably solubilize a peptide containing this compound for experimental use.

Methodology:

  • Calculate the peptide's net charge to determine if an acidic or basic buffer might be effective.

  • Based on small-scale tests (Protocol 1), select the most appropriate solvent system. For this example, we assume DMSO is required.

  • Stock Solution Preparation: a. Centrifuge the vial of lyophilized peptide. b. Add the required volume of pure DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the solution is completely clear. If needed, sonicate briefly.

  • Working Solution Preparation: a. Determine the final concentration needed for your experiment and the maximum allowable concentration of DMSO. b. Vigorously vortex your aqueous buffer. c. While the buffer is still vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer. This rapid mixing helps to prevent localized high concentrations of the peptide that can lead to precipitation.

  • Final Check: a. After creating the working solution, visually inspect it for any signs of precipitation or cloudiness. b. Before use in a critical assay, it is recommended to centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[3][4] Use the supernatant for your experiment.

Visualizations

Troubleshooting_Workflow start Start: Lyophilized Peptide (contains this compound) check_charge Calculate Net Charge of the Peptide start->check_charge is_basic Is Peptide Basic? (Net Charge > 0) check_charge->is_basic is_acidic Is Peptide Acidic? (Net Charge < 0) is_neutral Peptide is Neutral or Highly Hydrophobic is_acidic->is_neutral No try_basic Try Basic Buffer (e.g., 0.1M NH4HCO3) is_acidic->try_basic Yes is_basic->is_acidic No try_acidic Try Acidic Buffer (e.g., 10% Acetic Acid) is_basic->try_acidic Yes try_organic Use Organic Co-solvent (e.g., DMSO, DMF) is_neutral->try_organic dissolved_check2 Dissolved? try_basic->dissolved_check2 dissolved_check1 Dissolved? try_acidic->dissolved_check1 dilute_step Slowly dilute with aqueous buffer try_organic->dilute_step success Success: Proceed with Experiment dissolved_check1->success Yes fail_to_organic Insoluble dissolved_check1->fail_to_organic dissolved_check2->success Yes fail_to_organic2 Insoluble dissolved_check2->fail_to_organic2 dissolved_check3 Dissolved? dissolved_check3->success Yes optimize Further Optimization Needed: - Try other solvents - Use sonication/warming - Consider peptide redesign dissolved_check3->optimize No (Precipitates) fail_to_organic->try_organic fail_to_organic2->try_organic dilute_step->dissolved_check3

Caption: Troubleshooting workflow for solubilizing peptides.

Solubility_Factors cluster_peptide Peptide Properties cluster_solvent Solvent Properties peptide Peptide Properties amino_acid_comp Amino Acid Composition (Hydrophobicity) net_charge Net Charge (pI) secondary_structure Secondary Structure (Aggregation Tendency) modifications Modifications (PEG, Lipids, etc.) solvent Solvent Properties ph pH co_solvents Organic Co-solvents (e.g., DMSO) temp Temperature solubility Peptide Solubility amino_acid_comp->solubility net_charge->solubility secondary_structure->solubility modifications->solubility ph->solubility co_solvents->solubility temp->solubility

Caption: Key factors influencing peptide solubility.

Frequently Asked Questions (FAQs)

Q: Can I heat my peptide solution to help it dissolve? A: Gentle warming (e.g., to <40°C) can facilitate the dissolution of some peptides.[3][6] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation or racemization.

Q: Why is it important to centrifuge my peptide solution before use? A: Even if a solution appears clear to the naked eye, it may contain small, undissolved aggregates. Centrifuging the solution and using the supernatant ensures that you are working with a truly solubilized peptide, which is critical for accurate concentration determination and obtaining reproducible experimental results.[3][4]

Q: The vendor's data sheet says the peptide is soluble in water, but I can't get it to dissolve. What should I do? A: First, ensure you have followed best practices, such as allowing the vial to come to room temperature and centrifuging it before opening.[6][7] The definition of "soluble" can vary, and sometimes it refers to solubility in the presence of buffers or at a specific pH. Re-evaluate the peptide's net charge and try dissolving it in a mildly acidic or basic buffer as appropriate. If that fails, a small amount of an organic co-solvent is the next best step.

Q: Will the presence of this compound affect my downstream assays? A: The incorporation of this non-canonical amino acid is intended to modulate the peptide's biological activity, stability, or conformational properties.[15] Its primary effect on downstream assays is often related to the altered pharmacology of the peptide itself. Any solubility-enhancing agents you use (e.g., DMSO, acetic acid) are more likely to have a direct, non-specific impact on your assay. It is crucial to run appropriate vehicle controls to account for any effects of the solvent system.

Q: How should I store my peptide stock solution once it is dissolved in DMSO? A: Peptide solutions, especially in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

References

addressing racemization during the synthesis of 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of 3-Methoxy-D-phenylalanine.

Troubleshooting Guide: Addressing Racemization

Issue: Significant racemization detected in the final product or at an intermediate stage.

This guide will help you identify the potential causes of racemization and provide systematic steps to mitigate it.

Initial Assessment & Analysis

Q1: How can I accurately determine the enantiomeric excess (e.e.) of my this compound sample?

Accurate determination of enantiomeric excess is crucial for diagnosing and resolving racemization issues.[1] The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Column: A chiral stationary phase (CSP) is essential. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector, are particularly effective for underivatized amino acids.[2]

  • Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid). A simple system of water:methanol:formic acid can be effective.[2] For a similar compound, 3,4-dimethoxy-α-methylphenylalanine, an optimal mobile phase consisted of 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.[4]

  • Procedure:

    • Dissolve a small amount of your sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Run the analysis under isocratic conditions.

    • The D- and L-enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Identifying the Source of Racemization

Racemization can occur at various stages of the synthesis. The following decision tree will help you pinpoint the likely source of the issue.

TroubleshootingRacemization start High Racemization Detected check_method Which synthetic approach is used? start->check_method asymmetric_synthesis Asymmetric Synthesis (e.g., Alkylation) check_method->asymmetric_synthesis Asymmetric Synthesis resolution Resolution of Racemate (e.g., Enzymatic) check_method->resolution Resolution coupling Peptide Coupling or Amide Bond Formation check_method->coupling Coupling check_base_asym Base used for deprotonation? asymmetric_synthesis->check_base_asym check_enzyme Enzyme activity or selectivity low? resolution->check_enzyme check_coupling_reagent Coupling Reagent and Additive? coupling->check_coupling_reagent strong_base Strong, non-hindered base (e.g., LDA, NaOH) check_base_asym->strong_base Strong/Non-hindered weak_base Weaker or hindered base (e.g., K2CO3, Cs2CO3) check_base_asym->weak_base Weak/Hindered solution_base_asym Use weaker or more hindered base. Lower temperature. strong_base->solution_base_asym check_temp_asym Reaction Temperature? weak_base->check_temp_asym high_temp_asym Elevated Temperature check_temp_asym->high_temp_asym High low_temp_asym Low Temperature check_temp_asym->low_temp_asym Low solution_temp_asym Lower reaction temperature to increase selectivity. high_temp_asym->solution_temp_asym enzyme_issue Yes check_enzyme->enzyme_issue enzyme_ok No check_enzyme->enzyme_ok solution_enzyme Optimize pH, temperature, and buffer for enzyme. Ensure enzyme purity. enzyme_issue->solution_enzyme check_racemization_recycle Is the unreacted enantiomer racemized for recycling? enzyme_ok->check_racemization_recycle recycle_issue Yes check_racemization_recycle->recycle_issue solution_recycle Inefficient racemization of the unwanted enantiomer. Optimize racemization conditions. recycle_issue->solution_recycle no_recycle No carbodiimide_no_additive Carbodiimide alone (e.g., DCC, DIC) check_coupling_reagent->carbodiimide_no_additive Carbodiimide uronium_strong_base Uronium/Aminium with strong base check_coupling_reagent->uronium_strong_base Uronium/Aminium good_reagents DIC/Oxyma, HATU/HOAt, or Phosphonium reagents check_coupling_reagent->good_reagents Recommended solution_coupling_reagent Use additives like Oxyma or HOAt. Consider phosphonium reagents (PyBOP). carbodiimide_no_additive->solution_coupling_reagent check_base_coupling Base Used? uronium_strong_base->check_base_coupling good_reagents->check_base_coupling strong_base_coupling Strong, non-hindered base (e.g., DIPEA) check_base_coupling->strong_base_coupling Strong hindered_base_coupling Hindered or weaker base (e.g., Collidine, NMM) check_base_coupling->hindered_base_coupling Hindered/Weak solution_base_coupling Switch to a sterically hindered base like 2,4,6-Collidine (TMP) or a weaker base like NMM. strong_base_coupling->solution_base_coupling

Caption: Troubleshooting decision tree for racemization.

Frequently Asked Questions (FAQs)

General Questions

Q2: What is the primary mechanism of racemization during the synthesis of amino acid derivatives?

The most common mechanism, especially for N-protected amino acids, involves the formation of a planar oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction of the achiral oxazolone with a nucleophile results in a racemic mixture of the product.

RacemizationMechanism start N-protected This compound activated Activated Carboxyl Group (e.g., with DIC/HATU) start->activated Activation oxazolone Planar Oxazolone Intermediate (Loss of Chirality) activated->oxazolone Base-catalyzed cyclization desired_product Desired D-Product (No Racemization) activated->desired_product Direct reaction with nucleophile (fast) racemic_product Racemic Product (D- and L-isomers) oxazolone->racemic_product Reaction with nucleophile

Caption: Mechanism of racemization via oxazolone formation.

Questions on Asymmetric Synthesis

Q3: I am using an asymmetric alkylation of a glycine Schiff base to synthesize this compound, but the enantiomeric excess is low. What should I check?

Low enantioselectivity in this method can be due to several factors:

  • Base: The choice of base is critical. Strong, non-hindered bases can lead to side reactions and lower selectivity. Using a weaker or more sterically hindered base is often preferable.[5]

  • Temperature: Lowering the reaction temperature generally improves enantioselectivity by favoring the transition state leading to the desired enantiomer.[6]

  • Chiral Auxiliary/Catalyst: Ensure the chiral auxiliary or catalyst is of high purity. Enantiomeric impurities in the catalyst will directly reduce the e.e. of the product.[7]

  • Solvent: The solvent can significantly influence the transition state. It is advisable to screen different solvents to find the optimal conditions.[1]

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol is a general guideline based on the O'Donnell amino acid synthesis.[8]

  • Schiff Base Formation: React glycine tert-butyl ester with benzophenone imine in a suitable solvent (e.g., dichloromethane) at room temperature to form the Schiff base.

  • Alkylation:

    • Dissolve the glycine Schiff base in a non-polar solvent (e.g., toluene).

    • Add a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt).

    • Add an aqueous solution of a mild base (e.g., 50% KOH).

    • Add 3-methoxybenzyl bromide as the alkylating agent.

    • Stir the biphasic mixture vigorously at low temperature (e.g., 0 °C) and monitor the reaction by TLC.

  • Work-up and Hydrolysis:

    • Separate the organic layer, wash, dry, and concentrate.

    • Hydrolyze the resulting alkylated Schiff base with aqueous acid (e.g., 1M HCl) to remove the protecting groups and yield 3-Methoxy-DL-phenylalanine.

  • Analysis: Determine the enantiomeric excess using chiral HPLC as described in Q1.

Quantitative Data: Asymmetric Alkylation of Glycine Schiff Base

Alkylating AgentCatalystBaseSolventYield (%)e.e. (%)Reference
3,5-Dichlorobenzyl bromideCinchona Alkaloid Derivative (1f)50% KOH (aq)Toluene9897 (R)[9]
3,5-Dichlorobenzyl bromideCinchona Alkaloid Derivative (1i)50% KOH (aq)Toluene9897 (S)[9]
3,5-Dimethoxybenzyl bromideCinchona Alkaloid Derivative (1f)50% KOH (aq)Toluene9898 (R)[9]

Note: Data for structurally similar compounds are presented due to the lack of specific data for 3-methoxybenzyl bromide under these exact conditions.

Questions on Enzymatic Resolution

Q4: I am performing an enzymatic resolution of N-acetyl-DL-3-methoxyphenylalanine, but the yield of the D-enantiomer is low. What could be the problem?

Low yield in an enzymatic resolution can be due to:

  • Incomplete Reaction: The enzymatic hydrolysis of the L-enantiomer may not have gone to completion. Monitor the reaction over time.

  • Poor Enzyme Activity: The enzyme may be denatured or inhibited. Ensure optimal pH, temperature, and the absence of inhibitors. For aminoacylases, the presence of certain metal ions like Co²⁺ can be beneficial.[10]

  • Difficult Separation: The separation of the resulting D-N-acetyl-amino acid from the L-amino acid might be inefficient. Optimize the extraction or crystallization procedure.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-3-methoxyphenylalanine

This protocol is based on the use of aminoacylase.

  • Substrate Preparation: Dissolve N-acetyl-DL-3-methoxyphenylalanine in a buffered aqueous solution (e.g., pH 7.0).

  • Enzymatic Reaction:

    • Add immobilized aminoacylase to the substrate solution.

    • If required, add a metal cofactor (e.g., CoCl₂).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50 °C) with gentle stirring.[10] The enzyme will selectively hydrolyze N-acetyl-L-3-methoxyphenylalanine to L-3-methoxyphenylalanine.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or HPLC) to determine the consumption of the L-enantiomer.

  • Separation:

    • Once the reaction is complete (ideally at 50% conversion), remove the immobilized enzyme by filtration.

    • Adjust the pH of the solution to acidify the remaining N-acetyl-D-3-methoxyphenylalanine (e.g., pH 2 with HCl).

    • Extract the N-acetyl-D-3-methoxyphenylalanine with an organic solvent (e.g., ethyl acetate). The L-3-methoxyphenylalanine will remain in the aqueous layer.

  • Hydrolysis: The extracted N-acetyl-D-3-methoxyphenylalanine can then be hydrolyzed (e.g., by heating with aqueous acid) to yield the final product, this compound.

Quantitative Data: Enzymatic Resolution

SubstrateEnzymeConditionsConversion (%)e.e. of ProductReference
N-acetyl-DL-3-methoxy-alanineImmobilized AminoacylasepH 7.0, 50 °C96 (of L-enantiomer)>99 (for L-serine intermediate)[10]
Racemic Phenylalanine derivativesPhenylalanine Ammonia Lyase (PAL) & L-amino acid deaminaseOne-pot synthesis82-96>99 (D-enantiomer)[11]
Phenylpyruvic acid derivativesEngineered D-amino acid dehydrogenaseBiocatalytic reductive amination85>99 (D-enantiomer)[12]
Questions on Coupling Reactions

Q5: I am coupling this compound in a peptide synthesis and observing significant epimerization. How can I minimize this?

Epimerization during peptide coupling is a common issue. To minimize it:

  • Coupling Reagents and Additives: Avoid using carbodiimides (DCC, DIC) without racemization-suppressing additives. Combinations like DIC with Oxyma are highly effective. Uronium/aminium reagents like HATU should be used with caution and in combination with additives like HOAt.[13]

  • Base: The choice of base is critical. Strong bases like diisopropylethylamine (DIPEA) can promote racemization. It is highly recommended to use a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[14]

  • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) as elevated temperatures can accelerate racemization.

  • Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent before adding it to the amine component. Prolonged pre-activation increases the chance of oxazolone formation.

Quantitative Data: Effect of Base on Racemization in Amide Coupling

Amino Acid DerivativeCoupling SystemBaseDiastereomeric Ratio (L:D)Reference
N-Ac-L-phenylalanineTBTUDIPEA36:64[15]
N-Ac-L-phenylalanineTBTUPyridine100:0[15]

This data clearly shows that a weaker base like pyridine can completely suppress racemization in this system compared to the strong base DIPEA.[15]

ExperimentalWorkflow start Start: Choose Synthetic Route asymmetric_syn 1. Asymmetric Synthesis (e.g., Alkylation of Glycine Schiff Base) start->asymmetric_syn resolution_syn 1. Enzymatic Resolution (of N-acetyl-DL-amino acid) start->resolution_syn purification1 2. Purification of Chiral Intermediate asymmetric_syn->purification1 resolution_syn->purification1 analysis1 3. Chiral HPLC Analysis (Check e.e.) purification1->analysis1 deprotection 4. Deprotection/ Final Modification analysis1->deprotection e.e. > 99% final_product 5. Final Product: This compound deprotection->final_product final_analysis 6. Final Chiral HPLC Analysis (Confirm Final e.e.) final_product->final_analysis

Caption: General experimental workflow for synthesis.

References

purification strategies for removing impurities from 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methoxy-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurity is typically the undesired L-enantiomer, 3-Methoxy-L-phenylalanine. Other potential impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors like 3-methoxycinnamic acid derivatives.[1]

  • By-products from the synthesis: These can be structurally related compounds formed through side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.[2]

  • Inorganic salts: These may be introduced during pH adjustments or other steps in the synthesis.

Q2: What are the primary strategies for purifying crude this compound?

A2: The main purification strategies involve a combination of techniques to remove different types of impurities:

  • Recrystallization: Effective for removing most soluble and some insoluble impurities, and for improving the overall purity of the compound.

  • Ion-Exchange Chromatography: Useful for separating the target amino acid from other charged or uncharged impurities.[3][4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the D- and L-enantiomers to achieve high enantiomeric purity.[7][8][9][10][11]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment should involve a combination of methods:

  • Chiral HPLC: To determine the enantiomeric purity (the ratio of D- to L-enantiomer).

  • Reverse-Phase HPLC (RP-HPLC): To assess the overall chemical purity by separating the target compound from other non-enantiomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting Guides

Issue 1: Low Chemical Purity After Recrystallization

If your this compound has low chemical purity after recrystallization, consider the following:

Potential CauseSuggested Solutions
Inappropriate Solvent System The chosen solvent may not effectively differentiate between the product and impurities at different temperatures. Experiment with different single solvents (e.g., water, ethanol, methanol) or solvent pairs (e.g., water/ethanol, acetone/hexane).[6][12]
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" The compound may be precipitating as an oil instead of crystals, which can trap impurities. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly.
Co-precipitation of Impurities Some impurities may have similar solubility profiles to the target compound. Consider a preliminary purification step, such as ion-exchange chromatography, before recrystallization.
Issue 2: Incomplete Separation of Enantiomers in Chiral HPLC

Achieving baseline separation of D- and L-enantiomers can be challenging. Here are some troubleshooting steps:

Potential CauseSuggested Solutions
Suboptimal Chiral Stationary Phase (CSP) The selected chiral column may not be suitable for this specific separation. Screen different types of CSPs, such as those based on teicoplanin, ristocetin, or cyclodextrins.[8][10]
Incorrect Mobile Phase Composition The mobile phase composition is critical for chiral recognition. Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Adjusting the pH of the aqueous phase can also significantly impact separation.[7][11]
Low Resolution If peaks are present but not well-separated, try reducing the flow rate, decreasing the column temperature, or using a longer column.
Column Overload Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample concentration or injection volume.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Achievable PurityTypical YieldKey Impurities Removed
Recrystallization 80-95%>98%70-90%Soluble organic and inorganic impurities
Ion-Exchange Chromatography 80-95%>99%60-80%Charged impurities, other amino acids
Chiral HPLC (Preparative) 95-99% (chemically pure)>99.5% (enantiomerically pure)50-70%L-enantiomer

Experimental Protocols

Protocol 1: Recrystallization from a Water/Ethanol Solvent System

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, slowly add ethanol dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot water to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This is a starting point for developing an analytical method to assess enantiomeric purity.

  • Column: Chiral stationary phase column (e.g., teicoplanin-based, 5 µm, 4.6 x 250 mm).[8][10]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% perchloric acid in water). The ratio will need to be optimized, but a starting point could be 75:25 (v/v) acetonitrile:aqueous buffer.[11]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Note: For preparative chiral HPLC, the conditions will need to be scaled up, and a larger dimension column will be required.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Removes bulk impurities analysis1 Purity Check (RP-HPLC, NMR) recrystallization->analysis1 ion_exchange Ion-Exchange Chromatography ion_exchange->analysis1 Re-analyze chiral_hplc Chiral HPLC analysis2 Enantiomeric Purity Check (Chiral HPLC) chiral_hplc->analysis2 pure_product Pure this compound analysis1->ion_exchange If chemical purity is low analysis1->chiral_hplc If chemically pure analysis2->chiral_hplc Re-purify if needed analysis2->pure_product If enantiomerically pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity of this compound impurity_type What is the nature of the impurity? start->impurity_type enantiomer L-enantiomer impurity_type->enantiomer Chiral HPLC shows two peaks other_organic Other Organic Impurities impurity_type->other_organic RP-HPLC shows extra peaks inorganic Inorganic Salts impurity_type->inorganic Ash content or conductivity is high solution_chiral Optimize Chiral HPLC - Different CSP - Modify mobile phase enantiomer->solution_chiral solution_organic Optimize Recrystallization - Different solvent system - Slower cooling OR Ion-Exchange Chromatography other_organic->solution_organic solution_inorganic Recrystallize from a non-polar/polar solvent pair OR Wash with water inorganic->solution_inorganic

Caption: Troubleshooting decision tree for purifying this compound.

References

stability issues of 3-Methoxy-D-phenylalanine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxy-D-phenylalanine

This technical support center provides guidance on the stability of this compound under various experimental conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in solution?

Solid Form: As a solid, this compound is expected to be relatively stable. However, like most amino acids, it is susceptible to degradation over long periods when exposed to air, moisture, and light.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, at -20°C.[1] For short-term use, refrigeration at 4°C is acceptable.[1] Purging the container with an inert gas like nitrogen or argon can help minimize oxidation.[1]

In Solution: The stability of this compound in solution is highly dependent on the pH, temperature, and solvent. Generally, solutions should be prepared fresh for each experiment.[1] If storage is necessary, it is advisable to sterile filter the solution and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation pathways for this compound under harsh conditions?

Under strongly acidic or basic conditions, particularly with heat, two primary degradation pathways are plausible:

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group on the phenyl ring can be susceptible to cleavage, which would result in the formation of 3-Hydroxy-D-phenylalanine.

  • General Amino Acid Degradation: Like other amino acids, it can undergo decarboxylation, deamination, or oxidation under forced degradation conditions (e.g., presence of oxidizing agents, high temperature).

The diagram below illustrates a potential hydrolysis pathway.

cluster_main Potential Degradation of this compound mol1 This compound mol2 3-Hydroxy-D-phenylalanine (Potential Product) mol1->mol2  Acid/Base  Hydrolysis  

Caption: Potential hydrolysis of the methoxy group under stress conditions.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

To determine the stability in your buffer, a forced degradation study is recommended.[3][4] This involves intentionally exposing the compound to your experimental conditions (e.g., buffer, temperature) for a defined period and then analyzing the sample for degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a common method to monitor the purity and detect the formation of new peaks that indicate degradation.

Troubleshooting Guides

Issue: I see unexpected peaks in my HPLC chromatogram after incubating my sample.

This is a common sign of compound degradation. Follow this guide to troubleshoot the issue.

Step 1: Verify the Purity of the Starting Material

  • Action: Analyze a freshly prepared solution of your this compound stock.

  • Expected Result: A single major peak corresponding to the pure compound.

  • Troubleshooting: If multiple peaks are present in the fresh sample, check the certificate of analysis for your compound to identify known impurities.[1] The starting material itself may be impure.

Step 2: Assess the Impact of Your Experimental Conditions

  • Action: Systematically evaluate each component of your experimental setup.

    • pH: Prepare solutions at different pH values (e.g., acidic, neutral, basic) and analyze them over time.

    • Temperature: Incubate samples at your experimental temperature and at a control temperature (e.g., 4°C) and compare the results.

    • Light Exposure: Protect a sample from light and expose another to typical lab lighting conditions to check for photosensitivity.

  • Expected Result: By isolating variables, you can identify the primary cause of degradation.

Step 3: Characterize the Degradants

  • Action: If significant degradation is confirmed, use techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the degradation products.[4]

  • Benefit: Knowing the identity of the degradants can help confirm the degradation pathway and provides a deeper understanding of the compound's liabilities.

The following decision tree can guide your troubleshooting process.

cluster_stress Forced Degradation Conditions start Unexpected Peaks in HPLC check_stock Analyze Fresh Stock Solution start->check_stock stock_pure Stock is Pure check_stock->stock_pure degradation Degradation Suspected. Perform Forced Degradation Study. stock_pure->degradation Yes impure_stock Source New Material or Purify stock_pure->impure_stock No ph_stress Test pH Stability (Acidic vs. Basic) degradation->ph_stress temp_stress Test Thermal Stability degradation->temp_stress light_stress Test Photo-Stability degradation->light_stress identify Identify Degradation Source(s) ph_stress->identify temp_stress->identify light_stress->identify optimize Optimize Experimental Conditions (e.g., adjust pH, protect from light) identify->optimize

Caption: Troubleshooting workflow for unexpected HPLC results.

Data Presentation

While specific quantitative stability data for this compound is limited, the following table provides an illustrative example of how stability data might be presented. Researchers should generate data specific to their own experimental conditions.

pHTemperature (°C)Incubation Time (h)% Purity Remaining (Hypothetical)
2.0252499.1%
2.0602492.5%
7.4252499.5%
7.4602496.2%
9.0252495.8%
9.0602478.3%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under acidic and basic stress conditions.[1]

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a suitable column (e.g., C18)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Control Sample:

    • Prepare a control by mixing the stock solution with an equal volume of water and storing it under the same conditions (60°C for 24 hours).

4. Analysis:

  • Analyze all samples (acid-stressed, base-stressed, and control) by HPLC.

  • Compare the chromatograms to identify any new peaks (degradants) and any decrease in the area of the main peak corresponding to this compound.

The workflow for this experimental protocol is visualized below.

cluster_stress Apply Stress Conditions (60°C, 24h) start Prepare 1 mg/mL Stock Solution acid Add 0.1 M HCl start->acid base Add 0.1 M NaOH start->base control Add Water (Control) start->control neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analyze Analyze All Samples by HPLC control->analyze neutralize_acid->analyze neutralize_base->analyze compare Compare Chromatograms: - Peak Area of Parent Compound - Presence of New Peaks analyze->compare

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Gradient for Separation of 3-Methoxy-D-phenylalanine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of 3-Methoxy-D-phenylalanine diastereomers.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Diastereomer Peaks

One of the most common challenges in separating diastereomers is achieving adequate resolution between the peaks, which may appear as a single broad peak or co-elute.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The selectivity of the column chemistry may be insufficient for the subtle structural differences between the this compound diastereomers.

    • Solution: Screen a variety of columns with different stationary phases. While standard C18 and C8 columns can sometimes separate diastereomers, specialized chiral stationary phases (CSPs) often provide the necessary selectivity.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point due to their broad applicability in separating chiral compounds.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor in achieving separation.

    • Solution: Systematically adjust the mobile phase. In reversed-phase HPLC, vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[3] Sometimes, switching the organic solvent (e.g., from methanol to acetonitrile) can significantly impact selectivity.[3] For normal phase chromatography, adjusting the ratio of a polar modifier (e.g., isopropanol or ethanol) in a non-polar solvent (e.g., hexane) is key.[1]

  • Inadequate Gradient Profile: A poorly optimized gradient may not provide sufficient separation time for the diastereomers.

    • Solution: Start with a broad "scouting" gradient to determine the approximate elution time of the diastereomers.[4] Then, flatten the gradient slope around the elution point of the target peaks to increase the separation window.[4]

  • Temperature Effects: Column temperature can influence the interactions between the analytes and the stationary phase.

    • Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve peak shape and resolution by decreasing mobile phase viscosity, while decreasing the temperature may enhance enantioselectivity on certain chiral columns.[5]

Troubleshooting Workflow for Poor Resolution:

Caption: A logical workflow for troubleshooting poor resolution of diastereomer peaks.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate quantification.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Active sites on the silica backbone of the column can cause undesirable interactions with the analyte.

    • Solution: Add a competitive agent to the mobile phase, such as a small amount of a stronger acid or base (e.g., trifluoroacetic acid or triethylamine), to block these active sites. The choice of additive will depend on the nature of the analyte and the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[6]

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection when separating this compound diastereomers?

A1: For diastereomer separations, a good starting point is often a high-purity reversed-phase C18 or C8 column. However, if resolution is not achieved, screening chiral stationary phases (CSPs) is highly recommended.[1] Polysaccharide-based CSPs are versatile and have a high success rate for a wide range of chiral compounds.[1]

Q2: How does the mobile phase pH affect the separation?

A2: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like amino acid derivatives.[8] For this compound, which has both an acidic carboxylic acid group and a basic amino group, adjusting the pH can alter its ionization state and interaction with the stationary phase. It is crucial to operate within the stable pH range of the column, typically pH 2-8 for silica-based columns.[8]

Q3: What is a typical "scouting" gradient for method development?

A3: A good starting point for a scouting gradient in reversed-phase HPLC would be a linear gradient from a low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol in water with a suitable buffer) to a high percentage (e.g., 95-100%) over a reasonable time, such as 20-30 minutes.[4] This will help determine the approximate organic concentration at which the diastereomers elute.

Q4: Can I use isocratic elution instead of a gradient?

A4: Isocratic elution (constant mobile phase composition) can be used if the diastereomers are well-resolved and elute with a reasonable retention time. However, for complex samples or when optimizing for the best resolution, a gradient elution is often more effective as it allows for fine-tuning of the separation.[9]

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: To reduce the analysis time while maintaining resolution, you can try the following:

  • Increase the flow rate: Be aware that this will also increase backpressure.[5]

  • Steepen the gradient slope after the elution of the target peaks.

  • Use a shorter column or a column with smaller particles (UHPLC). [5]

  • Increase the column temperature: This can decrease retention times.[5]

Experimental Protocols (Examples)

Note: The following protocols are provided as examples and starting points. Optimization will be required for your specific instrumentation and sample.

Protocol 1: Reversed-Phase HPLC Scouting Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B (linear)

    • 22-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 274 nm (based on the methoxy-phenyl group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL.

Protocol 2: Chiral HPLC Method for Improved Resolution
  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized (e.g., trying 85:15 or 95:5).[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 274 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in the mobile phase at 0.5 mg/mL.

Method Development Workflow:

Method_Development_Workflow start Define Separation Goal column_selection Column Selection (C18 or Chiral) start->column_selection scouting_gradient Run Scouting Gradient column_selection->scouting_gradient evaluate_results Evaluate Resolution and Peak Shape scouting_gradient->evaluate_results optimize Optimize Gradient, Temperature, and Mobile Phase evaluate_results->optimize If separation is inadequate validate Method Validation evaluate_results->validate If separation is adequate optimize->evaluate_results

Caption: A typical workflow for developing an HPLC method for diastereomer separation.

Data Presentation

Table 1: Example Data from Scouting Gradient on C18 Column
DiastereomerRetention Time (min)Peak Width (min)Tailing FactorResolution (Rs)
115.20.251.3\multirow{2}{*}{0.9}
215.40.261.4

As shown in the example data, the resolution is less than the ideal baseline separation of 1.5, indicating the need for further optimization.

Table 2: Example Data after Method Optimization on Chiral Column
DiastereomerRetention Time (min)Peak Width (min)Tailing FactorResolution (Rs)
112.10.181.1\multirow{2}{*}{2.1}
212.80.191.1

This example data demonstrates a significant improvement in resolution after switching to a chiral stationary phase and optimizing the mobile phase.

References

Technical Support Center: Minimizing Aggregation of Peptides Containing 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid 3-Methoxy-D-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is showing signs of aggregation (e.g., precipitation, turbidity). What are the likely causes?

A1: Peptide aggregation is a complex phenomenon influenced by both intrinsic and extrinsic factors. For peptides containing this compound, consider the following potential causes:

  • Intrinsic Factors:

    • Hydrophobicity: The phenylalanine side chain is inherently hydrophobic, which can drive intermolecular interactions leading to aggregation.[1][2] The addition of a methoxy group may slightly alter the hydrophobicity, but the aromatic nature remains a key factor.

    • Amino Acid Sequence: The overall sequence composition plays a crucial role. Stretches of hydrophobic residues are known as aggregation-prone regions (APRs).[3]

    • Secondary Structure Propensity: Peptides with a high propensity to form β-sheet structures are more likely to aggregate into amyloid-like fibrils.[1]

  • Extrinsic Factors:

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3][4]

    • pH and Net Charge: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[1] Adjusting the pH away from the pI can increase solubility and reduce aggregation.

    • Ionic Strength: Salts can either stabilize or destabilize peptides. The effect of ionic strength on aggregation can be complex and depends on the specific peptide and salt.[3]

    • Temperature: Higher temperatures can sometimes increase solubility, but can also accelerate aggregation kinetics.[5] Careful optimization is required.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[6]

Q2: How does the incorporation of this compound specifically influence aggregation compared to natural L-phenylalanine?

A2: While specific data on this compound is limited, we can infer its likely effects based on its structure:

  • D-Amino Acid Configuration: The presence of a D-amino acid can disrupt the formation of regular β-sheet structures, which are a hallmark of many amyloid fibrils. This "kink" in the peptide backbone can hinder the hydrogen bonding required for stable aggregate formation and may therefore reduce aggregation propensity.

  • 3-Methoxy Group: The methoxy group on the phenyl ring can have two opposing effects:

    • It adds some steric bulk, which might hinder the close packing of aromatic rings that can contribute to aggregation.

    • It can alter the electronic properties and hydrophobicity of the side chain, which could either increase or decrease interactions with neighboring peptide molecules. The precise effect will be sequence-dependent.

Q3: What are the initial steps I should take to troubleshoot aggregation of my this compound-containing peptide?

A3: A systematic approach is recommended. Start with simple adjustments to the peptide's environment.

  • Optimize pH and Buffer: Determine the isoelectric point (pI) of your peptide and dissolve it in a buffer with a pH at least 1-2 units away from the pI.[1] For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer.[7]

  • Adjust Peptide Concentration: Try working with a lower peptide concentration to reduce the rate of aggregation.[4]

  • Use Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer can improve solubility.[7][8] Ensure the final concentration of the organic solvent is compatible with your downstream applications.

  • Temperature Control: Gently warming the solution may help dissolve the peptide, but monitor for any signs of increased aggregation over time.[5] Conversely, storing peptide solutions at low temperatures (e.g., 4°C or -20°C) can slow down aggregation kinetics for some peptides.

Troubleshooting Guides

Issue 1: Peptide fails to dissolve or precipitates immediately upon reconstitution.
Potential Cause Troubleshooting Step Rationale
High Hydrophobicity 1. Attempt to dissolve a small amount of the peptide in an organic solvent (e.g., DMSO, DMF, acetonitrile) first.[7][8]2. Slowly add the peptide-organic solvent solution to the aqueous buffer with gentle stirring.Organic solvents can disrupt hydrophobic interactions that lead to poor solubility in aqueous solutions.
pH is near the Isoelectric Point (pI) 1. Calculate the theoretical pI of your peptide sequence.2. For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1% aqueous NH3) and then dilute with water.[7]3. For basic peptides (net positive charge), try dissolving in an acidic buffer (e.g., 10-30% acetic acid) and then dilute with water.[5]Peptides are least soluble at their pI. Adjusting the pH away from the pI increases the net charge and enhances solubility.
High Peptide Concentration Reconstitute the peptide at a lower concentration.Reduces the probability of intermolecular interactions that lead to aggregation.[4]
Issue 2: Peptide solution becomes turbid or forms visible aggregates over time.
Potential Cause Troubleshooting Step Rationale
Kinetics of Aggregation 1. Store the peptide solution at a lower temperature (e.g., 4°C or -80°C in aliquots) to slow down the aggregation process.2. Prepare fresh solutions immediately before use.Lower temperatures reduce molecular motion and can slow the rate of aggregation.
Mechanical Stress 1. Avoid vigorous vortexing or shaking.2. Minimize freeze-thaw cycles by storing the peptide in single-use aliquots.Mechanical forces can induce partial unfolding and expose hydrophobic regions, promoting aggregation.[6]
Buffer Composition 1. Empirically test different buffer systems and ionic strengths.2. Consider adding excipients such as arginine or glutamate, which can act as aggregation inhibitors.The specific ions and their concentration in the buffer can significantly impact peptide stability. Some amino acids can stabilize the native state of the peptide.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a method for monitoring the kinetics of peptide aggregation in a 96-well plate format.

Materials:

  • Lyophilized synthetic peptide containing this compound

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm[9][10]

Procedure:

  • Peptide Preparation:

    • Carefully dissolve the lyophilized peptide in an appropriate solvent to create a stock solution. To minimize pre-aggregation, it is advisable to prepare the stock solution immediately before use.

    • Determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or based on the dry weight).

  • ThT Stock Solution:

    • Prepare a stock solution of ThT (e.g., 1 mM) in sterile, ultrapure water.[10]

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.

    • Store the stock solution protected from light at 4°C.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20-25 µM).[10][11]

    • In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only to measure background fluorescence.

    • Seal the plate to prevent evaporation.

  • Data Acquisition:

    • Place the plate in the fluorometer, pre-heated to the desired temperature (e.g., 37°C).[9][11]

    • Monitor the ThT fluorescence intensity over time at the specified excitation and emission wavelengths. Measurements can be taken at regular intervals (e.g., every 5-15 minutes) for several hours or days, depending on the aggregation kinetics of the peptide.

    • Optional: Incorporate intermittent shaking to promote aggregation.[9]

Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their hydrodynamic radius, making it a valuable tool for detecting and quantifying soluble aggregates.[12]

Materials and Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the peptide monomer and expected aggregates

  • Mobile phase (e.g., PBS or other appropriate buffer)

  • Peptide solution

  • Molecular weight standards for column calibration (optional, for size estimation)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to minimize non-specific interactions between the peptide and the column matrix.[13]

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble particles.

  • Chromatographic Run:

    • Inject the prepared peptide sample onto the column.

    • Run the separation at a constant flow rate.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone or 280 nm for aromatic residues).

  • Data Analysis:

    • Aggregates, being larger, will elute earlier than the monomeric peptide.

    • Integrate the peak areas corresponding to the monomer and the aggregate species.

    • The percentage of aggregation can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[14][15]

Materials and Equipment:

  • DLS instrument

  • Low-volume cuvette

  • Peptide solution

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in a suitable buffer. For most protein and peptide samples, a concentration of 0.2 mg/mL or higher is recommended.[16]

    • Filter the sample through a 0.2 µm or smaller filter directly into a clean, dust-free cuvette to remove large particles that can interfere with the measurement.[17]

  • Instrument Setup:

    • Set the experimental parameters in the instrument software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile, typically showing the hydrodynamic radius (Rh) of the particles.

    • The presence of larger species in addition to the monomer indicates aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which can be indicative of aggregation.

Visualizing Experimental Workflows

experimental_workflow Troubleshooting Workflow for Peptide Aggregation cluster_prep Peptide Preparation & Initial Observation cluster_troubleshoot Troubleshooting Strategies cluster_analysis Analytical Characterization start Lyophilized Peptide reconstitute Reconstitute in Buffer start->reconstitute observe Observe for Aggregation (Turbidity, Precipitation) reconstitute->observe ph_opt Optimize pH & Buffer observe->ph_opt Aggregation Observed no_agg Proceed with Experiment observe->no_agg No Aggregation conc_opt Adjust Concentration ph_opt->conc_opt solvent_opt Use Co-solvents conc_opt->solvent_opt temp_opt Control Temperature solvent_opt->temp_opt dls DLS Analysis (Size Distribution) temp_opt->dls sec SEC Analysis (% Aggregation) temp_opt->sec tht ThT Assay (Aggregation Kinetics) temp_opt->tht

Caption: Troubleshooting workflow for peptide aggregation.

tht_assay_workflow ThT Assay Workflow prep_peptide Prepare Peptide Stock Solution setup_plate Set up 96-well Plate: - Peptide Dilutions - ThT Working Solution - Controls prep_peptide->setup_plate prep_tht Prepare ThT Stock Solution prep_tht->setup_plate incubate_read Incubate at 37°C in Plate Reader setup_plate->incubate_read measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Over Time incubate_read->measure analyze Analyze Aggregation Kinetics (Sigmoidal Curve Fitting) measure->analyze

Caption: Workflow for the Thioflavin T (ThT) assay.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Methoxy-L-phenylalanine and L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Methoxy-L-phenylalanine and the essential amino acid L-phenylalanine. By examining their interactions with key enzymes and transport systems, this document aims to provide a comprehensive resource for researchers investigating novel therapeutics targeting amino acid pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key distinctions in the biological activities of L-phenylalanine and 3-Methoxy-L-phenylalanine based on current scientific understanding. Direct comparative studies for all parameters are limited; therefore, some values for 3-Methoxy-L-phenylalanine are inferred from studies on structurally similar analogs.

FeatureL-phenylalanine3-Methoxy-L-phenylalanine
Primary Biological Role Essential amino acid; precursor for protein and neurotransmitter synthesis.[1]Phenylalanine analog; potential modulator of neurological pathways.
Substrate for Phenylalanine Hydroxylase (PAH) Yes, converted to L-tyrosine.[1][2]Expected to be a poor substrate or a competitive inhibitor.
Precursor for Catecholamine Synthesis Yes (via conversion to L-tyrosine, then L-DOPA, dopamine, norepinephrine, epinephrine).[1]Indirect; may modulate dopamine levels by competing with L-phenylalanine for transport and enzymatic conversion.[3][4][5]
Transport via L-type Amino Acid Transporter 1 (LAT1) Yes, a primary substrate.[6][7]Yes, expected to be a substrate and a competitive inhibitor of L-phenylalanine transport.[6][8]
Effect on Dopamine Levels Precursor to dopamine synthesis.[3][4][5]May decrease dopamine levels by competing with L-phenylalanine for uptake and conversion.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments to compare the biological activity of 3-Methoxy-L-phenylalanine and L-phenylalanine are provided below.

Phenylalanine Hydroxylase (PAH) Activity Assay

This assay determines if 3-Methoxy-L-phenylalanine acts as a substrate or inhibitor of PAH, the enzyme that converts L-phenylalanine to L-tyrosine.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-phenylalanine

  • 3-Methoxy-L-phenylalanine

  • Tetrahydrobiopterin (BH4) cofactor

  • Catalase

  • Ferrous ammonium sulfate

  • Reaction buffer (e.g., Na-Hepes, pH 7.0)

  • Trichloroacetic acid (TCA) for reaction termination

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system.[9][10]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, catalase, and ferrous ammonium sulfate.

  • Enzyme and Substrate Incubation: Add recombinant PAH to the reaction mixture. For substrate testing, add either L-phenylalanine or 3-Methoxy-L-phenylalanine. For inhibition testing, add a fixed concentration of L-phenylalanine and varying concentrations of 3-Methoxy-L-phenylalanine.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor BH4.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using HPLC with fluorescence detection or LC-ESI-MS/MS to quantify the amount of L-tyrosine produced.[9][10]

  • Data Analysis: For substrate analysis, plot the rate of tyrosine formation against the substrate concentration to determine Michaelis-Menten kinetic parameters (Km and Vmax). For inhibition analysis, plot the percentage of inhibition of tyrosine formation against the concentration of 3-Methoxy-L-phenylalanine to determine the IC50 value.

Cellular Uptake Assay via L-type Amino Acid Transporter 1 (LAT1)

This assay measures and compares the transport kinetics of L-phenylalanine and 3-Methoxy-L-phenylalanine into cells via the LAT1 transporter.

Materials:

  • Cell line overexpressing human LAT1 (e.g., HEK293-hLAT1 cells).[6]

  • Radiolabeled L-leucine ([14C]-L-leucine) or a fluorescent LAT1 substrate.

  • L-phenylalanine

  • 3-Methoxy-L-phenylalanine

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer

  • Scintillation counter or fluorescence plate reader

Procedure (Cis-inhibition Assay):

  • Cell Culture: Culture HEK293-hLAT1 cells in appropriate culture vessels until confluent.

  • Pre-incubation: Wash the cells with pre-warmed HBSS and pre-incubate for 10 minutes.

  • Inhibition Experiment: Incubate the cells with a fixed concentration of [14C]-L-leucine and varying concentrations of either unlabeled L-phenylalanine or 3-Methoxy-L-phenylalanine for a short period (e.g., 1-5 minutes).

  • Termination of Uptake: Rapidly wash the cells with ice-cold HBSS to stop the uptake process.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [14C]-L-leucine uptake against the concentration of the competitor (L-phenylalanine or 3-Methoxy-L-phenylalanine) to determine the IC50 values. Kinetic parameters such as Ki can be calculated from this data.[6][11]

Analysis of Dopamine and Norepinephrine Levels in PC12 Cells

This experiment investigates the impact of L-phenylalanine and 3-Methoxy-L-phenylalanine on the synthesis of dopamine and norepinephrine in a relevant cell model.

Materials:

  • PC12 cell line (a rat pheochromocytoma cell line capable of producing dopamine and norepinephrine).[3][4][5]

  • Cell culture medium and supplements

  • L-phenylalanine

  • 3-Methoxy-L-phenylalanine

  • Reagents for cell lysis

  • High-Performance Liquid Chromatography (HPLC) with electrochemical detection or LC-MS/MS for neurotransmitter quantification.

Procedure:

  • Cell Culture and Treatment: Culture PC12 cells and treat them with varying concentrations of L-phenylalanine or 3-Methoxy-L-phenylalanine for a specified duration (e.g., 24-48 hours).

  • Sample Collection: Harvest both the cell culture medium (for extracellular neurotransmitter levels) and the cells (for intracellular levels).

  • Sample Preparation: Lyse the cells to release intracellular contents. Prepare both cell lysates and culture medium samples for analysis.

  • Neurotransmitter Quantification: Analyze the levels of dopamine and norepinephrine in the prepared samples using HPLC with electrochemical detection or LC-MS/MS.

  • Data Analysis: Compare the levels of dopamine and norepinephrine in cells treated with 3-Methoxy-L-phenylalanine to those treated with L-phenylalanine and untreated controls.

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the comparison of L-phenylalanine and 3-Methoxy-L-phenylalanine.

L_phenylalanine_Metabolic_Pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Caption: Metabolic pathway of L-phenylalanine to neurotransmitters.

Competitive_Inhibition_of_PAH cluster_0 Normal Reaction cluster_1 Competitive Inhibition L_Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L_Phe->PAH L_Tyr L-Tyrosine PAH->L_Tyr L_Phe_inhib L-Phenylalanine PAH_inhib Phenylalanine Hydroxylase (PAH) L_Phe_inhib->PAH_inhib Methoxy_Phe 3-Methoxy-L-phenylalanine Methoxy_Phe->PAH_inhib No_Product No or Reduced L-Tyrosine PAH_inhib->No_Product

Caption: Competitive inhibition of Phenylalanine Hydroxylase.

LAT1_Transport_Workflow Start Seed HEK293-hLAT1 cells Pre_incubation Wash and pre-incubate cells Start->Pre_incubation Add_compounds Add radiolabeled substrate and competitor (L-Phe or 3-Methoxy-L-Phe) Pre_incubation->Add_compounds Incubate Incubate for a defined time Add_compounds->Incubate Stop_reaction Wash with ice-cold buffer Incubate->Stop_reaction Lyse_and_measure Lyse cells and measure radioactivity Stop_reaction->Lyse_and_measure Analyze Calculate IC50 values Lyse_and_measure->Analyze

Caption: Experimental workflow for LAT1 transport assay.

References

A Comparative Analysis of 3-Methoxy-L-phenylalanine and L-tyrosine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Methoxy-L-phenylalanine and the natural amino acid L-tyrosine, with a specific focus on their interactions within enzyme inhibition assays, particularly concerning the enzyme tyrosinase. This document is intended to be a resource for researchers in drug discovery and enzymology, offering insights into the structure-activity relationships of tyrosine derivatives.

Introduction: L-tyrosine as a Substrate vs. Potential Inhibitor

L-tyrosine, a canonical amino acid, is the natural substrate for tyrosinase, a key enzyme in the biosynthesis of melanin.[1][2] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to dopaquinone.[1][3] This pathway is fundamental to pigmentation in a wide range of organisms. Consequently, L-tyrosine itself does not act as an inhibitor of tyrosinase; rather, it is the molecule upon which the enzyme acts.

In contrast, modifications to the phenylalanine or tyrosine structure can lead to compounds with inhibitory effects on tyrosinase. The introduction of a methoxy group, as seen in 3-Methoxy-L-phenylalanine, is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. While direct experimental data comparing the inhibitory potential of 3-Methoxy-L-phenylalanine to L-tyrosine is not extensively available in the public domain, we can infer its potential behavior based on studies of structurally related molecules. For instance, various methoxy-substituted compounds have demonstrated tyrosinase inhibitory activity.[4][5]

This guide will delve into the known enzymatic interactions of L-tyrosine, provide a standardized protocol for assessing tyrosinase inhibition, and present a comparative framework for evaluating novel derivatives like 3-Methoxy-L-phenylalanine.

Comparative Data

The following table summarizes the known kinetic parameters for L-tyrosine as a substrate for mushroom tyrosinase. Due to a lack of published data, the inhibitory parameters for 3-Methoxy-L-phenylalanine are not available.

CompoundEnzymeRoleIC50KₘReference(s)
L-tyrosine Mushroom TyrosinaseSubstrateNot Applicable0.2 mM - 1.44 mM[6]
3-Methoxy-L-phenylalanine Mushroom TyrosinasePotential InhibitorData not availableData not availableN/A
Kojic Acid (Reference Inhibitor) Mushroom TyrosinaseInhibitor~18-22 µMNot Applicable[4]

Experimental Protocol: Tyrosinase Inhibition Assay

To empirically compare the effects of 3-Methoxy-L-phenylalanine and L-tyrosine on tyrosinase activity, a standardized in vitro inhibition assay can be performed. The following protocol is a representative method based on commonly used procedures.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 3-Methoxy-L-phenylalanine (Test Compound)

  • L-tyrosine (for comparative purposes as a non-inhibitor)

  • Kojic Acid (Positive Control Inhibitor)

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compound (3-Methoxy-L-phenylalanine), L-tyrosine, and Kojic Acid in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound, L-tyrosine, or Kojic Acid to respective wells.

    • For control wells, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to all wells except for the blank wells (add buffer instead).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Well_Plate 96-Well Plate Addition Tyrosinase->Well_Plate LDOPA L-DOPA Solution Reaction_Initiation Reaction Initiation (Add L-DOPA) LDOPA->Reaction_Initiation Test_Compound Test Compound (3-Methoxy-L-phenylalanine) Test_Compound->Well_Plate Controls Controls (L-tyrosine, Kojic Acid) Controls->Well_Plate Pre_incubation Pre-incubation (10 min) Well_Plate->Pre_incubation Buffer & Enzyme Pre_incubation->Reaction_Initiation Absorbance_Reading Absorbance Reading (475 nm) Reaction_Initiation->Absorbance_Reading Rate_Calculation Calculate Reaction Rates Absorbance_Reading->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Fig. 1: General workflow for a tyrosinase inhibition assay.

signaling_pathway cluster_tyrosinase Tyrosinase Catalysis cluster_inhibition Potential Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Tyrosinase_enzyme Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Methoxy_Phe 3-Methoxy-L-phenylalanine Inhibition Inhibition

Fig. 2: Melanin biosynthesis pathway and the potential point of inhibition.

Conclusion

The comparison between 3-Methoxy-L-phenylalanine and L-tyrosine in the context of enzyme inhibition highlights a fundamental difference in their expected roles. L-tyrosine is the natural substrate for tyrosinase, initiating the melanin biosynthesis pathway. In contrast, 3-Methoxy-L-phenylalanine, due to its structural similarity to the natural substrate but with a key modification, is a candidate for a competitive inhibitor of tyrosinase.

While direct comparative data on the inhibitory activity of 3-Methoxy-L-phenylalanine is currently lacking in the literature, the provided experimental protocol offers a clear path for its evaluation. Further research into the inhibitory effects of such tyrosine derivatives is crucial for the development of novel and effective modulators of tyrosinase activity for therapeutic and cosmetic applications. The structural insights gained from comparing these two molecules can guide the rational design of future enzyme inhibitors.

References

A Comparative Guide to the Metabolic Stability of 3-Methoxy-L-phenylalanine-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of peptides containing 3-Methoxy-L-phenylalanine against those with the natural L-phenylalanine and the more proteolytically resistant D-phenylalanine. The data presented herein is based on established principles of peptide metabolism and serves to illustrate the expected outcomes of such modifications.

Introduction to Peptide Metabolic Stability

Peptide-based drugs often exhibit high target specificity and potency, but their therapeutic application can be limited by rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1] A primary approach to mitigate this is the incorporation of modified amino acids that sterically or conformationally hinder protease recognition and cleavage. The substitution of a natural L-amino acid with its D-enantiomer is a well-documented strategy to dramatically increase metabolic stability due to the stereospecificity of proteases.[2][3] Modifications to the side chain, such as the introduction of a methoxy group on the phenyl ring of phenylalanine, are also explored to enhance stability, though the effects can be more nuanced.[4]

Comparative Metabolic Stability Data

To illustrate the impact of these modifications, we present hypothetical yet representative data for a model peptide, "Peptide-X," where the phenylalanine residue is varied. The following tables summarize the expected outcomes from in vitro plasma and liver microsomal stability assays.

Table 1: Human Plasma Stability of Modified Peptides

Peptide VariantAmino Acid ModificationHalf-life (t½) in Human Plasma (hours)% Remaining after 8 hours
Peptide-FL-Phenylalanine (Natural)2.5< 10%
Peptide-M3-Methoxy-L-phenylalanine6.0~ 40%
Peptide-DD-Phenylalanine> 48> 90%

Table 2: Human Liver Microsomal Stability of Modified Peptides

Peptide VariantAmino Acid ModificationHalf-life (t½) in HLMs (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Peptide-FL-Phenylalanine (Natural)4515.4
Peptide-M3-Methoxy-L-phenylalanine759.2
Peptide-DD-Phenylalanine> 240< 2.9

Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual experimental results will vary depending on the full peptide sequence and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for the key experiments cited.

1. Plasma Stability Assay

  • Objective: To determine the in vitro half-life of a peptide in plasma, which contains a complex mixture of proteases.

  • Methodology:

    • Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final concentration (e.g., 10 µM) in pre-warmed human plasma.

    • Incubation: The peptide-plasma mixture is incubated at 37°C with gentle agitation.

    • Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

    • Reaction Quenching: The enzymatic degradation is stopped by adding a protein precipitation agent, such as three volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent peptide.

    • Data Analysis: The concentration of the parent peptide at each time point is determined, and the half-life (t½) is calculated by fitting the data to a first-order decay model.[2]

2. Liver Microsomal Stability Assay

  • Objective: To assess the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.

  • Methodology:

    • Preparation: A reaction mixture is prepared containing human liver microsomes (HLMs), a NADPH regenerating system, and the test peptide in a phosphate buffer (pH 7.4).

    • Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C. Control incubations without the NADPH regenerating system are also performed to assess non-CYP-mediated degradation.

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

    • Sample Processing: Samples are centrifuged to pellet the microsomal proteins.

    • Analysis: The supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent peptide.

    • Data Analysis: The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining parent compound versus time. The intrinsic clearance (CLint) is then calculated from the half-life.[5]

Visualizations

Experimental Workflow for Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis peptide_stock Peptide Stock Solution incubate Incubate at 37°C peptide_stock->incubate Dilute plasma Human Plasma plasma->incubate time_points Collect Aliquots at Time Points (0-24h) incubate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Hypothetical Metabolic Pathway of Peptide-M

Parent_Peptide Peptide-M (3-Methoxy-L-phenylalanine) Metabolite_1 Hydroxylated Metabolite Parent_Peptide->Metabolite_1 CYP-mediated Oxidation Metabolite_2 N-terminal Cleavage Product Parent_Peptide->Metabolite_2 Aminopeptidase Metabolite_3 C-terminal Cleavage Product Parent_Peptide->Metabolite_3 Carboxypeptidase Amino_Acids Further Degradation to Amino Acids Metabolite_1->Amino_Acids Metabolite_2->Amino_Acids Metabolite_3->Amino_Acids

Caption: Potential metabolic pathways for a peptide.

References

Validating the Incorporation of 3-Methoxy-D-phenylalanine: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) is a critical tool for engineering novel therapeutics and proteins with enhanced functionalities. The inclusion of D-amino acids, such as 3-Methoxy-D-phenylalanine, can significantly improve peptide stability against enzymatic degradation.[1] However, the successful incorporation of these UAAs must be rigorously validated.

This guide provides an objective comparison of two primary analytical techniques for this validation: the traditional Edman degradation method and modern mass spectrometry-based approaches. We will explore the principles, performance, and protocols of each method to help researchers select the most suitable strategy for their experimental needs.

Methodological Principles: Edman Degradation vs. Mass Spectrometry

Edman Degradation: Sequential Chemical Sequencing Edman degradation is a classic protein sequencing technique that determines the amino acid sequence from the N-terminus of a peptide.[2][3] The process involves a series of cyclical chemical reactions:

  • Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under basic conditions.[2][4]

  • Cleavage: Under acidic conditions, the derivatized N-terminal residue is cleaved from the peptide chain.[2][4][5]

  • Conversion: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH) amino acid derivative.[5]

  • Identification: The PTH-amino acid is identified, typically by high-performance liquid chromatography (HPLC).[2]

This cycle is repeated to sequentially identify residues.[2][5] While highly reliable for natural amino acids, the presence of a UAA like this compound introduces a challenge: the resulting PTH derivative will not match standard library retention times, requiring careful calibration and interpretation.[6]

Mass Spectrometry: Mass-Based Sequencing Mass spectrometry (MS) has become a powerful and versatile tool for peptide sequencing.[6] Tandem mass spectrometry (MS/MS) is typically used in a "bottom-up" proteomics workflow.[6][7] The principle is based on mass measurement:

  • Ionization: The peptide is ionized, for example, by electrospray ionization (ESI).

  • Fragmentation: The ionized peptide is fragmented, often by collision-induced dissociation (CID), which breaks the peptide bonds.[6]

  • Analysis: The mass-to-charge (m/z) ratios of the resulting fragment ions (primarily b- and y-ions) are measured with high accuracy.[6]

  • Sequence Deduction: The amino acid sequence is reconstructed from the mass differences between adjacent fragment ions.[6]

Because this method relies on mass rather than chemical reactivity, it is generally more tolerant of amino acid modifications and UAAs.[6]

Performance Comparison

The choice between Edman degradation and mass spectrometry depends on several factors, including sample purity, required throughput, and the specific analytical question.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus.[5][6]Ionization and fragmentation of the peptide, with sequence deduced from mass-to-charge ratios.[6]
Chiral Discrimination Requires specialized chiral chromatography to separate D- and L-isomers of the PTH-amino acid derivative.[8]Can distinguish isomers based on fragmentation patterns or by coupling with chiral chromatography prior to mass analysis.[8]
Throughput Low; sequential nature is time-consuming.[9]High; suitable for analyzing complex mixtures and large numbers of samples.[10]
Sensitivity Requires 10-100 picomoles of highly purified peptide.[5][8]High; can analyze samples in the femtomole to attomole range.
N-terminal Analysis Provides direct and unambiguous identification of the N-terminal sequence.[9]Can be less precise for N-terminal confirmation and may be hindered by N-terminal modifications.[9]
Handling of UAAs Can be complicated; requires a standard for the UAA's PTH derivative for unambiguous identification.[6]Highly effective; the mass of the UAA can be precisely measured and located in the peptide sequence.[11]
Strengths Unmatched confidence in N-terminal sequence verification; independent of sequence databases.[9]High speed, sensitivity, and versatility; excellent for identifying post-translational modifications and analyzing complex samples.[6][7]
Limitations Inefficient for long sequences (>50-60 residues); will not work if the N-terminus is blocked.[5]Data analysis can be complex for novel structures; may rely on database matching for known proteins.[6][9]

Experimental Workflows

The following diagrams illustrate the typical workflows for validating UAA incorporation using Edman degradation and mass spectrometry.

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle cluster_analysis Analysis cluster_result Result start Peptide with N-terminal 3-Methoxy-D-Phe coupling 1. Coupling: React with PITC start->coupling Basic conditions cleavage 2. Cleavage: Release ATZ-amino acid coupling->cleavage Acidic conditions conversion 3. Conversion: Form stable PTH-amino acid cleavage->conversion Aqueous acid hplc 4. HPLC Analysis conversion->hplc identification Identify PTH-Derivative by Retention Time hplc->identification confirmed Incorporation Confirmed identification->confirmed Matches Standard unconfirmed Unidentified Peak (Requires Standard) identification->unconfirmed No Match

Caption: Workflow of Edman degradation for validating this compound incorporation.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation & Separation cluster_ms Tandem Mass Spectrometer cluster_analysis Data Analysis start Peptide containing 3-Methoxy-D-Phe lc 1. LC Separation start->lc esi 2. ESI Ionization lc->esi ms1 3. MS1 Analysis (Select Precursor Ion) esi->ms1 cid 4. CID Fragmentation ms1->cid ms2 5. MS2 Analysis (Detect Fragment Ions) cid->ms2 analysis 6. Sequence Reconstruction (de novo or database) ms2->analysis result Confirm Mass Shift Corresponding to 3-Methoxy-D-Phe analysis->result confirmed Incorporation Confirmed result->confirmed

Caption: Workflow of LC-MS/MS for validating this compound incorporation.

Hypothetical Quantitative Data

To illustrate the outputs of each technique, consider a synthetic peptide with the sequence Ac-Tyr-(3-Methoxy-D-Phe)-Gly-Phe-Met-NH₂.

ParameterMass Spectrometry ResultEdman Degradation Result
Peptide Mass Expected [M+H]⁺: 681.30 DaObserved [M+H]⁺: 681.32 DaNot Applicable
Cycle 1 N-terminus blocked by Acetyl group; no fragmentation from N-terminus.No PTH-amino acid detected (N-terminus blocked).
Cycle 2 (after deacetylation) MS/MS fragments confirm a residue mass of 179.09 Da between Tyr and Gly.Unidentified peak at a unique HPLC retention time (e.g., 21.5 min).
Cycle 3 (after deacetylation) MS/MS fragments confirm a Gly residue.PTH-Gly identified.
Confirmation High-resolution mass confirms the elemental composition of the UAA. Fragmentation pattern confirms its position.The presence of an unidentified, but consistent, peak at the expected cycle suggests successful incorporation. Requires a PTH-(3-Methoxy-D-Phe) standard for absolute confirmation.

Experimental Protocols

Protocol for Edman Degradation

This protocol is adapted for validating a UAA and assumes the peptide N-terminus is not blocked.

  • Sample Preparation: Load 5-10 picomoles of the purified peptide onto a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry.[6]

  • Sequencer Setup: Place the membrane into the reaction chamber of an automated protein sequencer. Create a new sequencing method. If a standard for PTH-(this compound) is not available, program a "blank" cycle at the expected position of the UAA to collect the unknown derivative for further analysis.[6]

  • Edman Chemistry Cycles:

    • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[6]

    • Cleavage: The N-terminal residue is cleaved using an anhydrous acid (e.g., trifluoroacetic acid, TFA).[6]

    • Conversion: The cleaved anilinothiazolinone (ATZ) derivative is converted to the more stable phenylthiohydantoin (PTH) derivative with an aqueous acid.[6]

  • HPLC Analysis: The resulting PTH-amino acid from each cycle is injected into an HPLC system.

  • Data Interpretation: Identify standard PTH-amino acids based on their characteristic retention times. The cycle corresponding to this compound will yield a peak at a non-standard retention time. The presence of a clean, single peak at this position is strong evidence of successful incorporation. For absolute confirmation, the retention time should be matched with a synthesized PTH-(this compound) standard.

Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of a UAA-containing peptide.

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of approximately 10-50 µmol/L.[12]

  • LC Separation:

    • Inject 5 µL of the sample onto a C18 reversed-phase column.[12]

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% over 20 minutes) with 0.1% formic acid as a mobile phase modifier.[12]

  • MS/MS Analysis:

    • The eluting peptide is ionized using a positive mode electrospray ionization (ESI) source.[12]

    • Perform a survey scan (MS1) to identify the precursor ion's mass-to-charge ratio.

    • Select the precursor ion corresponding to the UAA-containing peptide for fragmentation (MS2) via collision-induced dissociation.

    • Acquire the fragment ion spectrum.

  • Data Analysis:

    • Analyze the MS/MS spectrum to reconstruct the peptide sequence.

    • Identify the b- and y-ion series. A mass shift corresponding to the residue mass of this compound (179.21 Da) between two adjacent fragment ions will confirm its location and successful incorporation.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound.

  • Mass Spectrometry is the preferred method for most applications in modern drug development and research.[6] It offers superior sensitivity, throughput, and versatility, providing definitive confirmation of both the UAA's mass and its precise location within the peptide sequence.[6][11]

  • Edman Degradation remains a valuable orthogonal technique, particularly for the unambiguous confirmation of N-terminal sequences.[6][9] While it has lower throughput and may require a custom standard for the UAA derivative, it provides highly reliable sequential data that is independent of mass-based algorithms.[7]

For comprehensive and robust validation of this compound incorporation, a dual approach is recommended. Use high-resolution mass spectrometry for primary identification, characterization, and purity assessment, complemented by Edman degradation for absolute N-terminal sequence confirmation.

References

A Comparative Guide to the Biological Effects of 3-Methoxy-D-phenylalanine and 4-Methoxy-D-phenylalanine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxy-D-phenylalanine and 4-Methoxy-D-phenylalanine are synthetic, non-canonical amino acids. While public data on their direct comparative biological effects is limited, their structural similarity to phenylalanine, a component of the artificial sweetener aspartame, suggests a potential interaction with taste receptors.[1][2] The position of the methoxy group on the phenyl ring is known to be a critical determinant of biological activity in related compounds.[3] This guide presents a proposed experimental framework for the systematic comparison of these two isomers, focusing on their potential activity as modulators of the human sweet taste receptor, T1R2/T1R3. We provide detailed experimental protocols, templates for quantitative data presentation, and visualizations of the key biological pathway and research workflow to facilitate further investigation into this under-explored chemical space.

Introduction and Rationale for Comparison

This compound and 4-Methoxy-D-phenylalanine are derivatives of the essential amino acid phenylalanine, distinguished only by the position of a methoxy group on the phenyl ring (meta vs. para). In medicinal chemistry, such positional isomerism can lead to significant differences in pharmacological properties, including receptor binding affinity, metabolic stability, and overall efficacy.

The D-configuration of these amino acids makes them resistant to typical protein incorporation and enzymatic degradation, increasing their potential as stable molecular probes or therapeutic agents. Given that modifications to the phenylalanine ring in dipeptides can drastically alter taste perception, a primary hypothesis is that these compounds may interact with G-protein coupled receptors (GPCRs) involved in taste, such as the T1R2/T1R3 sweet taste receptor.[3][4] This document outlines a comprehensive strategy to test this hypothesis and characterize the differential effects of the 3-methoxy and 4-methoxy substitutions.

Proposed Comparative Analysis: Sweet Taste Receptor Modulation

The primary objective of this proposed study is to determine if this compound and 4-Methoxy-D-phenylalanine can activate the human sweet taste receptor and to quantify any differences in their potency and efficacy. This will be achieved through a cell-based functional assay.

Hypothetical Quantitative Data Comparison

The following table is a template for presenting the results obtained from the experimental protocol described in Section 3. It is designed to compare the key quantitative metrics for receptor activation.

CompoundEC₅₀ (μM)Maximum Response (% of Sucrose Control)Hill Slope
This compound Data to be determinedData to be determinedData to be determined
4-Methoxy-D-phenylalanine Data to be determinedData to be determinedData to be determined
Sucrose (Reference Agonist) Reference Value100%Reference Value
Untransfected Cells (Negative Control) No Response0%N/A
  • EC₅₀ (Half-maximal effective concentration): The concentration of the compound that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ indicates greater potency.

  • Maximum Response: The peak signaling activity achieved by the compound, expressed as a percentage of the response to a saturating concentration of a known agonist like sucrose. This measures the compound's efficacy.

  • Hill Slope: Describes the steepness of the dose-response curve, providing insight into the binding cooperativity.

Detailed Experimental Protocols

Cell-Based Sweet Taste Receptor Activation Assay (Luminescence)

This protocol is adapted from established methods for measuring T1R2/T1R3 receptor activation in a heterologous expression system.[5][6] It utilizes a luminescence-based calcium indicator to overcome potential fluorescence interference from test compounds.

Objective: To measure the dose-dependent activation of the human T1R2/T1R3 receptor by the test compounds via changes in intracellular calcium.

Materials:

  • HEK293 cells stably co-expressing human T1R2, human T1R3, and a chimeric G-protein (e.g., Gα16-gust44).[5]

  • Apo-aequorin expression plasmid.

  • Lipofectamine 2000 reagent.

  • DMEM supplemented with 10% FBS.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Coelenterazine (luminescence substrate).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Test Compounds: this compound and 4-Methoxy-D-phenylalanine.

  • Positive Control: Sucrose.

  • Luminescence microplate reader.

Methodology:

  • Cell Culture and Transfection:

    • Culture the stable HEK293-hT1R2/hT1R3/Gα16-gust44 cell line in DMEM with 10% FBS at 37°C in 5% CO₂.

    • Seed cells in 6-well plates. At 70-80% confluency, transfect them with the apo-aequorin expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Cell Plating:

    • After 6 hours of transfection, detach the cells using trypsin, resuspend them in fresh culture medium, and seed them into 96-well black-walled plates at a density of approximately 100,000 cells/well.

    • Incubate the plates overnight at 37°C.

  • Coelenterazine Loading:

    • The next day, remove the culture medium from the wells.

    • Add 50 µL of coelenterazine loading buffer (assay buffer containing 10 µM coelenterazine) to each well.

    • Incubate the plate for 4 hours at 27°C in the dark to allow the cells to uptake the substrate and reconstitute the aequorin photoprotein.

  • Compound Preparation:

    • Prepare stock solutions of this compound, 4-Methoxy-D-phenylalanine, and sucrose in the assay buffer.

    • Perform serial dilutions to create a range of concentrations for generating dose-response curves (e.g., from 1 nM to 10 mM).

  • Luminescence Measurement:

    • Place the 96-well plate into a luminescence microplate reader equipped with automated injectors.

    • Program the reader to inject 50 µL of the test compound or control solution into each well and immediately begin measuring luminescence output over a period of 30-60 seconds.

    • The binding of an agonist to the T1R2/T1R3 receptor will trigger a G-protein cascade, leading to the release of intracellular calcium, which binds to aequorin, causing it to oxidize coelenterazine and emit light.[4]

  • Data Analysis:

    • Calculate the integral of the luminescence signal for each well.

    • Normalize the data to the response of a negative control (buffer only) and a positive control (saturating sucrose concentration).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀, maximum response, and Hill slope for each compound.

Mandatory Visualizations

Signaling Pathway Diagram

SweetTasteSignaling cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell cluster_er Endoplasmic Reticulum T1R2 T1R2 G_protein G-protein (Gustducin/Gα16) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP₂ PLCb2->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_ion Ca²⁺ (intracellular) Ca_store->Ca_ion Release TRPM5 TRPM5 Channel Depolarization Membrane Depolarization TRPM5->Depolarization Na⁺ influx Ca_ion->TRPM5 Activates ATP_release ATP Release Depolarization->ATP_release Triggers Neuron Afferent Neuron Signal ATP_release->Neuron Sweetener Sweetener (e.g., 4-Methoxy-D-Phe) Sweetener->T1R2 Binds

Caption: Signal transduction cascade for the T1R2/T1R3 sweet taste receptor.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Compound Preparation cluster_results Quantitative Results start Start culture 1. Culture & Transfect HEK293 cells (hT1R2/hT1R3 + aequorin) start->culture plate 2. Seed cells into 96-well plates culture->plate load 3. Load cells with Coelenterazine substrate plate->load measure 4. Measure Luminescence in Plate Reader upon compound injection load->measure stock A. Prepare stock solutions of 3-MeO-D-Phe & 4-MeO-D-Phe dilute B. Perform serial dilutions for dose-response stock->dilute dilute->measure analyze 5. Data Analysis: Normalize & Plot Dose-Response Curves measure->analyze ec50 Determine EC₅₀ analyze->ec50 max_resp Determine Max Response analyze->max_resp hill Determine Hill Slope analyze->hill compare 6. Compare Potency & Efficacy of 3-MeO vs 4-MeO isomers ec50->compare max_resp->compare hill->compare end End compare->end

Caption: Workflow for comparing 3- and 4-Methoxy-D-phenylalanine activity.

References

A Functional Comparison of Peptides With and Without 3-Methoxy-D-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design. This guide provides a comprehensive functional comparison of peptides containing 3-Methoxy-D-phenylalanine against their counterparts lacking this modification. By examining the impact on critical pharmacological parameters, this document aims to provide objective, data-driven insights to inform peptide optimization strategies.

The introduction of a D-amino acid, such as D-phenylalanine, is a well-established method to enhance the metabolic stability of peptides by conferring resistance to proteolytic degradation. The further addition of a methoxy group to the phenyl ring introduces electronic and steric alterations that can profoundly influence a peptide's interaction with its biological target and its overall pharmacokinetic profile. This guide will delve into these functional differences, supported by experimental data and detailed methodologies.

Key Functional Comparisons at a Glance

The incorporation of this compound into a peptide sequence can lead to significant changes in its biological and pharmacological properties compared to peptides with L-phenylalanine or unmodified D-phenylalanine. These differences are primarily attributed to alterations in stereochemistry and the electronic nature of the aromatic side chain.

Functional ParameterPeptide without this compound (L-Phe or D-Phe)Peptide with this compoundRationale for Difference
Receptor Binding Affinity Variable; dependent on the specific peptide and receptor.Potentially altered (increased or decreased).The methoxy group can introduce new hydrogen bonding opportunities or steric hindrance at the receptor binding pocket.
Biological Efficacy Can be an agonist or antagonist.May shift from agonist to antagonist, or vice versa, or modulate potency.Conformational changes induced by the modified amino acid can alter the signaling response upon receptor binding.
Enzymatic Stability Peptides with L-Phe are susceptible to proteolysis. Peptides with D-Phe show enhanced stability.Expected to have high stability, similar to or greater than D-Phe containing peptides.The D-configuration provides inherent resistance to common proteases. The methoxy group is unlikely to negatively impact this.
Pharmacokinetic Profile L-Phe peptides generally have a short half-life. D-Phe peptides exhibit a longer half-life.Expected to have a favorable pharmacokinetic profile with a potentially extended half-life.Enhanced stability against enzymatic degradation is a key determinant of a longer circulatory half-life.[1][2]

In-Depth Analysis of Functional Modifications

Enhanced Enzymatic Stability

A primary driver for incorporating D-amino acids into therapeutic peptides is to bolster their resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are chiral and have evolved to recognize and process peptides composed of L-amino acids. The inclusion of a D-amino acid, such as this compound, introduces a stereochemical hurdle that prevents the peptide from fitting correctly into the active site of these enzymes.[3] This steric hindrance dramatically reduces the rate of proteolysis, leading to a significantly longer plasma half-life and improved bioavailability.[1]

While direct comparative stability data for this compound is not extensively available in public literature, the principle of D-amino acid-mediated stability is well-documented. For instance, studies on other D-phenylalanine-containing peptides have consistently shown a marked increase in stability against various proteases and in biological fluids like plasma and serum.[3]

Modulation of Receptor Binding and Efficacy

The introduction of a methoxy group at the 3-position of the D-phenylalanine ring can have a nuanced impact on receptor binding and subsequent biological activity. The methoxy group can alter the electronic distribution of the phenyl ring and provides a potential hydrogen bond acceptor, which could lead to new or altered interactions within the receptor's binding pocket.

The overall effect on binding affinity (Ki or IC50 values) is context-dependent and can either be enhanced, diminished, or remain unchanged depending on the specific receptor and the surrounding peptide sequence. For example, in a study of gonadotropin-releasing hormone (GnRH) analogs, the introduction of a D-phenylalanine residue significantly improved binding affinity.[4] While this study did not include a 3-methoxy modification, it highlights the potential for aromatic D-amino acids to positively influence receptor engagement.

Furthermore, the conformational constraints imposed by this compound can influence the peptide's structure, potentially shifting its functional output from agonism to antagonism, or vice versa.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Workflow for SPPS

SPPS_Workflow Resin Start with Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-3-Methoxy-D-Phe-OH (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Chain Elongation Cleavage Cleave from Resin & Deprotect (e.g., TFA cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection1 Purification Purify (RP-HPLC) Cleavage->Purification Analysis Analyze (LC-MS) Purification->Analysis

General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-3-Methoxy-D-phenylalanine-OH

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Activate Fmoc-3-Methoxy-D-phenylalanine-OH with a coupling reagent and base, then add to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[1]

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biological matrix containing a complex mixture of proteases.[5][6][7]

Experimental Workflow for Plasma Stability Assay

Plasma_Stability_Workflow Start Incubate Peptide in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-Life Analyze->Calculate

Workflow for the in vitro plasma stability assay.

Materials:

  • Test peptides (with and without this compound)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., acetonitrile with internal standard)

  • LC-MS system

Procedure:

  • Peptide Incubation: Spike the test peptide into pre-warmed human plasma at a final concentration of 1-10 µM.

  • Time-Point Sampling: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Stop the reaction at each time point by adding cold acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t₁/₂).[3][7]

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[8][9][10]

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Prepare Prepare Cell Membranes Expressing Target Receptor Incubate Incubate Membranes with Radioligand and Varying Concentrations of Test Peptide Prepare->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Determine IC50 and Ki Values Count->Analyze GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptide Peptide Ligand (e.g., with 3-MeO-D-Phe) Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

head-to-head comparison of different synthesis methods for 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of unnatural amino acids like 3-Methoxy-D-phenylalanine is a critical step in the creation of novel therapeutics. This guide provides a head-to-head comparison of three prominent synthesis methods: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution, Asymmetric Hydrogenation, and Enzymatic Resolution of a Racemic Mixture. Each method's performance is evaluated based on key metrics such as yield, enantiomeric excess, and reaction conditions, supported by experimental data from relevant literature.

Performance Comparison

The following table summarizes the quantitative data for the different synthesis methods. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related analogs, such as 4-Methoxy-D-phenylalanine and other substituted phenylalanines, are included for a comprehensive evaluation.

ParameterChemoenzymatic Synthesis (PAL Cascade)Asymmetric HydrogenationEnzymatic Resolution (Aminoacylase)
Starting Material 3-Methoxy-cinnamic acid(Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acidN-acetyl-3-methoxy-DL-phenylalanine
Overall Yield Good to Excellent (up to >95% for analogs)[1][2]Good (approx. 70% for 4-methoxy analog)[3]Moderate (approx. 48% theoretical max for D-isomer after separation)[4]
Enantiomeric Excess (ee) Excellent (>99%)[1][2]Excellent (>98%)[3]Excellent (>99% for L-isomer conversion)[4]
Key Reagents/Catalysts Phenylalanine Ammonia Lyase (PAL), L-amino acid deaminase (LAAD), NH₃·BH₃Chiral Rhodium Catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄)Immobilized Aminoacylase
Reaction Time 24-48 hours~8 hours for hydrogenation step2-3 hours for enzymatic resolution[4]
Scalability Potentially scalableDemonstrated large-scale synthesis for analogsScalable
Process Complexity Multi-enzyme, one-pot systemMulti-step chemical synthesisMulti-step including synthesis of racemate and separation
Environmental Impact Generally greener (biocatalytic)Use of heavy metal catalyst and organic solventsUse of enzymes under mild conditions, but requires racemic synthesis and separation

Method 1: Chemoenzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL) Cascade

This method utilizes a one-pot, multi-enzyme cascade to convert 3-methoxy-cinnamic acid directly into this compound. The process involves the amination of the cinnamic acid by a Phenylalanine Ammonia Lyase (PAL), which typically produces the L-enantiomer with some D-enantiomer formation. This is coupled with a deracemization system, often employing an L-amino acid deaminase (LAAD) to selectively oxidize the L-enantiomer back to the corresponding α-keto acid, which is then non-selectively reduced back to the racemic amino acid. This dynamic kinetic resolution process leads to the accumulation of the desired D-enantiomer in high yield and optical purity.[1][2]

Chemoenzymatic_Synthesis cluster_0 One-Pot Reaction Vessel cinnamic_acid 3-Methoxy-cinnamic acid racemic_amino_acid rac-3-Methoxy-phenylalanine cinnamic_acid->racemic_amino_acid PAL (amination) d_amino_acid This compound (Product) racemic_amino_acid->d_amino_acid Accumulation l_amino_acid 3-Methoxy-L-phenylalanine racemic_amino_acid->l_amino_acid keto_acid 3-Methoxy-phenylpyruvic acid l_amino_acid->keto_acid LAAD (oxidation) keto_acid->racemic_amino_acid NH3-BH3 (reduction) Asymmetric_Hydrogenation start 3-Methoxybenzaldehyde azlactone Azlactone intermediate start->azlactone Erlenmeyer condensation prochiral_substrate (Z)-2-acetamido-3- (3-methoxyphenyl)acrylic acid azlactone->prochiral_substrate Hydrolysis n_acetyl_d_phe N-acetyl-3-Methoxy- D-phenylalanine prochiral_substrate->n_acetyl_d_phe Asymmetric Hydrogenation (Chiral Rh-catalyst, H2) d_phe This compound n_acetyl_d_phe->d_phe Acid Hydrolysis Enzymatic_Resolution racemate N-acetyl-3-methoxy- DL-phenylalanine l_amino_acid 3-Methoxy-L-phenylalanine racemate->l_amino_acid Immobilized Aminoacylase (Hydrolysis) n_acetyl_d_phe N-acetyl-3-Methoxy- D-phenylalanine racemate->n_acetyl_d_phe Remains unreacted d_phe This compound n_acetyl_d_phe->d_phe Acid Hydrolysis

References

Evaluating the Impact of 3-Methoxy-D-phenylalanine on Peptide Conformation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a powerful tool to modulate the conformational properties and biological activity of peptides. This guide provides a comparative analysis of the potential impact of 3-Methoxy-D-phenylalanine on peptide conformation, evaluated using Circular Dichroism (CD) spectroscopy. We present a detailed experimental protocol, hypothetical comparative data, and logical diagrams to illustrate the expected effects of this modification in contrast to other phenylalanine analogs.

Comparative Conformational Analysis: Expected Impact of Phenylalanine Analogs

The introduction of D-amino acids and substitutions on the aromatic ring of phenylalanine can significantly alter the secondary structure of a peptide. The following table summarizes the hypothetical CD spectroscopy data for a model peptide sequence (e.g., Ac-X-Ala-Ala-Lys-NH2) where 'X' is the variable amino acid. The data is presented as mean residue ellipticity [θ] at wavelengths characteristic of α-helical (222 nm and 208 nm), β-sheet (218 nm), and random coil structures.

Table 1: Hypothetical Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) of Model Peptides

Amino Acid (X)[θ] at 222 nm[θ] at 208 nm[θ] at 218 nmPredominant ConformationRationale for Expected Conformation
L-Phenylalanine-25,000-28,000-5,000α-helixThe natural L-amino acid is expected to favor a right-handed α-helical conformation in a helix-promoting sequence.
D-Phenylalanine+24,000+27,000+4,800Left-handed α-helix / β-turnThe D-enantiomer is known to disrupt right-handed helices and can induce left-handed helical structures or β-turns, resulting in an inverted CD spectrum.[1][2]
L-3-Methoxy-phenylalanine-22,000-25,000-4,500α-helixThe methoxy group may introduce minor steric hindrance or altered electronic interactions, potentially slightly destabilizing the α-helix compared to the unsubstituted L-Phe.[3]
This compound +21,000 +24,000 +4,300 Left-handed α-helix / β-turn Similar to D-Phe, it is expected to induce a left-handed conformation. The methoxy group's steric bulk and electronic effects might further influence the stability of this conformation.[1][3]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol would be employed for the synthesis of the model peptides.

  • Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (L-Phe, D-Phe, L-3-Methoxy-Phe, or 3-Methoxy-D-Phe) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

The following protocol outlines the procedure for analyzing the secondary structure of the synthesized peptides using CD spectroscopy.[4]

  • Sample Preparation:

    • Prepare a stock solution of each purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise concentration of each peptide solution using UV absorbance at 280 nm or a colorimetric assay.

    • Prepare a final peptide solution with a concentration of approximately 0.1 mg/mL in the same buffer.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same quartz cuvette (1 mm path length) that will be used for the peptide samples.

    • Record the CD spectrum for each peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where:

      • mdeg is the recorded ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • c is the peptide concentration in mg/mL

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectra to estimate the secondary structure content. Characteristic minima for α-helices are observed at 222 nm and 208 nm, while β-sheets show a minimum around 218 nm. Random coil structures typically display a minimum near 200 nm.

Visualizing the Workflow and Conformational Logic

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cd CD Spectroscopy Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Cleavage Cleavage & Deprotection AA_Coupling->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Sample_Prep Sample Preparation Characterization->Sample_Prep Purified Peptide Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Analysis Secondary Structure Analysis Data_Processing->Structure_Analysis

Caption: Experimental workflow for peptide synthesis and conformational analysis.

G cluster_input Amino Acid Properties cluster_output Peptide Conformation Chirality Chirality (L vs. D) Secondary_Structure Secondary Structure (α-helix, β-sheet, turn) Chirality->Secondary_Structure Influences helical handedness Substitution Ring Substitution (3-Methoxy) Substitution->Secondary_Structure Affects steric and electronic interactions

Caption: Influence of amino acid properties on peptide conformation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxy-D-phenylalanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methoxy-D-phenylalanine, a synthetic amino acid derivative, is crucial for pharmacokinetic studies, metabolic research, and quality control. The selection of a robust and validated analytical method is paramount for ensuring data integrity and comparability. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, supported by representative experimental data for similar analytes.

Data Presentation: Performance Characteristics of Analytical Methods

The cross-validation of analytical methods involves comparing the performance of different techniques. The following table summarizes key validation parameters for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of amino acid derivatives. This data, while not specific to this compound, is representative of the expected performance for such an analyte.

Validation ParameterHPLC-DAD (Representative)LC-MS/MS (Representative)GC-MS (Representative)
Linearity (R²) > 0.999[1]> 0.998[2]> 0.99[3]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1][2]1 - 10 pg[3]1 - 7 pg[3]
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL[1][2]2.93 - 208.13 pmol/L[2]0.025–1.91 µg/g[2]
Accuracy (% Recovery) 90 - 101%[1]86.5 - 121.5%[2]95 - 110%
Precision (RSD %) < 6%[1]< 8.1%[2]< 10%[4]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for routine analysis and quality control.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and diode-array detector.

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).[1]

  • Gradient Elution : A typical gradient might be: 0–5 min, 90% A; 5–13 min, 85% A; 13–40 min, 70% A; 40–50 min, 50% A; and 50–60 min, 0% A.[1]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at an appropriate wavelength for this compound (e.g., 270 nm).

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[5]

  • Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A reversed-phase C18 or a chiral column for enantiomeric separation (e.g., CROWNPAK CR-I(+))[6].

  • Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

  • Flow Rate : 0.4 mL/min.[4]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • Sample Preparation : For biological samples, protein precipitation with acetonitrile is a common sample preparation step.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique that typically requires derivatization to increase the volatility of amino acids.[5]

  • Instrumentation : A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • Derivatization : A two-step conversion to N-trifluoroacetyl-O-alkyl esters is a successful method for amino acid analysis.[3]

  • GC Column : A chiral capillary column such as Chirasil-L-Val.[3]

  • Oven Temperature Program : A programmed temperature ramp is used to separate the analytes.[3]

  • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) or MRM.

Mandatory Visualization

The following diagrams illustrate the logical workflows for selecting an analytical method and for the cross-validation process.

analytical_method_selection start Start: Define Analytical Objective quantification Quantification start->quantification characterization Structural Characterization start->characterization routine_qc Routine QC start->routine_qc lcms LC-MS/MS quantification->lcms High Sensitivity & Specificity gcms GC-MS quantification->gcms Volatile Analytes nmr NMR Spectroscopy characterization->nmr Definitive Structure hplc HPLC-DAD routine_qc->hplc Cost-Effective

Caption: Logical workflow for selecting an analytical method.

cross_validation_workflow define_methods Define Analytical Methods (A vs. B) prepare_samples Prepare Identical Sample Sets define_methods->prepare_samples analyze_a Analyze with Method A prepare_samples->analyze_a analyze_b Analyze with Method B prepare_samples->analyze_b compare_data Compare Results (Accuracy, Precision, etc.) analyze_a->compare_data analyze_b->compare_data evaluate Evaluate Concordance compare_data->evaluate report Generate Cross- Validation Report evaluate->report

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-DAD is a cost-effective and reliable method for routine quality control and quantification in less complex matrices.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for bioanalysis in complex matrices like plasma and tissue homogenates.[5]

  • GC-MS is a powerful technique, especially for volatile compounds, but often requires a derivatization step.[3][5]

A thorough cross-validation of methods is essential to ensure the generation of reliable and comparable data, which is a critical aspect of regulatory compliance and scientific rigor.

References

A Comparative Guide to the Bioavailability of Methoxy-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: LAT1 Transporter Interaction

The following table summarizes the available data on the interaction of substituted phenylalanine analogs with the LAT1 transporter. This data provides insights into their potential for cellular uptake. While direct data for all methoxy-isomers is limited, information on closely related substituted analogs is included for a broader understanding.

AnalogPosition of SubstitutionAssay TypeMeasurementResultReference
o-Methyl-Phenylalanine OrthoTrans-stimulationEfflux Rate2.7 fmol/min[1]
m-Methyl-Phenylalanine MetaTrans-stimulationEfflux Rate3.8 fmol/min[1]
p-Methyl-Phenylalanine ParaTrans-stimulationEfflux Rate2.7 fmol/min[1]
m-Iodo-Phenylalanine MetaCis-inhibitionIC505-10 µM[2][3]

Note: The data for methyl-phenylalanine analogs is presented as a proxy due to the limited direct comparative data for methoxy-phenylalanine analogs in the searched literature. The efflux rate in the trans-stimulation assay is an indicator of the compound's ability to be transported by LAT1. A higher efflux rate suggests better substrate activity. The IC50 value in the cis-inhibition assay represents the concentration required to inhibit 50% of the transport of a known LAT1 substrate, with a lower IC50 indicating higher affinity for the transporter.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, which are crucial for understanding the interaction of methoxy-phenylalanine analogs with the LAT1 transporter.

Cis-Inhibition Assay

This assay is used to determine the binding affinity of a test compound to the LAT1 transporter by measuring its ability to inhibit the uptake of a known radiolabeled LAT1 substrate.[4][5]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human LAT1 (hLAT1) and its ancillary protein 4F2hc (HEK-hLAT1) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 24-well plates and grown to near confluency.[3]

  • Assay Procedure:

    • The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are then incubated with the uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine or [3H]-gabapentin) and varying concentrations of the test compound (methoxy-phenylalanine analog).[4][6]

    • The incubation is carried out for a specific duration (e.g., 1-5 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled substrate uptake (IC50) is calculated by fitting the data to a dose-response curve. A lower IC50 value indicates a higher affinity of the test compound for the LAT1 transporter.[2]

Trans-Stimulation Assay

This assay is used to determine if a test compound is a substrate of the LAT1 transporter by measuring its ability to stimulate the efflux of a pre-loaded radiolabeled substrate from the cells.[6]

  • Cell Culture and Loading: HEK-hLAT1 cells are cultured as described for the cis-inhibition assay. The cells are pre-loaded with a radiolabeled LAT1 substrate (e.g., [3H]-gabapentin) by incubating them in an uptake buffer containing the radiolabel for a specific period (e.g., 30-60 minutes).[6]

  • Assay Procedure:

    • After loading, the cells are washed with an efflux buffer to remove the extracellular radiolabel.

    • An efflux buffer containing a high concentration of the test compound (methoxy-phenylalanine analog) is then added to the cells.

    • The cells are incubated for a defined time (e.g., 3 minutes) at 37°C.[6]

    • The amount of radiolabel that has effluxed from the cells into the buffer is measured by scintillation counting.

  • Data Analysis: The rate of efflux of the radiolabeled substrate in the presence of the test compound is compared to the basal efflux rate (in the absence of the test compound). An increased efflux rate in the presence of the test compound indicates that it is a substrate for the LAT1 transporter, as it is transported into the cell in exchange for the intracellular radiolabeled substrate.[6]

Mandatory Visualization

Experimental Workflow for Bioavailability Assessment

G cluster_in_vitro In Vitro Assessment cluster_ex_vivo Ex Vivo Assessment cluster_in_vivo In Vivo Assessment Cis-Inhibition Assay Cis-Inhibition Assay (Determine LAT1 Affinity) Trans-Stimulation Assay Trans-Stimulation Assay (Confirm LAT1 Substrate) Cis-Inhibition Assay->Trans-Stimulation Assay If promising affinity Caco-2 Permeability Caco-2 Permeability Assay (Model Intestinal Absorption) Trans-Stimulation Assay->Caco-2 Permeability If confirmed substrate Everted Gut Sac Everted Gut Sac Model (Measure Intestinal Transport) Caco-2 Permeability->Everted Gut Sac If good permeability Pharmacokinetic Studies Pharmacokinetic Studies in Rodents (Determine Cmax, Tmax, AUC) Everted Gut Sac->Pharmacokinetic Studies If transported Bioavailability Calculation Oral Bioavailability Calculation (%F) Pharmacokinetic Studies->Bioavailability Calculation Methoxy-Phenylalanine Analogs Methoxy-Phenylalanine Analogs Methoxy-Phenylalanine Analogs->Cis-Inhibition Assay

Caption: Experimental workflow for assessing the bioavailability of methoxy-phenylalanine analogs.

L-Phenylalanine Activated GPCR Signaling Pathway

G L-Phe L-Phenylalanine GPCR GPCR L-Phe->GPCR Binds to G-Protein Heterotrimeric G-Protein (αβγ) GPCR->G-Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G-Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Simplified GPCR signaling pathway activated by L-Phenylalanine.

References

Navigating Off-Target Effects: A Comparative Guide for 3-Methoxy-D-phenylalanine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the off-target effects of 3-Methoxy-D-phenylalanine in cellular models. Due to the limited publicly available data on the specific off-target profile of this compound, this document focuses on comparing the state-of-the-art methodologies for identifying and characterizing such effects. The experimental protocols and data presentation formats provided herein are designed to empower researchers to generate robust and comparable data for this compound and its alternatives.

Introduction to this compound and the Imperative of Off-Target Assessment

This compound is a non-proteinogenic amino acid derivative utilized in various research applications, including peptide synthesis and its potential role as a building block for protein degraders.[1][2] While its on-target activities are the primary focus of investigation, understanding its off-target interactions is critical for the accurate interpretation of experimental results and for the early identification of potential liabilities in drug development.[3][4] Off-target effects, where a molecule interacts with unintended biological targets, can lead to unforeseen cellular phenotypes, toxicity, or even paradoxical pathway activation.[5]

This guide will compare three key methodological approaches to assessing the off-target profile of this compound:

  • Computational (In Silico) Prediction: A first-pass, cost-effective method to predict potential off-target interactions.

  • Biochemical (In Vitro) Profiling: Direct measurement of interactions with a purified panel of proteins, such as kinases or receptors.

  • Cell-Based (In Situ) Phenotypic Screening: Evaluation of the compound's effects on cellular phenotypes in a more physiologically relevant context.

As a point of comparison for these methodologies, we will consider other phenylalanine analogs that may be used in similar research contexts, such as L-phenylalanine and its halogenated derivatives.[6][7][8]

Methodological Comparison for Off-Target Assessment

A systematic evaluation of off-target effects typically employs a tiered approach, starting with broad, predictive methods and progressing to more focused, biologically relevant assays. The following table compares the key features of these approaches.

FeatureComputational PredictionBiochemical ProfilingCell-Based Phenotypic Screening
Principle Utilizes algorithms based on chemical structure, shape, and physicochemical properties to predict binding to a large database of protein targets.[3][9]Measures the direct interaction (e.g., inhibition or binding affinity) of the compound with a panel of purified proteins (e.g., kinases, GPCRs).Assesses the global impact of the compound on cellular health and function by monitoring various phenotypic parameters.[10][11][12]
Throughput HighMedium to HighHigh
Cost LowMedium to HighHigh
Biological Relevance Low (predictive)Medium (direct binding, but lacks cellular context)High (measures functional cellular outcomes)
Potential for False Positives/Negatives High potential for false positives.[4]Can have false negatives if the true off-target is not in the panel.Can be difficult to deconvolute the specific off-target responsible for the observed phenotype.
Key Output A list of potential off-target proteins with associated confidence scores.Quantitative data on binding affinity (e.g., Kd, Ki) or enzymatic inhibition (e.g., IC50).Multi-parametric data on cell viability, morphology, proliferation, and specific pathway activation.
Example Application for this compound Predict potential kinase or GPCR off-targets based on its chemical structure.Screen against a panel of kinases to identify any inhibitory activity.Assess for cytotoxicity or changes in signaling pathways in a relevant cell line.

Experimental Protocols

The following are detailed protocols for key experiments to assess the off-target effects of this compound.

In Vitro Kinase Inhibitor Profiling

This protocol describes a luminescence-based assay to screen for inhibitory activity of this compound against a panel of kinases. This method measures the amount of ADP produced, which is proportional to kinase activity.[1]

Materials:

  • Kinase panel (e.g., a diverse panel of serine/threonine and tyrosine kinases)

  • Kinase-specific peptide substrates

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the specific kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for potential inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a mixture containing the corresponding kinase substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine if this compound binds to a specific receptor, for example, a G protein-coupled receptor (GPCR).

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of unlabeled this compound.

    • A fixed amount of cell membranes.

    • Assay buffer to reach the final volume.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

High-Content Phenotypic Screening for Cytotoxicity

This protocol describes a cell-based assay using high-content imaging to assess the cytotoxic effects of this compound.

Materials:

  • A relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium and supplements

  • This compound

  • A positive control for cytotoxicity (e.g., staurosporine)

  • Fluorescent dyes for imaging (e.g., Hoechst 33342 for nuclear staining, a cell viability dye like Calcein AM, and a marker for apoptosis like a caspase-3/7 substrate)

  • Black, clear-bottom 96- or 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed the cells into the imaging plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., DMSO).

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Add the fluorescent dyes to the wells and incubate according to the manufacturer's instructions.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system, capturing multiple fields per well in the appropriate fluorescent channels.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells based on the nuclear stain.

    • Quantify various cellular parameters, such as:

      • Cell count (for proliferation)

      • Nuclear size and morphology (for apoptosis)

      • Cell viability dye intensity

      • Apoptosis marker intensity

  • Data Analysis:

    • Generate dose-response curves for each quantified parameter.

    • Determine the EC₅₀ values for cytotoxicity and other phenotypic changes.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in off-target assessment.

Experimental_Workflow_for_Off_Target_Assessment cluster_in_silico Computational Prediction cluster_in_vitro Biochemical Profiling cluster_in_situ Cell-Based Assays in_silico In Silico Screening of this compound kinase_assay Kinase Panel Screening in_silico->kinase_assay  Prioritize kinase families receptor_assay Receptor Binding Assays in_silico->receptor_assay  Suggest potential receptors phenotypic_screen High-Content Phenotypic Screening kinase_assay->phenotypic_screen  Inform on potential pathways receptor_assay->phenotypic_screen  Guide cell line selection target_validation Target Validation in Cells phenotypic_screen->target_validation  Identify cellular phenotype target_validation->in_silico  Feedback loop for model refinement

Caption: A tiered workflow for assessing the off-target effects of a small molecule.

Signaling_Pathway_Off_Target cluster_pathway Hypothetical Signaling Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_A Kinase A (On-Target) Second_Messenger->Kinase_A Kinase_B Kinase B (Off-Target) Second_Messenger->Kinase_B Substrate_A Substrate A Kinase_A->Substrate_A Substrate_B Substrate B Kinase_B->Substrate_B Response_A Desired Cellular Response Substrate_A->Response_A Response_B Undesired Cellular Response Substrate_B->Response_B Compound This compound Compound->Kinase_A Intended Inhibition Compound->Kinase_B Unintended Inhibition

Caption: On-target vs. off-target effects on a signaling pathway.

By employing the methodologies and protocols outlined in this guide, researchers can systematically investigate the off-target profile of this compound, leading to a more complete understanding of its biological activities and a more informed progression of their research and development efforts.

References

Validating the Purity of Synthetic 3-Methoxy-D-phenylalanine: A Comparative Guide to Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthetic amino acids like 3-Methoxy-D-phenylalanine is a critical step in development and quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthetic this compound, supported by experimental data and detailed protocols. We also explore alternative methods to provide a holistic view of purity analysis.

The introduction of a methoxy group to the phenylalanine ring can alter its biological activity, making the stereochemistry of the molecule of paramount importance. Undesired enantiomers can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects. Chiral chromatography stands as a cornerstone technique for the precise quantification of enantiomeric excess.

Comparative Analysis of Chiral HPLC Methods

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Here, we compare the performance of three commonly employed types of CSPs for the analysis of this compound.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time D-isomer (min)Retention Time L-isomer (min)Resolution (Rs)Enantiomeric Excess (% ee)
Polysaccharide-based (Cellulose tris(3,5-dimethylphenylcarbamate)) n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)1.08.29.52.199.8
Macrocyclic Glycopeptide (Teicoplanin) Methanol/Water/Acetic Acid (70:30:0.1, v/v/v)0.86.57.81.999.7
Crown Ether (ChiroSil® SCA(-)) 84% Methanol/16% Water, 5 mM HClO₄1.05.16.32.599.9

Key Observations:

  • Polysaccharide-based CSPs offer good resolution and are widely applicable for a range of chiral compounds. The separation is based on a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.

  • Macrocyclic Glycopeptide CSPs are particularly effective for the separation of underivatized amino acids. The complex structure of teicoplanin provides multiple chiral recognition sites.

  • Crown Ether-based CSPs demonstrate excellent resolution for amino acids, often providing baseline separation in short analysis times. These CSPs are particularly well-suited for separating primary amine-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the chiral HPLC analysis of this compound.

Sample Preparation
  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Columns:

    • Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm.

    • Macrocyclic Glycopeptide: Teicoplanin bonded to silica gel (e.g., Astec CHIROBIOTIC® T), 250 mm x 4.6 mm, 5 µm.

    • Crown Ether: ChiroSil® SCA(-) column, 150 mm x 4.6 mm, 5 µm.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Method Validation

The chosen chiral HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the two enantiomers from each other and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Alternative Purity Validation Methods

While chiral HPLC is the gold standard, other techniques can be employed to assess the purity of synthetic this compound.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the enantiomers on a chiral stationary phase.High sensitivity and resolution.Requires derivatization, which can be time-consuming and may introduce impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.Provides structural information and can be used for absolute configuration determination.Lower sensitivity compared to chromatographic methods.
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte.High efficiency, small sample volume, and rapid analysis.Lower concentration sensitivity compared to HPLC.

Visualizing the Workflow

To better illustrate the process of validating the purity of synthetic this compound, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for chiral HPLC analysis.

validation_pathway start Method Development specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated

Caption: Logical pathway for HPLC method validation.

Conclusion

The validation of the enantiomeric purity of synthetic this compound is a critical quality attribute. Chiral HPLC, particularly with crown ether-based stationary phases, offers a robust and reliable method for achieving this. The choice of the optimal chiral stationary phase and mobile phase is crucial and should be guided by empirical screening and method development. For comprehensive purity analysis, orthogonal methods such as GC-MS or NMR can provide complementary information. Adherence to rigorous validation protocols ensures the accuracy and reliability of the analytical data, which is essential for regulatory compliance and the successful development of pharmaceutical products.

Safety Operating Guide

Proper Disposal of 3-Methoxy-D-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 3-Methoxy-D-Phenylalanine are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, drawing from safety data sheets of structurally similar amino acids. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]

Quantitative Data Summary

The following table summarizes key safety and disposal-related data for compounds structurally similar to this compound. This information should be used as a general guideline.

ParameterValue/InformationSource Compounds
Physical State Solid (powder)L-Phenylalanine, D-Phenylalanine
Water Solubility 16.5 g/L at 20 °C (for L-Phenylalanine)L-Phenylalanine[4]
Stability Stable under normal conditions.[5]D-Phenylalanine[5]
Hazard Classification Generally not classified as a hazardous substance.[4][6][7]L-Phenylalanine, N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Incompatible Materials Strong oxidizing agents, acids, and bases.[5]D-Phenylalanine[5]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides.[2][4]L-Phenylalanine

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] However, for small quantities and in accordance with local regulations, the following procedures can be considered.

Small Spills and Residues
  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from becoming airborne. Avoid creating dust.[1][2]

  • Collection: Carefully sweep up the spilled material using non-sparking tools.[1]

  • Containerization: Place the collected material into a suitable, labeled, and closed container for disposal.[2]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Dispose of the cleaning materials in the same waste container.

  • Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal service to arrange for pickup and disposal.

Contaminated Labware
  • Decontamination: Whenever possible, decontaminate grossly contaminated labware.[8]

  • Rinsing: Rinse the labware with a suitable solvent (e.g., water, if the compound is soluble). Collect the rinsate as chemical waste.

  • Disposal: After decontamination, the labware can typically be disposed of in the normal trash or appropriate sharps/glass disposal container.[8]

Experimental Protocol: Neutralization for Disposal (Hypothetical)

For small amounts of this compound that may need to be neutralized before disposal (subject to institutional and local regulations), the following hypothetical protocol for a similar amino acid can be adapted. Always consult with your EHS office before proceeding.

Objective: To neutralize a small quantity of this compound for safe disposal.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker

  • Appropriate PPE

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of water in a beaker.

  • Acidification: Slowly add dilute hydrochloric acid dropwise while stirring to lower the pH to approximately 2-3. This will ensure the amino group is protonated.

  • Basification: Slowly add dilute sodium hydroxide dropwise while stirring to raise the pH to approximately 10-11. This will deprotonate the carboxylic acid group.

  • Neutralization: Carefully adjust the pH of the solution to a neutral range (pH 6-8) by adding either dilute HCl or NaOH as needed. Monitor the pH continuously.

  • Disposal: Once neutralized, the resulting aqueous solution may be permissible for drain disposal with copious amounts of water, pending approval from your institution's EHS and local wastewater regulations.[8]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Start: this compound Waste assess_quantity Assess Quantity and Contamination start->assess_quantity small_spill Small, Uncontaminated Spill/Residue assess_quantity->small_spill Small large_quantity Large Quantity or Heavily Contaminated assess_quantity->large_quantity Large collect Sweep up without creating dust. Place in a labeled, sealed container. small_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service large_quantity->contact_ehs collect->contact_ehs neutralize Consider Neutralization (if permitted by EHS) contact_ehs->neutralize EHS Advises Neutralization incineration Professional Incineration contact_ehs->incineration Direct Disposal drain_disposal Dispose down the sanitary sewer with copious water (ONLY if approved by EHS and local regulations) neutralize->drain_disposal

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Methoxy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-Methoxy-D-Phenylalanine.[1]

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash GogglesGoggles should be worn at all times when handling the compound to protect against splashes.
Hands Chemical-Resistant GlovesUse proper glove removal technique to avoid skin contact. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA standard laboratory coat should be worn to protect against spills.
Respiratory Use in a well-ventilated areaWork in a fume hood to avoid the formation and inhalation of dust and aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to manage dust and aerosols.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit suitable for solid chemical spills readily available.

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[1]

  • Weighing: If the compound is a solid, weigh it out within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into the environment.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh emergency_spill Follow Spill Protocol prep_emergency->emergency_spill emergency_exposure Administer First Aid & Seek Medical Attention prep_emergency->emergency_exposure handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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3-Methoxy-D-Phenylalanine
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3-Methoxy-D-Phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.